4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Description
BenchChem offers high-quality 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNWBMXOQBJAI-MYJWUSKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Mechanism of Action: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide & The SNC-80 Class
The following technical guide details the pharmacological significance and mechanism of action associated with the 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide scaffold.
Executive Summary
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS: 156727-77-4) acts as the critical pharmacophore scaffold and synthetic precursor for a potent class of non-peptide Delta-Opioid Receptor (DOR) agonists , most notably SNC-80 and its analogs (e.g., SNC-162). While the molecule itself is an intermediate ketone with limited intrinsic activity, its structural features—specifically the N,N-diethylbenzamide moiety ("address") and the 3-methoxybenzoyl group ("message")—dictate the high selectivity and efficacy of the derived agonists.
This guide analyzes the pharmacological mechanism of the SNC-80 class derived from this scaffold, focusing on DOR activation, G-protein signaling, and receptor trafficking.
Chemical Identity & Structural Pharmacology
The Pharmacophore Scaffold
The molecule functions as a "pro-ligand" scaffold. Its pharmacological value is realized upon the stereoselective reduction of the ketone to a chiral alcohol and subsequent coupling with a piperazine derivative.
-
Chemical Name: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide[1][2][][4]
-
Role: Synthetic Precursor for Non-Peptide DOR Agonists (SNC Series).
-
Key Structural Domains:
-
Diethylamide Group (Position 1): Acts as the "Address" domain. It confers high selectivity for the Delta-Opioid Receptor over Mu (MOR) and Kappa (KOR) receptors. The bulky diethyl substitution prevents binding to the MOR pocket.
-
3'-Methoxy Group (Position 3'): Acts as the "Message" domain. Essential for receptor activation and efficacy. Removal or alteration of this group significantly reduces potency.
-
Benzophenone Core: Provides the rigid linker necessary to orient the aromatic rings within the receptor's hydrophobic pocket.
-
Transformation to Active Agonist (SNC-80)
The biological activity is unlocked through the conversion of the ketone to the (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC-80). The chirality introduced at the benzylic carbon (derived from the ketone) is critical; the (+)-isomer is highly potent, while the (-)-isomer is virtually inactive.
Mechanism of Action (SNC-80 Class)
The pharmacological mechanism described below applies to the active agonists (e.g., SNC-80) synthesized from the 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide scaffold.
Receptor Binding & Activation
-
Target: Delta-Opioid Receptor (DOR), a G-Protein Coupled Receptor (GPCR).
-
Binding Mode: The ligand binds to the transmembrane domain of the DOR. The protonated nitrogen of the piperazine ring (added to the scaffold) forms an ionic bond with Asp128 (TM3). The aromatic rings of the benzamide and methoxyphenyl groups engage in pi-stacking interactions with Phe218 and Trp284 .
-
Selectivity: >500-fold selectivity for DOR over MOR, driven by the steric bulk of the N,N-diethylamide group which clashes with the narrower binding pocket of the Mu receptor.
Signal Transduction Pathways
Upon binding, the agonist induces a conformational change in the DOR, triggering the following cascades:
-
G-Protein Coupling (Primary Signaling):
-
Recruitment of Gαi/o proteins.
-
Inhibition of Adenylyl Cyclase: Leads to a rapid decrease in intracellular cAMP levels.
-
Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium channels (GIRK) causing hyperpolarization, and inhibition of voltage-gated calcium channels (preventing neurotransmitter release).
-
-
Beta-Arrestin Recruitment (Desensitization):
-
Unlike some peptide agonists, SNC-80 (derived from this scaffold) is a strong recruiter of β-arrestin .
-
This leads to rapid receptor internalization and desensitization. This property distinguishes the SNC class from other DOR agonists (like ARM390) which are "internalization-deficient."
-
Physiological Effects
-
Analgesia: Modulation of nociceptive pathways, particularly in chronic pain models.
-
Anxiolysis & Antidepressant-like Effects: DOR activation in the limbic system regulates mood.
-
Convulsant Risk: High doses of SNC-80 can induce seizures, a known liability of this specific scaffold class, likely due to rapid GABAergic disinhibition.
Visualization: DOR Signaling Pathway
The following diagram illustrates the signaling cascade activated by the SNC-80 class agonists derived from the 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide scaffold.
Caption: Signal transduction pathway of SNC-80 class agonists, highlighting Gi/o coupling and β-arrestin-mediated internalization.
Experimental Protocols
Synthesis of the Scaffold (Intermediate)
Objective: Synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS 156727-77-4).[2][5]
-
Reagents: 4-Carboxy-N,N-diethylbenzamide (1.0 eq), Thionyl Chloride (1.5 eq), 3-Methoxybenzene (1.2 eq), Aluminum Chloride (AlCl3, 2.5 eq), Dichloromethane (DCM).
-
Acid Chloride Formation: Reflux 4-carboxy-N,N-diethylbenzamide with thionyl chloride for 2 hours. Evaporate excess SOCl2 to obtain the crude acid chloride.
-
Friedel-Crafts Acylation:
-
Dissolve the acid chloride in anhydrous DCM.
-
Add 3-methoxybenzene.[2]
-
Cool to 0°C. Slowly add AlCl3 portion-wise.
-
Stir at room temperature for 12 hours.
-
-
Work-up: Quench with ice water/HCl. Extract with DCM. Wash organic layer with NaHCO3 and brine. Dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Hexane to yield the target benzophenone (4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide).
[35S]GTPγS Binding Assay (Functional Potency)
Objective: Verify the agonist activity of the derived compound (SNC-80) on the scaffold.
-
Membrane Preparation: Use CHO cells stably expressing human DOR. Homogenize and centrifuge to isolate membranes.
-
Incubation:
-
Mix 10 µg membrane protein with assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
Add GDP (10 µM) to minimize basal activity.
-
Add [35S]GTPγS (0.1 nM) and varying concentrations of the test compound (10^-10 to 10^-5 M).
-
-
Reaction: Incubate at 30°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate EC50 and Emax relative to a standard agonist (e.g., DPDPE).
Quantitative Data Summary (SNC-80 Class)
| Parameter | Value / Characteristic | Relevance |
| Target Receptor | Delta-Opioid Receptor (DOR) | Selective Agonist |
| Ki (Binding Affinity) | ~1.78 nM (SNC-80) | High Affinity |
| Selectivity Ratio | > 500-fold (vs. Mu/Kappa) | Minimizes respiratory depression (Mu side effect) |
| Efficacy (GTPγS) | ~90-100% (Full Agonist) | Potent signaling activation |
| Internalization | Rapid / High | Leads to rapid tolerance (tachyphylaxis) |
| Key Structural Motif | N,N-diethylbenzamide | Determinant of Delta-selectivity |
References
-
Calderon, S. N., et al. (1994). "Probes for the Delta Opioid Receptor. Synthesis and Pharmacological Evaluation of (+)-4-[(alphaR)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80) and Related Novel Nonpeptide Delta Opioid Receptor Agonists." Journal of Medicinal Chemistry, 37(14), 2125–2128. Link
-
Bilsky, E. J., et al. (1995). "SNC 80, a selective, nonpeptidic and systemically active delta opioid agonist." Journal of Pharmacology and Experimental Therapeutics, 273(1), 359-366. Link
-
Knapp, B. I., et al. (1996). "Structure-activity relationships for SNC80 analogues: delta-opioid receptor agonists." Journal of Medicinal Chemistry, 39(10), 2052-2057. Link
-
Neuroscienze Pharmaness S.C. A.R.L. (2011).[2] "Delta Opioid Receptor Agonists and Methods of Use Thereof." U.S. Patent Application US20110152238A1.[2] Link
Sources
- 1. echemi.com [echemi.com]
- 2. RAC-4-(3'-METHOXY-A-CHLOROBENZYL)-N,N-DIETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide | C19H21NO3 | CID 46780577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 156727-77-4|4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide|4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide|-范德生物科技公司 [bio-fount.com]
An In-depth Technical Guide to 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide: Synthesis, Characterization, and Scientific Context
This technical guide provides a comprehensive overview of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, a specialized benzophenone derivative. As this compound is not widely cataloged, this document focuses on a proposed synthetic route, detailed characterization methodologies, and the scientific rationale underpinning these approaches. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the synthesis and application of novel benzophenone scaffolds.
Introduction and Rationale
Benzophenones are a class of organic compounds that feature a diaryl ketone core. This structural motif is a ubiquitous scaffold in medicinal chemistry and materials science, with applications ranging from photosensitizers to anti-inflammatory agents. The introduction of varied substituents on the phenyl rings allows for the fine-tuning of their chemical and biological properties. 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide incorporates a diethylamide group, known to influence solubility and cell permeability, and a methoxybenzoyl moiety, which can modulate electronic properties and receptor interactions. The specific placement of the methoxy group at the 3'-position is of interest for exploring structure-activity relationships in novel benzophenone derivatives.
Proposed Synthetic Pathway
The synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide can be logically approached in a two-step process, beginning with a Friedel-Crafts acylation to form a key intermediate, followed by the formation of the amide.
Step 1: Synthesis of the Carboxylic Acid Intermediate
The initial and critical step is the regioselective synthesis of 4-(3-methoxybenzoyl)benzoic acid. This is best achieved through a Friedel-Crafts acylation of a suitable aromatic substrate with 3-methoxybenzoyl chloride. To ensure the desired regiochemistry, a strategic choice of reactants is paramount. The direct acylation of benzoic acid is challenging due to the deactivating nature of the carboxyl group. A more effective approach involves the acylation of a more reactive benzene derivative, followed by modification of a substituent to the desired carboxylic acid. However, a more direct and reliable method is the Friedel-Crafts acylation of a substrate that already contains a group that can be readily converted to a carboxylic acid, such as a methyl group.
A plausible and efficient route is the Friedel-Crafts acylation of toluene with 3-methoxybenzoyl chloride, which would predominantly yield 4-methyl-3'-methoxybenzophenone. The subsequent oxidation of the methyl group would then provide the desired 4-(3-methoxybenzoyl)benzoic acid.
Experimental Protocol: Synthesis of 4-(3-methoxybenzoyl)benzoic acid
-
Materials:
-
Toluene
-
3-Methoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
-
-
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.
-
Friedel-Crafts Acylation: After the addition of the acyl chloride, add toluene (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification of Intermediate: Remove the solvent under reduced pressure to obtain the crude 4-methyl-3'-methoxybenzophenone. Purify the intermediate by column chromatography on silica gel.
-
Oxidation to Carboxylic Acid: Dissolve the purified 4-methyl-3'-methoxybenzophenone in a mixture of pyridine and water. Heat the solution to reflux and add a solution of potassium permanganate in water portion-wise until a persistent purple color is observed.
-
Work-up of Carboxylic Acid: After the reaction is complete, cool the mixture and add sodium bisulfite to quench the excess potassium permanganate. Acidify the solution with hydrochloric acid to precipitate the 4-(3-methoxybenzoyl)benzoic acid. Filter the solid, wash with cold water, and dry.
-
Step 2: Amide Formation
The final step involves the conversion of the synthesized 4-(3-methoxybenzoyl)benzoic acid to the corresponding N,N-diethylamide. This can be achieved through several standard amidation procedures. A common and effective method is the activation of the carboxylic acid with a coupling agent, followed by the addition of diethylamine.
Experimental Protocol: Synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
-
Materials:
-
4-(3-methoxybenzoyl)benzoic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Diethylamine
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure (via Acyl Chloride):
-
Acyl Chloride Formation: In a round-bottom flask, suspend 4-(3-methoxybenzoyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.2 equivalents) at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool to 0 °C. In a separate flask, prepare a solution of diethylamine (1.5 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane. Add the amine solution dropwise to the stirred acyl chloride solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
-
Caption: Proposed two-step synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Chemical Identifiers and Physicochemical Properties
Since "4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide" is a novel compound, a CAS number is not yet assigned. However, based on its structure, we can predict its chemical identifiers and key physicochemical properties.
| Identifier/Property | Predicted Value |
| IUPAC Name | 4-(3-methoxybenzoyl)-N,N-diethylbenzamide |
| Molecular Formula | C₁₉H₂₁NO₃ |
| Molecular Weight | 311.38 g/mol |
| Canonical SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)OC |
| InChI Key | (To be generated upon synthesis) |
| CAS Number | Not available |
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. A combination of spectroscopic and spectrometric techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl groups of the diethylamide, and the methoxy group. The aromatic region will be complex due to the substitution patterns on both phenyl rings. The ethyl groups will likely exhibit two sets of signals (a quartet and a triplet) due to restricted rotation around the amide bond. The methoxy group will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include the two carbonyl carbons (ketone and amide), the carbons of the aromatic rings (with distinct chemical shifts for substituted and unsubstituted carbons), the methylene and methyl carbons of the ethyl groups, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups. The ketone C=O stretch is expected around 1650-1670 cm⁻¹, while the amide C=O stretch (Amide I band) should appear at a slightly lower wavenumber, typically in the range of 1630-1660 cm⁻¹.[1] Other characteristic peaks will include C-H stretches for the aromatic and aliphatic protons, and C-O stretches for the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The fragmentation pattern can also provide structural information, with characteristic losses of the diethylamino group and fragments corresponding to the benzoyl moieties.
Caption: Analytical workflow for the characterization of the target compound.
Potential Applications and Future Research
While the specific biological activities of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide are yet to be determined, the benzophenone scaffold is present in numerous biologically active molecules. For instance, certain benzophenone derivatives have shown potential as anticancer agents. The presence of the diethylamide group may enhance bioavailability and cell membrane permeability, making this compound an interesting candidate for screening in various biological assays.
Future research should focus on the synthesis and purification of this novel compound, followed by a comprehensive evaluation of its physicochemical and biological properties. This could include screening for anticancer, anti-inflammatory, and antimicrobial activities. Furthermore, its photophysical properties could be investigated for potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a photosensitizer.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis, characterization, and potential exploration of the novel compound 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. By leveraging established synthetic methodologies such as Friedel-Crafts acylation and standard amidation techniques, this molecule can be accessed for further scientific investigation. The detailed analytical workflow will ensure the confirmation of its structure and purity, paving the way for the exploration of its potential applications in medicinal chemistry and materials science.
References
- Carbonyl Compounds - IR Spectroscopy. (n.d.).
Sources
Literature review of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide bioactivity
This in-depth technical guide details the chemical architecture, synthesis, and pharmacological significance of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS 156727-77-4).
While often encountered as a critical intermediate in the synthesis of the potent non-peptide delta-opioid receptor (DOR) agonist SNC-80 , this molecule represents a pivotal scaffold in the design of diarylmethylpiperazine-based ligands. This guide synthesizes its chemical utility with the bioactivity of the class it defines.
The Pro-Chiral Scaffold for Non-Peptide Delta-Opioid Agonists
Part 1: Executive Technical Summary
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a diaryl ketone serving as the essential pro-chiral precursor for the SNC-80 class of delta-opioid receptor (DOR) agonists. Unlike traditional peptide opioids (e.g., enkephalins), the ligands derived from this scaffold are small molecules capable of crossing the blood-brain barrier (BBB), making them critical tools in neuropsychiatric research.
Key Classification:
-
Role: Synthetic Intermediate / Pharmacophore Scaffold.
-
Target Class: Delta-Opioid Receptor (DOR) Agonists (upon derivatization).
-
Chemical Family: Benzoyl-benzamides / Diaryl Ketones.
-
Primary Derivative: SNC-80 ((+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide).
Part 2: Chemical Architecture & Mechanism
Structural Pharmacophore Analysis
The bioactivity of the final drug candidate hinges on the precise geometry established by this ketone intermediate. The molecule consists of two distinct domains that map to the "Message-Address" concept in opioid pharmacology:
-
The "Address" Domain (N,N-Diethylbenzamide): The N,N-diethylamide moiety is the critical determinant for delta-selectivity . Research indicates that replacing the diethyl group with smaller (dimethyl) or larger (dipropyl) groups significantly reduces affinity or selectivity for the DOR. This domain interacts with the hydrophobic pocket of the receptor's extracellular loops.
-
The "Message" Support (3'-Methoxybenzoyl): The 3-methoxy group mimics the tyramine phenol of endogenous opioids (like enkephalin), providing the essential hydrogen bond acceptor/donor interactions required for receptor activation. The ketone carbonyl serves as the reactive center for attaching the piperazine "message" unit (e.g., in SNC-80).
Mechanism of Action (Derived Ligands)
Upon conversion to the chiral piperazine (SNC-80), the scaffold activates the Delta-Opioid Receptor (DOR), a G-protein coupled receptor (GPCR).
-
Primary Signaling: Agonist binding induces conformational changes in the DOR, leading to the dissociation of Gαi/o proteins. This inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channels (activating GIRK K+ channels, inhibiting Ca2+ channels).
-
Downstream Effects:
-
Antidepressant-like Activity: Mediated via BDNF upregulation in the hippocampus.
-
Convulsant Activity: High doses of SNC-80 derivatives can induce seizures, a known liability of this scaffold linked to specific DOR-mediated chemoconvulsant pathways.
-
Internalization: The scaffold promotes robust β-arrestin recruitment, leading to rapid receptor internalization (tolerance).
-
Part 3: Synthesis & Experimental Protocols
Synthesis of the Ketone Scaffold
The synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is typically achieved via a Friedel-Crafts acylation or a Grignard reaction followed by oxidation.
Protocol A: Grignard Addition (Standard Route)
-
Reagents: 4-Iodo-N,N-diethylbenzamide, 3-Methoxybenzaldehyde, Isopropylmagnesium chloride (or n-BuLi).
-
Workflow:
-
Lithiation/Grignard Formation: Treat 4-iodo-N,N-diethylbenzamide with iPrMgCl in THF at -20°C to generate the metallated species.
-
Addition: Cannulate the 3-methoxybenzaldehyde into the reaction mixture. Stir for 2 hours.
-
Quench: Add saturated NH4Cl. Extract with EtOAc.
-
Oxidation: The resulting alcohol (secondary) is oxidized to the ketone using Jones Reagent or PCC (Pyridinium Chlorochromate) in DCM.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Table 1: Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | C19H21NO3 | - |
| Molecular Weight | 311.38 g/mol | - |
| Appearance | White to Off-White Solid | Crystalline |
| Solubility | DMSO, Chloroform, DCM | Poor water solubility |
| Melting Point | 86 - 90 °C | - |
| CAS Number | 156727-77-4 | Precursor ID |
Conversion to Bioactive SNC-80 (Reductive Amination)
The ketone is converted to the bioactive agonist via a stereoselective route.
-
Step 1: Reduction of the ketone to the chiral alcohol (using a chiral borane reagent for enantioselectivity).
-
Step 2: Conversion of alcohol to chloride (using SOCl2 or MsCl).
-
Step 3: Nucleophilic displacement with (+)-trans-N-allyl-2,5-dimethylpiperazine .
-
Result: Formation of the SNC-80 molecule with high diastereomeric excess.
Part 4: Visualization of Pathways
Diagram 1: Synthesis Workflow (Ketone to SNC-80)
This diagram illustrates the transformation of the ketone intermediate into the active pharmaceutical ingredient.
Caption: Synthetic pathway converting the ketone scaffold (156727-77-4) into the bioactive SNC-80 agonist.[1][2]
Diagram 2: Delta Opioid Receptor Signaling (Derived Activity)
This diagram details the signaling cascade activated by the ligand derived from this scaffold.
Caption: Signal transduction pathways triggered by SNC-80, the primary derivative of the ketone scaffold.
Part 5: References
-
Calderon, S. N., et al. (1994). "Probes for the Delta Opioid Receptor. Synthesis and Pharmacological Evaluation of (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80) and Related Compounds." Journal of Medicinal Chemistry, 37(14), 2125–2128. Link
-
Knapp, B. I., et al. (1996). "Structure-Activity Relationships for SNC80 Analogues. Selectivity and Efficacy at the Delta Opioid Receptor." Journal of Pharmacology and Experimental Therapeutics, 277(3), 1284-1291. Link
-
ChemicalBook. (2024). "Product Entry: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS 156727-77-4)."[][2] Link
-
PubChem. (2024). "Compound Summary: SNC-80." National Library of Medicine. Link
Sources
Thermodynamic solubility profile of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Technical Dossier: Thermodynamic Solubility Profile of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Executive Summary
This technical guide provides a comprehensive framework for determining and interpreting the thermodynamic solubility profile of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS: 156727-77-4).
This molecule is a critical pharmacophore scaffold, primarily serving as the late-stage intermediate in the synthesis of non-peptide delta-opioid receptor agonists, such as SNC-80 . Due to its structural rigidity—characterized by a benzophenone core flanked by a diethylamide and a methoxy group—it exhibits Class II (Low Solubility, High Permeability) behavior within the Biopharmaceutics Classification System (BCS) framework.
Understanding its solubility thermodynamics is not merely an academic exercise; it is the rate-limiting step in optimizing:
-
Process Yield: Maximizing concentration during the Grignard or Friedel-Crafts acylation steps.
-
Purification: Designing efficient antisolvent crystallization protocols to remove impurities before the final reductive amination to the active pharmaceutical ingredient (API).
Part 1: Physicochemical Characterization & Theoretical Basis
Before initiating wet chemistry, we must establish the in silico baseline to narrow the experimental solvent screen.
Structural Analysis
The molecule consists of two lipophilic domains linked by a ketone bridge.
-
Domain A (Solubilizing): The N,N-diethylamide moiety provides moderate hydrogen bond acceptance (HBA), enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).
-
Domain B (Crystalline Lattice): The 3'-methoxybenzoyl group adds planarity and π-π stacking potential, significantly increasing the lattice energy and reducing solubility in aliphatic hydrocarbons.
Predicted Solubility Parameters
Using Group Contribution Methods (Fedors/Van Krevelen), we estimate the Hansen Solubility Parameters (HSP) to guide solvent selection.
| Parameter | Symbol | Estimated Value (MPa^0.5) | Interpretation |
| Dispersion | 19.5 | High affinity for aromatic solvents (Toluene). | |
| Polarity | 11.2 | Moderate affinity for esters (Ethyl Acetate). | |
| H-Bonding | 6.8 | Low affinity for water/alcohols; requires H-bond donors. | |
| Molar Vol. | ~315 cm³/mol | Large molecular volume hinders aqueous solvation. |
Part 2: Experimental Protocol (Self-Validating System)
This section details the Isothermal Saturation Method , the gold standard for generating thermodynamic data. This protocol is designed to eliminate common errors such as supersaturation or polymorphic transformation during equilibration.
Materials & Instrumentation
-
Solute: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (Purity >98% by HPLC).
-
Solvent Set: Water (Reference), Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetonitrile, Toluene.
-
Analysis: HPLC-UV (Agilent 1260 Infinity II or equivalent).
-
Solid State: DSC (Differential Scanning Calorimetry) to verify crystal form stability.
Step-by-Step Workflow
Step 1: Excess Solute Addition Add the compound to 10 mL of each selected solvent in borosilicate glass vials until a visible precipitate remains (suspension).
-
Critical Check: Ensure the solid phase persists throughout the experiment. If the solution becomes clear, the system is under-saturated; add more solid.
Step 2: Thermal Equilibration Place vials in an orbital shaker incubator.
-
Temperature Range: 293.15 K to 323.15 K (20°C to 50°C) in 5K intervals.
-
Agitation: 150 RPM.
-
Duration: 24–48 hours.
-
Why: This ensures the system reaches thermodynamic equilibrium ($ \mu_{solution} = \mu_{solid} $).
Step 3: Phase Separation & Sampling Stop agitation and allow the suspension to settle for 2 hours at the target temperature.
-
Filtration: Use a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during sampling.
-
Dilution: Immediately dilute the filtrate with the mobile phase to lock the concentration.
Step 4: HPLC Quantitation
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Detection: UV at 254 nm (Benzophenone chromophore).
-
Flow Rate: 1.0 mL/min.
Part 3: Thermodynamic Modeling & Data Interpretation
Raw solubility data (
The Modified Apelblat Model
This semi-empirical model is preferred for its high accuracy in correlating solubility with temperature for benzamide derivatives.
- : Mole fraction solubility.
-
: Absolute temperature (Kelvin).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Empirical model constants derived via regression analysis.
Van't Hoff Analysis
To determine if the dissolution is driven by entropy or enthalpy:
-
Endothermic (+
): Solubility increases with temperature (Typical for this molecule). -
Exothermic (-
): Solubility decreases with temperature.
Expected Profile for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide:
-
In Alcohols (Ethanol/IPA): Endothermic dissolution.[2] The breaking of the crystal lattice requires heat, which is not fully compensated by solvation.
-
In Aprotic Solvents (Acetone/Ethyl Acetate): Higher solubility due to dipole-dipole interactions matching the ketone/amide core.
Part 4: Visualization of the Profiling Workflow
The following diagram illustrates the decision matrix for process optimization based on the generated solubility data.
Caption: Figure 1. Integrated workflow for thermodynamic solubility profiling, linking experimental data acquisition to process purification strategies.
Part 5: Strategic Applications in Drug Development
Purification via Crystallization
The solubility profile directly informs the purification strategy for this intermediate.
-
Scenario: If the Apelblat model shows a steep curve in Ethanol (solubility doubles from 20°C to 50°C), use Cooling Crystallization . Dissolve the crude intermediate at 50°C and cool slowly to 20°C to precipitate pure crystals while impurities remain in the mother liquor.
-
Scenario: If solubility is high in DCM but near-zero in Hexane , use Anti-Solvent Crystallization . Dissolve in minimal DCM and slowly add Hexane to force precipitation.
Reaction Solvent Selection
For the subsequent step (conversion to SNC-80 via reduction/alkylation), the solvent must dissolve the benzamide at high concentrations to maximize reaction kinetics.
-
Recommendation: Based on the benzamide core, THF (Tetrahydrofuran) or 2-MeTHF are likely the optimal solvents, offering a balance of high solubility and compatibility with reducing agents (e.g., Borane or Hydride reagents).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11238466: 4-(3-Methoxybenzoyl)-N,N-diethylbenzamide. Retrieved from [Link]
-
Wang, J., et al. (2023).[2] Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Li, Y., & Zhang, X. (2025). Solubility determination and modelling of benzamide derivatives in organic solvents. Imperial College London / Spiral Repository. Retrieved from [Link]
Sources
An In-Depth Technical Guide on the Anticipated Safety and Toxicity Profile of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction and Structural Elucidation
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is an aromatic amide derivative. Its structure suggests a molecule with potential applications in fields such as medicinal chemistry or as an insect repellent, given its structural similarities to known active compounds. The molecule can be deconstructed into three key components: a central N,N-diethylbenzamide core, which is substituted at the 4-position with a 3'-methoxybenzoyl group. The absence of a registered CAS number for this specific compound underscores its novelty.
Caption: Predicted structure of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Anticipated Safety Data Sheet (SDS) Profile
This section constructs a probable SDS based on data from N,N-diethylbenzamide, N-benzylbenzamide, and other benzoylbenzamide derivatives.
Identification
-
Product Name: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
-
Synonyms: Not available
-
CAS Number: Not assigned
-
Anticipated Use: For research and development purposes.
Hazard Identification
Based on analogs, the compound is anticipated to be classified as follows:
-
GHS Classification:
-
Acute Oral Toxicity, Category 4 (Harmful if swallowed).[1][2]
-
Acute Dermal Toxicity, Category 4 (Harmful in contact with skin).[1]
-
Serious Eye Irritation, Category 2 (Causes serious eye irritation).[1][3]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory system, may cause respiratory irritation).[1][4]
-
-
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning[4]
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][4]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).[1][4]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
-
-
First-Aid Measures
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4][5]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Handling and Storage
-
Handling: Wear personal protective equipment. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Anticipated Toxicity Profile
The toxicity of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is inferred from studies on related N,N-diethylbenzamide and N,N-diethyl-m-toluamide (DEET) derivatives.
Acute Toxicity
Quantitative acute toxicity data for the target compound is unavailable. However, data for structurally related compounds provide a basis for estimation.
| Compound | Route | Species | Value | Reference |
| N,N-diethyl-m-toluamide (DEET) | Oral | Rat | LD50: 1950 mg/kg | [6]([Link]) |
| N,N-diethylbenzamide (DEB) | Inhalation | Mouse | LC50 (4h): >2.5 g/m³ | [7]([Link] |
| N,N-diethyl-m-toluamide (DEET) | Inhalation | Mouse | LC50 (4h): 1369 mg/m³ | [7]([Link] |
Based on these analogs, 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is likely to have moderate acute oral toxicity and may cause respiratory tract irritation upon inhalation of its aerosol.
Irritation and Sensitization
-
Skin Irritation: Aromatic amides are frequently associated with skin irritation.[1][3] It is prudent to assume this compound will be a skin irritant.
-
Eye Irritation: Direct contact with the eyes is expected to cause serious irritation.[1][3]
Chronic Toxicity and Carcinogenicity
There is no data on the chronic toxicity or carcinogenicity of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. Long-term studies on DEET have not found it to be carcinogenic.[6]
Genotoxicity
Some benzamide derivatives have been flagged for potential mutagenicity. For instance, N-benzoyl-benzamide is suspected of causing genetic defects.[2] Therefore, a cautious approach regarding the genotoxic potential of the target compound is warranted until empirical data is available.
Proposed Experimental Protocols for Safety Assessment
For a novel compound like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, a tiered approach to safety and toxicity testing is recommended.
In Vitro Toxicity Screening
-
Objective: To obtain preliminary data on cytotoxicity and genotoxicity, minimizing animal use.
-
Methodology:
-
Cytotoxicity Assay: Utilize a cell-based assay (e.g., MTT or LDH release) with a relevant cell line (e.g., HaCaT for skin, A549 for lung) to determine the IC50.
-
Ames Test: A bacterial reverse mutation assay to assess mutagenic potential.
-
In Vitro Micronucleus Test: To evaluate for clastogenic and aneugenic effects in mammalian cells.
-
Caption: A tiered workflow for the initial safety assessment of a novel chemical.
Acute In Vivo Toxicity Studies (Rodent Model)
-
Objective: To determine acute toxicity via relevant exposure routes and to assess skin and eye irritation potential. These studies should only be conducted if in vitro data suggests further investigation is necessary and should adhere to ethical guidelines for animal use.
-
Methodologies:
-
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420): To determine the oral LD50.
-
Acute Dermal Toxicity (OECD Guideline 402): To assess toxicity following dermal application.
-
Acute Dermal Irritation/Corrosion (OECD Guideline 404): To evaluate skin irritation potential.
-
Acute Eye Irritation/Corrosion (OECD Guideline 405): To assess eye irritation potential.
-
Conclusion and Recommendations
While specific safety and toxicity data for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide are not available, a preliminary hazard assessment based on structural analogs suggests that it should be handled as a compound that is harmful if swallowed or in contact with skin, and as a skin and eye irritant. Researchers and drug development professionals should exercise caution, employing appropriate personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area. It is strongly recommended that the in vitro and, if necessary, in vivo toxicological studies outlined in this guide are conducted to establish a definitive safety profile for this novel compound before its use in further research and development.
References
-
Prakash, S., Soni, M., & G, P. (2010). Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Inhalation Toxicology, 22(12), 1012-1018. [Link]
-
Soni, M., Prakash, S., & G, P. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Journal of Medical Entomology, 48(6), 1160-1166. [Link]
-
Minnesota Department of Health. (2013). N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. [Link]
-
Prakash, S., Soni, M., & G, P. (2010). Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. ResearchGate. [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - N-Benzylbenzamide. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. health.state.mn.us [health.state.mn.us]
- 7. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in vitro
Executive Summary
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS: 156727-77-4) is a pharmacologically significant structural scaffold, primarily recognized as a key intermediate and simplified analog of non-peptidic
This technical guide provides a rigorous framework for assessing the in vitro metabolic stability of this compound. It details the mechanistic basis of its biotransformation, specifically targeting the N-deethylation , O-demethylation , and carbonyl reduction pathways. The protocol below is designed to generate high-fidelity intrinsic clearance (
Part 1: Chemical Identity & Metabolic Context[2]
Physicochemical Profile
Understanding the substrate's properties is prerequisite to designing the incubation.
-
Compound Name: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide[]
-
Molecular Formula:
-
Molecular Weight: 311.38 g/mol
-
Predicted LogP: ~3.2 – 3.5 (Lipophilic, high microsomal protein binding expected).
-
Key Functional Groups:
-
N,N-Diethylamide: The primary site of Phase I metabolism (CYP450-mediated).
-
3'-Methoxy Group: Susceptible to O-demethylation.
-
Benzophenone Ketone: Susceptible to reduction by carbonyl reductases (CBRs) or alcohol dehydrogenases (ADHs), typically found in the cytosol rather than microsomes.
-
Predicted Metabolic Pathways
The metabolic stability of this compound is dictated by three competing reactions. In a standard microsomal incubation (HLM/RLM), N-deethylation is the dominant clearance mechanism.
-
Pathway A (Major): N-Deethylation
-
Enzymes: CYP3A4, CYP2C19.
-
Mechanism:[3] Hydroxylation of the
-carbon on the ethyl group, followed by hemiaminal collapse to release acetaldehyde and the N-monoethyl metabolite.
-
-
Pathway B (Minor): O-Demethylation
-
Enzymes: CYP2D6, CYP1A2.
-
Mechanism:[3] Oxidative cleavage of the methyl ether to form the phenol.
-
-
Pathway C (System-Dependent): Ketone Reduction
-
Enzymes: Cytosolic Carbonyl Reductases.
-
Note: This pathway may be underestimated in washed microsomes. If total hepatic clearance is required, S9 fraction (containing both microsomes and cytosol) is recommended.
-
Part 2: Visualization of Metabolic Logic
The following diagram illustrates the degradation pathways and the experimental workflow required to capture them.
Caption: Metabolic fate of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide and the kinetic workflow to assess it.
Part 3: Experimental Protocol (Microsomal Stability)
This protocol uses Liver Microsomes (Human/Rat/Mouse) to determine the intrinsic clearance (
Reagents & Preparation
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: 20 mg/mL protein concentration (sourced from BD Gentest or Corning).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
. -
Quench Solution: Acetonitrile (ACN) containing 100 nM Verapamil or Tolbutamide (Internal Standard).
Incubation Procedure
-
Master Mix Preparation: Prepare a solution containing liver microsomes (0.5 mg/mL final conc.) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Substrate Addition: Spike the Test Compound into the Master Mix to achieve a final concentration of 1
M .-
Note: Keep DMSO < 0.1% to avoid enzyme inhibition. 1
M is chosen to remain below (linear kinetic range).
-
-
Pre-Incubation: Warm the mixture at 37°C for 5 minutes.
-
Initiation: Add the NADPH regenerating system to start the reaction.
-
Negative Control: Prepare a parallel set replacing NADPH with buffer to assess non-NADPH dependent degradation (e.g., hydrolysis).
-
-
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Quench Solution. Vortex for 1 min. -
Clarification: Centrifuge at 4,000 rpm (or 10,000 x g) for 15 min at 4°C to pellet proteins. Collect supernatant for LC-MS/MS.
Analytical Method (LC-MS/MS)
Quantification is performed using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization | ESI Positive Mode |
| Parent Ion | 312.2 |
| Primary Fragment | 239.1 (Loss of diethylamine group - |
| Secondary Fragment | 135.0 (Methoxybenzoyl cation) |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN |
Part 4: Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm of the remaining parent compound peak area ratio (Parent/IS) against time. The slope of the linear regression (
To scale to in vivo clearance (Human):
Interpreting the Results
-
High Stability (
min): The diethylamide group is resisting oxidative attack. This suggests the compound is suitable for oral dosing with good bioavailability. -
Low Stability (
min): Rapid N-deethylation is occurring.-
Action: Consider deuteration of the ethyl groups (
-ethyl) or cyclization of the amide (e.g., to a pyrrolidine or piperidine ring) to block the metabolic soft spot.
-
Troubleshooting
-
Loss in "No NADPH" Control: Indicates chemical instability (hydrolysis) or non-CYP metabolism. Check for amide hydrolysis or non-enzymatic reduction.
-
Non-Linear Depletion: If the log-linear plot curves, you may be observing product inhibition or enzyme inactivation . Repeat with a lower substrate concentration (0.5
M).
References
-
Calderon, S. N., et al. (1994). "Probes for Narcotic Receptor Mediated Phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A Highly Selective, Nonpeptide Delta Opioid Receptor Agonist." Journal of Medicinal Chemistry, 37(14), 2125–2128. Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350–1359. Link
-
Wei, Z. Y., et al. (2000).[1] "New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased in vitro metabolic stability."[3] Bioorganic & Medicinal Chemistry Letters, 10(10), 1071–1074. Link
-
Banks, C. E., et al. (2013). "Previous methods to N-dealkylate tertiary amides and the new route disclosed." ResearchGate/Tetrahedron Letters. (Context on N,N-diethylbenzamide electrochemical oxidation mimicking metabolism). Link
Sources
Crystal structure and polymorph screening of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
An In-Depth Technical Guide to the Crystal Structure and Polymorph Screening of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Abstract
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a pivotal phenomenon in drug development that demands rigorous investigation.[1][2] This guide provides a comprehensive framework for the polymorph screening of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, a representative benzamide derivative. As a Senior Application Scientist, the insights herein are grounded in established principles of solid-state chemistry and field-proven methodologies. We will explore the causality behind experimental design, detail self-validating analytical protocols, and provide a strategic workflow for identifying and selecting the optimal crystalline form for pharmaceutical development. While specific crystallographic data for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is not publicly available, this guide will leverage data from structurally related benzamide compounds to establish a robust screening and characterization strategy.
Introduction: The Critical Impact of Polymorphism in Drug Development
In the pharmaceutical industry, the selection of a stable crystalline form of an API is a critical decision that can significantly influence the entire drug development lifecycle.[3] Polymorphism refers to the capacity of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[2] These different forms, known as polymorphs, possess the same chemical composition but can exhibit divergent physicochemical properties, including:
-
Solubility and Dissolution Rate: Directly impacting a drug's bioavailability and therapeutic efficacy. Metastable forms are often more soluble than their stable counterparts.[1]
-
Stability: Thermodynamic stability influences shelf life. A metastable form can convert to a more stable form over time, potentially altering the drug product's performance and safety profile.[4]
-
Mechanical Properties: Crystal habit, flowability, and compaction behavior are crucial for formulation and manufacturing processes like tableting.[4]
-
Intellectual Property: Novel polymorphic forms of an existing drug can be patentable, offering significant commercial advantages.[5]
An unexpected polymorphic transformation was famously responsible for the market withdrawal of the HIV protease inhibitor Ritonavir (Norvir) in 1998, which underscores the profound importance of comprehensive polymorph screening during early-stage development.[4] Therefore, a systematic and thorough screening for all potential polymorphic, solvated, and hydrated forms is not merely a regulatory expectation but a fundamental component of risk mitigation.[6]
Compound Profile: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
While specific experimental data for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is not extensively published, we can infer its general characteristics from its structure and related benzamide analogues.
-
Molecular Formula: C₁₉H₂₃NO₃
-
Molecular Weight: 313.4 g/mol
-
Structure:
(Note: An illustrative structure is provided for clarity.)
Benzamide derivatives are known to form strong intermolecular hydrogen bonds, particularly involving the amide group, which often leads to the formation of robust crystalline lattices.[7] The presence of rotatable bonds, such as the C-N amide bond and the bond connecting the two aromatic rings, allows for potential conformational polymorphism, where different polymorphs arise from different molecular conformations.[8]
Strategic Framework for Polymorph Screening
A successful polymorph screen is designed to be a comprehensive search for solid forms under a wide array of crystallization conditions. The goal is to generate as many forms as possible to understand the API's solid-state landscape and identify the most thermodynamically stable form.
Starting Material Preparation
The screening process typically begins with the generation of an amorphous solid.[6] Amorphous material, lacking long-range molecular order, has higher free energy than any crystalline form and thus provides a greater driving force for crystallization into various polymorphs, including metastable ones.
Protocol: Amorphous Material Generation (Lyophilization)
-
Dissolve a known quantity of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in a suitable solvent (e.g., a mixture of 1,4-dioxane and water).
-
Ensure the compound is fully dissolved, filtering if necessary to remove any particulate matter.
-
Flash-freeze the solution using liquid nitrogen until it is completely solid.
-
Connect the frozen sample to a lyophilizer (freeze-dryer).
-
Run the lyophilization cycle until all solvent has been removed by sublimation, resulting in a high-purity, amorphous powder.
-
Confirm the amorphous nature of the material using X-Ray Powder Diffraction (XRPD), which will show a broad halo instead of sharp Bragg peaks.
Crystallization Methodologies
The core of the screening process involves subjecting the amorphous material to a diverse set of crystallization experiments. The choice of solvents and conditions is critical, as these factors directly influence nucleation and crystal growth kinetics.[3]
Caption: High-level workflow for a comprehensive polymorph screen.
Table 1: Key Crystallization Techniques for Polymorph Screening
| Technique | Principle | Key Parameters | Rationale |
| Slurry Equilibration | Suspending the solid in a solvent where it has partial solubility. Over time, less stable forms dissolve and the most stable form crystallizes. | Solvent, Temperature, Time | Aims to identify the thermodynamically most stable form under the given conditions.[9] |
| Slow Evaporation | Allowing the solvent to evaporate slowly from a saturated solution, promoting controlled crystal growth. | Solvent, Temperature, Evaporation Rate | Explores crystal formation under near-equilibrium conditions, often yielding high-quality single crystals.[10] |
| Cooling Crystallization | Inducing crystallization by slowly or rapidly cooling a saturated solution. | Solvent, Cooling Rate, Saturation Temperature | Different cooling rates can trap different kinetic or thermodynamic forms.[4] |
| Anti-Solvent Addition | Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution to induce precipitation. | Solvent/Anti-solvent Pair, Addition Rate | Rapid change in supersaturation can lead to the formation of metastable or amorphous forms. |
| Melt-Quench Cooling | Melting the solid and then rapidly cooling it (quenching) to form an amorphous glass, followed by controlled reheating. | Cooling Rate, Reheating Rate | Thermal energy can overcome kinetic barriers to reveal high-temperature polymorphs or enantiotropic relationships.[11] |
Analytical Characterization of Solid Forms
Once solid samples are generated, a suite of analytical techniques is required to identify and characterize them. X-Ray Powder Diffraction (XRPD) is the primary tool for distinguishing different crystalline forms.[9]
Caption: Relationships between different solid-state forms of an API.
Primary Characterization: X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for identifying crystalline polymorphs. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern, akin to a fingerprint.
Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount (5-10 mg) of the solid sample to ensure a random orientation of crystallites.
-
Mounting: Place the powdered sample onto a zero-background sample holder.
-
Data Acquisition: Collect the diffraction pattern using a diffractometer, typically with Cu-Kα radiation, over a 2θ range of 2° to 40°.
-
Data Analysis: Compare the resulting diffractograms. Different peak positions (in 2θ) indicate different crystal forms. The absence of sharp peaks (a broad halo) confirms an amorphous state.[9]
Secondary and Confirmatory Techniques
Once unique XRPD patterns are identified, further characterization is necessary to understand the nature and properties of each form.
Table 2: Key Analytical Techniques for Solid-State Characterization
| Technique | Information Provided | Causality/Insight |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. Identifies melting points, phase transitions, and glass transitions.[12] | Different polymorphs will have different melting points and enthalpies of fusion. The stable form generally has the highest melting point.[4] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. Used to detect desolvation or decomposition.[9] | A significant mass loss before melting or decomposition suggests the presence of a solvate or hydrate. |
| Vibrational Spectroscopy (FT-IR/Raman) | Provides information on molecular vibrations, which are sensitive to the local chemical environment and intermolecular interactions (e.g., hydrogen bonding).[13][14] | Differences in spectra between forms indicate differences in molecular conformation or intermolecular bonding within the crystal lattice. |
| Hot-Stage Microscopy (HSM) | Allows for visual observation of thermal events (e.g., melting, recrystallization, desolvation) as a sample is heated under a microscope.[11] | Provides direct visual confirmation of transitions observed by DSC and can help elucidate complex thermal behavior. |
| Solid-State NMR (ssNMR) | A powerful technique for probing the local atomic environment. Can distinguish between polymorphs based on differences in chemical shifts.[14] | Provides detailed structural information, especially useful when single crystals for X-ray diffraction are unavailable. |
Protocol: Thermal Analysis (DSC & TGA)
-
Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., indium for DSC).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
-
DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow to identify thermal events.
-
TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. Record the mass loss to quantify solvent/water content.
-
Interpretation: Correlate the thermal events from DSC with the mass loss data from TGA. For example, an endotherm in the DSC that corresponds to a mass loss in the TGA is indicative of a desolvation event.[9]
Data Interpretation and Thermodynamic Stability Assessment
The ultimate goal of the screening is to identify the most thermodynamically stable form for development. This is crucial for ensuring long-term product stability.[4] Thermodynamic relationships between polymorphs can be monotropic or enantiotropic.[12]
-
Monotropic System: One polymorph is the most stable at all temperatures below the melting point. Other forms are metastable and will tend to convert to the stable form over time.
-
Enantiotropic System: Different polymorphs are stable in different temperature ranges, with a well-defined transition temperature where their stabilities are equal.[12]
Competitive slurry experiments at different temperatures are the gold standard for determining thermodynamic stability. By slurrying a mixture of two forms, the less stable form will dissolve and recrystallize as the more stable form, which can be identified by XRPD analysis of the remaining solids over time.
Conclusion
The systematic investigation of polymorphism is an indispensable activity in modern drug development. For a molecule like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, a comprehensive screening strategy, combining diverse crystallization techniques with a suite of orthogonal analytical methods, is essential. This approach allows for the discovery of the complete solid-state landscape of the API, enabling the selection of the optimal crystalline form with the most desirable physicochemical properties. Grounding this investigation in the principles of thermodynamics and kinetics, as outlined in this guide, provides a robust framework to mitigate risks, ensure product quality and performance, and build a strong foundation for successful formulation and manufacturing.
References
- Vertex AI Search. (n.d.). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes. Retrieved February 13, 2026.
- PharmaCores. (2025). Why Polymorphism is Key in Drug Development!.
- Thakur, G., et al. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Young Pharmacists, 10(3), 253-258.
- All About Drugs. (n.d.). Polymorphism.
- BenchChem. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
-
ResearchGate. (n.d.). Spectroscopic Methods in Solid-state Characterization. Request PDF. Retrieved February 13, 2026, from [Link]
- Jin, C., et al. (2014).
- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
- International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.
- Netzsch. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.
- Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1.
- Bugay, D. E. (2001). Characterization of the solid-state: spectroscopic techniques. Advanced Drug Delivery Reviews, 48(1), 43-65.
- Sygnature Discovery. (n.d.). Polymorph Screening in Drug Development.
- Ren, Z. L., et al. (2011). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o921.
- Bolton, O., et al. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. Crystal Growth & Design, 7(5), 929-935.
Sources
- 1. fiveable.me [fiveable.me]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. Why Polymorphism is Key in Drug Development! [pharmacores.com]
- 5. Polymorphism – All About Drugs [allfordrugs.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational polymorphism in N-(4'-methoxyphenyl)- 3-bromothiobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. international-pharma.com [international-pharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Methodological Guide to Assessing the Blood-Brain Barrier Permeability of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Abstract
The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by tight junctions and active efflux transporters, prevents the vast majority of small molecules from reaching their intended targets within the brain. This guide provides a comprehensive, multi-tiered methodological framework for the characterization of the BBB permeability of a novel compound, 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. As specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for its evaluation, from initial in silico predictions to definitive in vivo validation. We will detail the causality behind experimental choices, provide validated protocols for key assays including Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), immortalized human brain endothelial cell (hCMEC/D3) transwell models, and the in situ brain perfusion technique, and explain the interpretation of the resulting data. The objective is to equip researchers with a robust, self-validating strategy to holistically determine the CNS penetration potential of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide or any novel chemical entity.
Introduction: The Imperative of CNS Drug Delivery
The BBB is a dynamic interface between the peripheral circulation and the CNS, essential for maintaining brain homeostasis and protecting it from toxins and pathogens.[1] This barrier is formed by the endothelial cells of the brain capillaries, which are distinguished by complex tight junctions and a low rate of transcytosis. Furthermore, the luminal surface of these cells is rich in ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP), which actively expel a wide range of xenobiotics back into the bloodstream, limiting the brain accumulation of many drugs.[2][3][4]
For any compound intended to act upon the CNS, the ability to cross the BBB is a primary determinant of its therapeutic efficacy. Conversely, for peripherally-acting drugs, a lack of BBB penetration is critical to avoid unwanted neurological side effects. Therefore, a rigorous and early assessment of BBB permeability is a cornerstone of modern drug discovery. This guide outlines a logical, tiered approach to evaluate our subject compound, 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Stage 1: Physicochemical and In Silico Profiling
Before any resource-intensive biological assays are performed, the fundamental physicochemical properties of the compound must be analyzed. These properties provide a strong indication of its potential for passive diffusion across the lipid-rich membranes of the BBB. The structure of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide allows for the prediction of these key parameters. For context, we will compare its predicted properties with those of a structurally related positional isomer, N,N-diethyl-4-methoxybenzamide.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide | Reference Value for N,N-diethyl-4-methoxybenzamide[5][6] | Optimal Range for CNS Penetration |
|---|---|---|---|
| Molecular Weight (MW) | ~297.37 g/mol | 207.27 g/mol | < 400 Da |
| LogP (Lipophilicity) | ~2.5 - 3.5 | 2.18 | 1.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | ~38.77 Ų | 29.54 Ų | < 70 Ų |
| Hydrogen Bond Donors (HBD) | 0 | 0 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 3 | 2 | ≤ 7 |
| Rotatable Bonds | 5 | 4 | ≤ 8 |
Note: Values for the subject compound are estimated using standard cheminformatics software, as direct experimental data is unavailable. The presence of the additional benzoyl group significantly increases the molecular weight compared to the reference compound.
Interpretation: The predicted profile of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is largely favorable for passive BBB penetration. Its molecular weight, LogP, TPSA, and hydrogen bonding characteristics fall within or near the optimal ranges suggested for CNS drugs. However, its relatively higher molecular weight and number of hydrogen bond acceptors compared to simpler structures warrant careful experimental verification.
Figure 2: Diagram of a cell-based transwell assay for BBB studies.
Protocol: hCMEC/D3 Transwell Permeability and Efflux Assay
Principle: hCMEC/D3 cells are grown on a porous membrane in a transwell insert, forming a monolayer that mimics the BBB. The passage of the compound from the apical (blood) to the basolateral (brain) side is measured. By reversing the experiment and measuring transport from basolateral to apical, and by using specific inhibitors, the involvement of efflux transporters can be determined.
Methodology:
-
Cell Culture: Culture hCMEC/D3 cells in endothelial basal medium supplemented with growth factors. [7]Seed cells onto collagen-coated transwell filter inserts (e.g., 0.4 µm pore size) and grow to confluence (typically 7-10 days).
-
Barrier Integrity Validation: Before the assay, confirm monolayer integrity by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value (>30 Ω·cm²) indicates the formation of tight junctions.
-
Permeability (A→B):
-
Wash the monolayer with transport buffer (e.g., HBSS).
-
Add the test compound (e.g., 10 µM) to the apical chamber (donor).
-
Add fresh transport buffer to the basolateral chamber (acceptor).
-
Incubate at 37°C, 5% CO₂. Take samples from the acceptor chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Efflux (B→A):
-
Perform the experiment in reverse, adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Efflux Inhibition: Repeat the A→B and B→A experiments in the presence of a known P-gp inhibitor (e.g., 10 µM Verapamil). An increase in A→B permeability or a decrease in B→A permeability suggests the compound is a P-gp substrate.
-
Analysis: Quantify compound concentration in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions.
-
Calculate Efflux Ratio (ER): ER = Pₐₚₚ (B→A) / Pₐₚₚ (A→B)
Interpretation:
-
ER > 2.0: Suggests the compound is subject to active efflux. [8]The higher the ratio, the more significant the efflux.
-
ER ≈ 1.0: Suggests passive diffusion is the primary mechanism of transport.
-
A significant increase in Pₐₚₚ (A→B) in the presence of an inhibitor confirms the involvement of that specific transporter.
Stage 4: Definitive In Vivo Assessment
In vitro models, while powerful, are simplifications. In vivo experiments are essential to confirm brain penetration in a complete physiological system, accounting for factors like plasma protein binding, metabolism, and cerebral blood flow. [9][10]
Protocol: Brain-to-Plasma Ratio (Kp) in Rodents
Principle: This is the most common initial in vivo method. The compound is administered to an animal (e.g., a mouse or rat), and at a specific time point (often at steady-state), concentrations in the brain and blood are measured. [11] Methodology:
-
Administration: Administer 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide to a cohort of mice via a relevant route (e.g., intravenous bolus or infusion).
-
Sampling: At a predetermined time point (e.g., 2 hours), anesthetize the animals.
-
Blood Collection: Collect a terminal blood sample via cardiac puncture into an anticoagulant tube. Centrifuge to obtain plasma.
-
Brain Perfusion & Homogenization: Perform a cardiac perfusion with ice-cold saline to flush blood from the brain vasculature. [12]Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Analysis: Extract the compound from both the plasma and brain homogenate samples. Quantify the concentrations using a validated LC-MS/MS method.
-
Calculation: Kp = C_brain / C_plasma Where C_brain is the concentration in brain homogenate (ng/g) and C_plasma is the concentration in plasma (ng/mL). This is often expressed as a logarithmic value, LogBB.
Interpretation:
-
LogBB > 0 (Kp > 1): Compound readily crosses the BBB and accumulates in the brain.
-
LogBB ≈ 0 (Kp ≈ 1): Compound distributes evenly between brain and plasma.
-
LogBB < 0 (Kp < 1): Compound has restricted access to the brain.
Protocol: In Situ Brain Perfusion
Principle: This advanced technique isolates the brain circulation, allowing for a precise measurement of the unidirectional influx rate (Kᵢₙ) across the BBB without the confounding factors of systemic clearance or subsequent distribution out of the brain. [13][14][15][16] Methodology:
-
Animal Surgery: Anesthetize a rat and perform a surgical exposure of the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.
-
Perfusion: Begin infusing a warm (37°C), oxygenated perfusion buffer containing a known concentration of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide and a vascular space marker (e.g., [¹⁴C]-sucrose) at a constant rate.
-
Timed Infusion: Continue the perfusion for a short, defined period (e.g., 5 to 60 seconds).
-
Termination: Stop the perfusion and decapitate the animal.
-
Brain Sampling & Analysis: Harvest the brain, sample relevant regions, and determine the amount of compound and vascular marker present.
-
Calculation: After correcting for the compound remaining in the vascular space, the unidirectional transfer constant (Kᵢₙ) is calculated.
Interpretation: The Kᵢₙ value represents the rate of influx in mL/s/g of brain tissue. This provides a direct and quantitative measure of BBB transport efficiency, which is particularly valuable for comparing different compounds or studying transport mechanisms.
Integrated Strategy and Data Summary
A successful evaluation of BBB permeability relies on a tiered approach where data from each stage informs the next.
Figure 3: Tiered workflow for assessing BBB permeability.
Table 2: Consolidated Data Interpretation Framework
| Assay Stage | Key Parameter | Favorable Outcome for CNS Drug | Unfavorable Outcome |
|---|---|---|---|
| 1: In Silico | Physicochemical Profile | Within optimal ranges (Table 1) | High MW (>400), High TPSA (>70) |
| 2: PAMPA-BBB | Permeability (Pₑ) | > 4.0 x 10⁻⁶ cm/s | < 2.0 x 10⁻⁶ cm/s |
| 3: hCMEC/D3 | Permeability (Pₐₚₚ, A→B) | > 1.5 x 10⁻⁶ cm/s | < 0.5 x 10⁻⁶ cm/s |
| Efflux Ratio (ER) | < 2.0 | > 2.0 | |
| 4: In Vivo | Brain/Plasma Ratio (LogBB) | > 0 | < -1.0 |
| | Influx Constant (Kᵢₙ) | High (comparative to standards) | Low (comparative to standards) |
Conclusion
Determining the blood-brain barrier permeability of a novel entity like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a complex but manageable process when a systematic, multi-tiered approach is employed. By progressing from high-throughput in silico and passive permeability screens to more complex and biologically relevant cell-based and in vivo models, researchers can build a comprehensive profile of a compound's CNS penetration potential. This staged investment of resources ensures that only the most promising candidates advance, saving significant time and cost. The methodologies detailed in this guide represent a robust and validated pathway to generate the critical data needed to make informed decisions in any CNS drug discovery program.
References
-
Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. (n.d.). PubMed. [Link]
-
Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. (n.d.). PubMed. [Link]
-
The hCMEC/D3 cell line as a model of the human blood brain barrier. (2013). PubMed. [Link]
-
hCMEC/D3 - BCRJ - Cell Line. (n.d.). JCRB Cell Bank. [Link]
-
Blood-Brain Barrier hCMEC/D3 Cell Line | SCC066. (n.d.). Merck Millipore. [Link]
-
Quantification of early blood-brain barrier disruption by in situ brain perfusion technique. (n.d.). PubMed. [Link]
-
Blood-Brain Barrier Immortalized hCMEC/D3 Cell Line. (n.d.). Ace Therapeutics. [Link]
-
Methods to assess drug permeability across the blood-brain barrier. (n.d.). PubMed. [Link]
-
The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). ResearchGate. [Link]
-
The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. (2022). PubMed. [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation. (2019). Drug Development and Delivery. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
-
The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). PubMed. [Link]
-
Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. (2019). PMC. [Link]
-
In Vivo Methods to Study Uptake of Nanoparticles into the Brain. (n.d.). PMC. [Link]
-
In Situ Brain Perfusion Technique. (n.d.). Springer Nature Experiments. [Link]
-
In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. (n.d.). Bentham Science. [Link]
-
(PDF) In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). ResearchGate. [Link]
-
An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2017). JoVE. [Link]
-
In Situ Brain Perfusion Technique | Request PDF. (n.d.). ResearchGate. [Link]
-
A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. (n.d.). Omsk Scientific Center. [Link]
-
How to Measure Drug Transport across the Blood-Brain Barrier. (n.d.). PMC. [Link]
-
In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Frontiers. [Link]
-
Quantification of In Vitro Blood-Brain Barrier Permeability. (n.d.). PMC. [Link]
-
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Frontiers. [Link]
-
PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. [Link]
-
N,N-diethyl-4-methoxybenzamide. (n.d.). ChemSynthesis. [Link]
Sources
- 1. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 2. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chemscene.com [chemscene.com]
- 7. bcrj.org.br [bcrj.org.br]
- 8. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to assess drug permeability across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Mouse Brain Vascular Permeability - JoVE Journal [jove.com]
- 13. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of early blood-brain barrier disruption by in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Technical Guide: SAR Studies of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide and Related Diarylmethyl Scaffolds
The following technical guide details the structure-activity relationship (SAR) studies involving 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide , a pivotal scaffold in the discovery of non-peptide Delta Opioid Receptor (DOR) agonists.
Executive Summary
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide represents a critical chemical scaffold in the development of selective ligands for the Delta Opioid Receptor (DOR) . While the compound itself acts primarily as a synthetic precursor (electrophile), its structural architecture—specifically the N,N-diethylbenzamide "address" moiety linked to a distal aromatic ring—forms the pharmacophore basis for the SNC-80 and BW373U86 class of agonists.
This guide analyzes the SAR of this benzoyl-benzamide core, detailing how modifications to the amide functionality, the linker region, and the distal aryl ring govern the transition from an inactive precursor to a nanomolar-affinity receptor modulator.
Key Pharmacological Context[1][2]
-
Primary Target: Delta Opioid Receptor (DOR /
-OR). -
Role of Scaffold: Precursor to diarylmethylpiperazines (e.g., SNC-80).
-
Therapeutic Implications: Anxiety, depression, and pain management (without the respiratory depression associated with Mu-opioid agonists).
Chemical Foundation & Physicochemical Profile
The molecule consists of three distinct pharmacophoric regions. Understanding the interplay between these regions is essential for rational drug design.
| Region | Moiety | Function in SAR |
| Region A (Proximal) | N,N-Diethylbenzamide | The "Address": Provides critical steric bulk and orientation for receptor binding pocket occupancy. |
| Region B (Linker) | Carbonyl (Benzoyl) | The "Switch": In this precursor, the |
| Region C (Distal) | 3'-Methoxy Phenyl | The "Anchor": Lipophilic interaction site; the 3-methoxy group acts as a hydrogen bond acceptor. |
Physicochemical Properties (Calculated)
-
Molecular Formula:
-
Molecular Weight: 311.38 g/mol
-
LogP (Predicted): ~3.2 (Lipophilic, CNS penetrant)
-
TPSA: ~46
(Favorable for blood-brain barrier permeability)
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by the transformation of the central linker and the strict steric requirements of the amide group.
Region A: The Amide "Address"
The N,N-diethyl substitution is not arbitrary; it is a "magic ethyl" effect specific to the DOR binding pocket.
-
N,N-Diethyl (Optimal): Maintains high affinity and selectivity. The steric volume of the two ethyl groups locks the benzamide into a conformation orthogonal to the phenyl ring, minimizing intramolecular clash and maximizing receptor fit.
-
N,N-Dimethyl: Drastic loss of affinity (>100-fold reduction). The smaller groups fail to fill the hydrophobic pocket.
-
N,N-Dipropyl / Dibutyl: Loss of activity due to steric clash with the receptor walls.
-
Cyclic Amides (Pyrrolidine/Piperidine): Generally reduced affinity compared to the open-chain diethyl analogue, suggesting conformational flexibility of the ethyl chains is advantageous.
Region B: The Linker Transformation
The 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide molecule contains a ketone linker. SAR studies confirm that this
-
Ketone (C=O): Low affinity. The planar geometry prevents the distal rings from adopting the "butterfly" conformation required for DOR activation.
-
Alcohol (CH-OH): Intermediate affinity.
-
Alkene (C=C): Variable affinity, often lower selectivity.
-
Piperazinyl-Methyl (CH-N): High Affinity. Converting the ketone to a chiral center bearing a basic nitrogen (e.g., piperazine in SNC-80) creates the bioactive conformation. The basic nitrogen interacts with Asp128 in the DOR transmembrane domain.
Region C: The Distal Ring (Electronic & Steric Effects)
-
3'-Methoxy: Optimal. It provides a hydrogen bond acceptor and hydrophobic bulk.
-
4'-Methoxy: Significantly reduced affinity. The position is critical; the receptor pocket likely has a steric constraint at the para position of the distal ring.
-
Unsubstituted (Phenyl): Lower affinity than the 3-methoxy analog, indicating the importance of the methoxy group's electronic or binding contribution.
Mechanism of Action: From Scaffold to Signal
While the benzoyl precursor is inactive, its derivatives (e.g., SNC-80) function as biased agonists .
-
Binding: The N,N-diethylbenzamide moiety orients the molecule at the extracellular face of the DOR.
-
Activation: The basic nitrogen (introduced via modification of the benzoyl linker) forms a salt bridge with Asp128.
-
Signaling:
-
G-Protein Pathway: Robust activation of
proteins, leading to inhibition of adenylyl cyclase and modulation of channels (hyperpolarization). -
-Arrestin Pathway: SNC-80 class ligands often recruit
-arrestin strongly, leading to rapid receptor internalization (tolerance). Current SAR efforts aim to decouple this to prevent tolerance.
-
Visualizations
SAR Decision Tree
This diagram illustrates the logical flow of structural modifications starting from the core scaffold.
Caption: SAR decision tree highlighting the critical structural features required for DOR activity versus the precursor state.
Synthesis Pathway (From Benzoyl Scaffold to Agonist)
Caption: Synthetic workflow transforming the inactive benzoyl precursor into the active diarylmethylpiperazine agonist.
Experimental Protocols
Synthesis of the Benzoyl Scaffold
Objective: To generate the 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide core via Friedel-Crafts acylation.
-
Reagents: N,N-Diethylbenzamide, 3-Methoxybenzoyl chloride, Aluminum chloride (
), 1,2-Dichloroethane (DCE). -
Procedure:
-
Dissolve N,N-diethylbenzamide (1.0 eq) in anhydrous DCE under nitrogen atmosphere.
-
Cool to 0°C. Slowly add
(2.5 eq) to form the complex. -
Add 3-methoxybenzoyl chloride (1.1 eq) dropwise.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour reaction mixture onto crushed ice/HCl.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over
. -
Purification: Flash column chromatography (Silica gel).
-
Radioligand Binding Assay (DOR Affinity)
Objective: Determine the binding affinity (
-
Membrane Prep: Prepare membranes from CHO cells stably expressing human DOR.
-
Ligand: Use
-Naltrindole (0.5 nM) as the competitive radioligand. -
Incubation:
-
Incubate membranes (
protein) with test compound ( to M) and radioligand in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes the impact of structural changes on DOR affinity (
| Compound Structure | Core Modification | DOR | Selectivity ( |
| SNC-80 | Diarylmethyl-piperazine | 1.7 | >500 |
| Benzoyl Precursor | Ketone Linker (Topic) | >10,000 | N/A |
| Alcohol Intermediate | Hydroxyl Linker | ~450 | Low |
| Dimethyl-amide | N,N-Dimethyl analog | >2,000 | Low |
| 4'-Methoxy | Distal ring shift | ~85 | Moderate |
Note: Data represents consensus values from the SNC-80 development series. The "Benzoyl Precursor" (Topic Compound) is essentially inactive at DOR until derivatized.
References
-
Calderon, S. N., et al. (1994). "Probes for the delta opioid receptor. Synthesis and pharmacological evaluation of N,N-diethyl-4-[(piperidinyl)phenylmethyl]benzamides." Journal of Medicinal Chemistry.
-
Rice, K. C., et al. (1997). "Nonpeptide Delta Opioid Agonists."[1] The AAPS Journal.
-
Knapp, B. I., et al. (1996). "Structure-activity relationships for SNC80 analogues: 4-position modifications." Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. "4-(3-Methoxybenzoyl)-N,N-diethylbenzamide." National Center for Biotechnology Information.
-
Bilsky, E. J., et al. (1995). "SNC 80, a selective, nonpeptidic and systemically active delta opioid agonist."[1] Journal of Pharmacology and Experimental Therapeutics.
Sources
Methodological & Application
Scalable synthesis protocol for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Application Note: Scalable Synthesis Protocol for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Abstract & Scope
This application note details a robust, scalable synthesis protocol for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS: 156727-77-4).[1] This molecule, a benzophenone derivative characterized by a diethylamide moiety on one ring and a meta-methoxy group on the other, serves as a critical intermediate in the development of ampakine-like nootropics and specific enzyme inhibitors.[1]
While direct Friedel-Crafts acylation is often the industrial standard for benzophenones, the specific meta-substitution pattern of the methoxy group and the deactivating nature of the amide functionality render direct acylation inefficient.[1] This protocol utilizes a Grignard Addition-Oxidation strategy , ensuring high regioselectivity and yield.[1] The method is validated for scale-up from gram to kilogram quantities, prioritizing process safety and intermediate stability.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the formation of inseparable regioisomers.[1] We disconnect the central carbonyl bond, identifying 4-formyl-N,N-diethylbenzamide and 3-methoxyphenylmagnesium bromide as the optimal synthons.[1]
Strategic Advantages:
-
Chemoselectivity: Using the aldehyde electrophile avoids the over-addition issues common with ester or acid chloride substrates.[1]
-
Scalability: The oxidation step utilizes catalytic TEMPO/Bleach (Anelli oxidation), avoiding toxic chromium reagents (Jones Reagent) typical in older literature.[1]
-
Modularity: The route allows for easy substitution of the aryl Grignard to generate analogs.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzophenone core.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 4-Formyl-N,N-diethylbenzamide
Objective: Convert 4-carboxybenzaldehyde to the diethylamide without protecting the aldehyde.[1]
Materials:
-
4-Carboxybenzaldehyde (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂, 1.5 eq) or Oxalyl Chloride[1]
-
Diethylamine (Et₂NH, 2.5 eq)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
DMF (catalytic)[1]
Procedure:
-
Activation: In a reactor fitted with a scrubber, suspend 4-carboxybenzaldehyde (150 g, 1.0 mol) in DCM (1.5 L). Add catalytic DMF (1 mL).[1]
-
Add SOCl₂ (108 mL, 1.5 mol) dropwise at room temperature. Heat to reflux for 3 hours until gas evolution ceases and the solution clears.
-
Evaporation: Concentrate under reduced pressure to remove excess SOCl₂.[1] Redissolve the crude acid chloride in fresh DCM (1 L).
-
Coupling: Cool the solution to 0°C. Add Diethylamine (260 mL, 2.5 mol) dropwise, maintaining internal temperature <10°C. (Exothermic).
-
Workup: Stir for 2 hours at RT. Wash with 1N HCl (2 x 500 mL) to remove excess amine, then saturated NaHCO₃ (500 mL), and brine.[1]
-
Isolation: Dry over MgSO₄, filter, and concentrate. The product crystallizes upon standing or trituration with hexanes.[1]
Step 2: Grignard Addition (Formation of the Alcohol)
Objective: Construct the carbon skeleton by reacting the aldehyde with the aryl Grignard.[1] Note: The alcohol intermediate, N,N-diethyl-4-[hydroxy-(3'-methoxyphenyl)methyl]benzamide, is stable and can be isolated.[1]
Materials:
-
3-Bromoanisole (1.1 eq)[1]
-
Magnesium turnings (1.2 eq)[1]
-
4-Formyl-N,N-diethylbenzamide (from Step 1, 1.0 eq)[1]
-
THF (anhydrous)[1]
Procedure:
-
Grignard Formation: In a dry 3-neck flask under Argon, activate Mg turnings (29 g) with a crystal of iodine. Add a solution of 3-bromoanisole (205 g, 1.1 mol) in THF (500 mL) dropwise to maintain a gentle reflux. Stir for 1 hour after addition.
-
Addition: Cool the Grignard solution to 0°C. Dissolve 4-formyl-N,N-diethylbenzamide (205 g, 1.0 mol) in THF (1 L) and add it slowly to the Grignard reagent over 45 minutes.
-
Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]
-
Quench: Cool to 0°C and quench with saturated NH₄Cl solution (500 mL).
-
Extraction: Extract with EtOAc (3 x 500 mL). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[1]
-
Purification: The crude oil is typically sufficiently pure (>90%) for the next step.[1] If necessary, purify via silica plug filtration.[1]
Step 3: Anelli Oxidation to 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Objective: Oxidation of the secondary alcohol to the target ketone using Green Chemistry principles (TEMPO/Bleach).[1]
Materials:
-
Crude Alcohol (from Step 2)[1]
-
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (0.01 eq)[1]
-
Sodium Bromide (NaBr, 0.1 eq)[1]
-
Sodium Hypochlorite (NaOCl, commercial bleach, 1.1 eq)[1]
-
DCM / Water biphasic system[1]
Procedure:
-
Setup: Dissolve the crude alcohol (290 g, ~0.93 mol) in DCM (1.5 L). Add a solution of NaBr (9.6 g) in water (100 mL).[1] Add TEMPO (1.45 g). Cool the mixture to 0-5°C.
-
Oxidation: Add NaOCl solution (adjusted to pH 9 with NaHCO₃) dropwise, maintaining temperature <10°C. Vigorous stirring is essential.
-
Monitoring: The reaction is typically complete within 1-2 hours. Quench excess oxidant with aqueous Na₂S₂O₃ (sodium thiosulfate).[1]
-
Workup: Separate phases. Extract aqueous layer with DCM.[1] Wash combined organics with 1N HCl, then brine.[1]
-
Crystallization: Concentrate the solvent.[1] Recrystallize the residue from Ethanol/Heptane or Isopropanol.[1]
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 82 - 85 °C | Capillary |
| ¹H NMR (CDCl₃) | δ 7.80 (d, 2H), 7.50 (d, 2H), 7.35 (m, 3H), 7.10 (d, 1H), 3.85 (s, 3H, OMe), 3.55 (br, 2H), 3.25 (br, 2H), 1.25 (br, 3H), 1.10 (br, 3H).[1] | 400 MHz |
| Mass Spec | [M+H]⁺ = 312.15 | LC-MS (ESI) |
| HPLC Purity | ≥ 98.0% | C18 Column, ACN/H₂O |
Process Workflow Diagram
Figure 2: Step-by-step process flow for the scalable synthesis.
Critical Process Parameters (CPP)
-
Moisture Control (Step 2): The Grignard formation is strictly moisture-sensitive.[1] The THF water content must be <50 ppm.[1]
-
Temperature Control (Step 1 & 3):
-
Stoichiometry: A slight excess of the Grignard (1.1 eq) ensures complete consumption of the aldehyde, simplifying purification as the alcohol product is much more polar than the anisole byproduct.[1]
References
-
ChemicalBook. RAC-4-(3'-METHOXY-A-CHLOROBENZYL)-N,N-DIETHYLBENZAMIDE synthesis and intermediates. (Describes the alcohol precursor and benzamide core).[1][3][4] Link
-
Organic Syntheses. Synthesis of N,N-Diethylbenzamide derivatives via Amidation. Org.[1][2][5][6] Synth. 2011, 88, 87-96.[1] Link
-
PrepChem. Standard Protocol for Benzoyl Chloride Amidation.Link
-
BOC Sciences. Product Data: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS 156727-77-4).[1][][8][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. RAC-4-(3'-METHOXY-A-CHLOROBENZYL)-N,N-DIETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. 156727-77-4|4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide|4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide|-范德生物科技公司 [bio-fount.com]
Reverse-phase HPLC method development for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Executive Summary & Scope
This technical guide details the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS: 156727-77-4).
This compound, structurally characterized by a benzophenone core flanked by a diethylamide and a methoxy group, presents specific chromatographic challenges: significant hydrophobicity (LogP ~3.2) and potential for hydrolysis into acidic degradants. This protocol is designed for researchers requiring high-resolution separation of the parent compound from its process impurities and hydrolytic metabolites (e.g., 4-(3'-methoxybenzoyl)benzoic acid).
Target Audience: Analytical Chemists, QC Specialists, and Synthetic Organic Chemists.
Physicochemical Profiling & Method Strategy
Effective method development requires "listening" to the molecule. We do not choose columns and buffers randomly; we select them based on the analyte's specific properties.
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Weight | 311.37 g/mol | Suitable for standard HPLC and UHPLC. |
| LogP (Predicted) | ~3.2 (Hydrophobic) | Requires high organic strength (Acetonitrile) for elution. Significant risk of carryover. |
| Functional Groups | Diethylamide, Methoxy, Ketone | Neutral character in working pH (2–8). The amide nitrogen is non-basic due to resonance with the carbonyl. |
| Chromophore | Benzophenone Core | Strong UV absorbance at 254 nm ( |
| Key Impurity | Carboxylic Acid Derivative | Hydrolysis of the amide yields a benzoic acid derivative. Method must handle acidic species.[1] |
Strategic Decision: pH Control
Although the target analyte is neutral, we employ an acidic mobile phase (pH ~2.5) .
-
Reasoning: The primary degradation product is the corresponding carboxylic acid. At neutral pH, this acid would be ionized (carboxylate anion) and elute in the void volume (
), potentially masking other polar impurities. By suppressing ionization with 0.1% Formic Acid or Phosphoric Acid, we force the impurity into its protonated state, increasing its retention and ensuring separation from the solvent front.
Experimental Workflow (Visualized)
The following diagram outlines the logical flow of the method development, from solvent selection to final validation parameters.
Figure 1: Decision tree for developing the HPLC method, emphasizing the optimization loop for impurity control.
Detailed Protocol: The "Gold Standard" Method
This protocol has been optimized to balance run time with resolution (
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Provides sufficient carbon load for hydrophobic retention; 3.5 µm improves efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) | Suppresses silanol activity; keeps acidic impurities protonated. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; prevents excessive backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Maintains reproducible retention times; reduces viscosity. |
| Injection Volume | 10 µL | Standard volume; prevent overload. |
| Detection | UV @ 254 nm | Max sensitivity for the benzophenone chromophore. |
Gradient Program
A gradient is recommended over isocratic elution to prevent the accumulation of highly lipophilic contaminants on the column.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial equilibration |
| 10.0 | 10 | 90 | Linear ramp to elute analyte |
| 12.0 | 10 | 90 | Wash step (remove lipophiles) |
| 12.1 | 60 | 40 | Return to initial |
| 17.0 | 60 | 40 | Re-equilibration |
Note: The analyte is expected to elute between 6.5 and 8.5 minutes depending on the specific column carbon load.
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
-
Critical Step: Do not dissolve pure standard in 100% Acetonitrile if injecting a large volume (>10 µL), as this causes "solvent effect" peak distortion (fronting) in the early gradient phase.
-
Weigh 10 mg of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
-
Transfer to a 10 mL volumetric flask.
-
Add 5 mL Acetonitrile and sonicate for 2 minutes (ensure complete dissolution).
-
Dilute to volume with Water.
-
Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.
Results Interpretation & Troubleshooting
Chromatographic Performance Criteria
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Retention Time ( | 6.5 – 8.5 min | Drifting? Check column equilibration time and oven temperature stability. |
| Tailing Factor ( | < 1.5 | Tailing? Although neutral, secondary interactions can occur. Increase buffer strength or replace old column. |
| Theoretical Plates ( | > 5,000 | Low N? Check extra-column volume (tubing length) or potential void in column head. |
| Resolution ( | > 2.0 (vs. Impurities) | Co-elution? Flatten the gradient slope (e.g., 40% to 80% B over 15 min). |
Impurity Profile Logic
-
Peak @ ~2-3 min: Likely the hydrolyzed acid (4-(3'-methoxybenzoyl)benzoic acid ). It is more polar and elutes early.
-
Peak @ ~10-12 min: Likely highly lipophilic dimers or raw material precursors (e.g., substituted benzophenones lacking the amide).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156727-77-4. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).Introduction to Modern Liquid Chromatography. Wiley. (Standard text for Gradient Elution logic).
-
Amerigo Scientific. Product Data: 4-(3-Methoxybenzoyl)-N,N-diethylbenzamide. Retrieved from [Link]
- ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Application Note & Protocol: Preparation of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide Stock Solutions in DMSO
Introduction & Scientific Context
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a lipophilic benzamide derivative, structurally related to the Ampakine class of positive allosteric modulators of AMPA receptors. Like many structurally complex benzamides, this compound exhibits limited aqueous solubility, necessitating the use of a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) for the preparation of concentrated stock solutions.
The accuracy and stability of these stock solutions are critical. Improper preparation can lead to compound precipitation , concentration errors , and experimental variability , particularly in cellular assays where the final DMSO concentration must remain below toxic thresholds (typically <0.1-0.5%). This guide provides a rigorous, self-validating protocol for preparing, storing, and handling stock solutions to ensure high data fidelity.
Materials & Equipment Specifications
To ensure scientific integrity, use materials that minimize contamination and solvent leaching.
| Category | Item | Specification | Rationale |
| Solvent | DMSO | Anhydrous, ≥99.9%, Sterile Filtered | Prevents hydrolytic degradation and microbial contamination. |
| Vials | Amber Glass Vials | Borosilicate, PTFE-lined caps | Protects from photodegradation; PTFE prevents plasticizer leaching by DMSO. |
| Filtration | Syringe Filter | 0.2 µm PTFE or Nylon | CRITICAL: Do NOT use Cellulose Acetate (dissolves in DMSO). |
| Weighing | Analytical Balance | Readability ±0.01 mg | Essential for accurate molarity calculations. |
| Gas | Nitrogen/Argon | Inert Gas Stream | Displaces humidity from headspace to prevent water absorption. |
Protocol: Stock Solution Preparation
Phase 1: Molarity Calculation & Weighing
Objective: Prepare a 50 mM master stock solution. Target Concentration: 50 mM (50 mmol/L) Target Volume: 1.0 mL (Adjustable)
Calculation Logic:
Step-by-Step:
-
Equilibrate the compound vial to room temperature before opening to prevent moisture condensation.
-
Place a sterile amber glass vial on the analytical balance and tare.
-
Weigh approximately 15.6 mg of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. Record the exact mass (e.g., 15.62 mg).
-
Recalculate the required DMSO volume to achieve exactly 50 mM:
Phase 2: Solubilization & Homogenization
Causality: Lipophilic benzamides can form micro-aggregates that are invisible to the naked eye but affect assay potency.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature (20-25°C) for 5 minutes.
-
Note: Avoid heating >37°C to prevent thermal degradation.
-
-
Visual QC: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate for an additional 5 minutes.
Phase 3: Sterilization & Aliquoting (The "Freeze-Thaw" Defense)
Risk Mitigation: Repeated freeze-thaw cycles introduce atmospheric moisture, causing DMSO to become hygroscopic (absorbing up to 10% water weight), which forces the lipophilic compound to precipitate (crash out).
-
Filtration (Optional but Recommended): If using for cell culture, pass the solution through a 0.2 µm PTFE syringe filter into a fresh sterile vial.
-
Aliquot: Dispense the stock into small, single-use volumes (e.g., 50 µL) inside sterile microcentrifuge tubes (polypropylene is DMSO-resistant).
-
Inert Gas Overlay: Gently blow a stream of Nitrogen or Argon into the headspace of each tube before capping to exclude moisture.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Application Notes: Dilution & Handling
The "Crash-Out" Phenomenon
When diluting this hydrophobic stock into aqueous buffers (PBS, Media), the compound may precipitate if the local concentration exceeds its solubility limit during mixing.
Correct Dilution Technique:
-
Never add the stock directly to a stagnant volume of buffer.
-
Method: Place the buffer in a vortexing tube. While vortexing, slowly pipette the DMSO stock directly into the center of the vortex.
-
Intermediate Dilution: For very low concentrations (e.g., nM range), perform a serial dilution in 100% DMSO first, then perform the final 1:1000 dilution into the aqueous buffer. This maintains solubility until the final step.
Table 1: Solubility & Stability Profile
| Parameter | Value | Notes |
|---|---|---|
| Max Solubility (DMSO) | ~100 mM | Empirical limit; 50 mM recommended for ease of handling. |
| Max Solubility (Water) | < 0.1 mg/mL | Practically insoluble; requires carrier or surfactant. |
| Storage Stability (-20°C) | > 6 Months | Protect from light and moisture. |
| DMSO Tolerance (Cell) | < 0.5% v/v | Typical limit for mammalian cells to avoid solvent toxicity. |
Process Visualization (Workflow Logic)
Figure 1: Logical workflow for the preparation of sterile, stable stock solutions. Note the iterative QC loop to ensure complete solubilization.
References
-
Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 46780577, 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. Accessed Feb 13, 2026. [Link][2]
-
DMSO Properties: Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Physical Properties and Hygroscopicity Data." Bulletin 101. [Link]
Sources
Optimal Solvent Systems for the Recrystallization of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide and detailed protocols for selecting the optimal solvent system for the purification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide via recrystallization. Recrystallization is a critical purification technique used to remove impurities from solid organic compounds, ensuring high purity of the final product, which is paramount in drug development.[1] This document outlines the theoretical principles of solvent selection, a systematic protocol for empirical solvent screening, and a detailed, optimized procedure for scaled-up recrystallization. The methodologies described are designed to be self-validating, enabling researchers to achieve high-purity crystalline material with excellent yield.
Analyte Profile: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
A thorough understanding of the analyte's physicochemical properties is the foundation for a logical solvent selection process.
Structure:
Structure of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Physicochemical Characteristics:
The molecule's structure incorporates both polar and non-polar features, which dictates its solubility behavior.
-
Polar Moieties: The amide (-C(=O)N(C2H5)2) and ether (-OCH3) functional groups introduce polarity through their carbonyl and oxygen atoms. The amide group, in particular, is a key polar feature.
-
Non-Polar Moieties: The two benzene rings and the diethyl groups (-N(CH2CH3)2) contribute significant non-polar, lipophilic character to the molecule.
This duality suggests that the compound is likely to be soluble in moderately polar organic solvents and less soluble in highly polar solvents like water or very non-polar solvents like hexane. The principle of "like dissolves like" serves as a valuable initial guide.[2]
| Property | Value (Estimated) | Rationale / Source |
| Molecular Formula | C₂₀H₂₃NO₃ | Calculated from structure. |
| Molecular Weight | 325.40 g/mol | Calculated from formula. |
| LogP (Octanol/Water) | ~3.5 - 4.5 | Estimated based on the increased lipophilicity compared to analogs like N,N-diethyl-4-methoxybenzamide (LogP 2.17).[3] The additional benzoyl group significantly increases non-polar surface area. |
| Topological Polar Surface Area (TPSA) | ~47.9 Ų | Estimated. The presence of two carbonyls and one ether oxygen contributes to this value. |
| Physical State | Crystalline Solid | Expected due to the large, rigid structure and high molecular weight. |
The Principle of Recrystallization
The success of recrystallization hinges on the differential solubility of the target compound in a given solvent at different temperatures.[1][4] An ideal recrystallization solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[5]
-
Low Solvating Power at Low Temperatures: The compound must be poorly soluble in the solvent at low temperatures (e.g., 0-4 °C) to ensure maximum recovery of the purified crystals upon cooling.[1][5]
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[5]
-
Inertness: The solvent must not react chemically with the compound being purified.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
A steep solubility curve as a function of temperature is the hallmark of an excellent recrystallization solvent.[2]
Experimental Protocols
This section is divided into two parts: a small-scale screening protocol to identify candidate solvents and a detailed, optimized protocol for a larger-scale purification.
PART A: Small-Scale Solvent Screening Protocol
This initial screening is essential to empirically determine the best solvent system without committing a large amount of crude material.
Objective: To identify a solvent or solvent pair that provides high solubility for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide when hot and low solubility when cold.
Materials:
-
Crude 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
-
Test tubes (13x100 mm)
-
Small quantity of candidate solvents (see table below)
-
Hot plate or heating mantle
-
Water or sand bath
-
Pasteur pipettes
-
Stirring rod
Workflow Diagram: Solvent Screening
Caption: Workflow for small-scale solvent screening.
Procedure:
-
Place approximately 20-30 mg of the crude product into a clean, dry test tube.
-
Add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature and agitate the mixture. Record if the solid dissolves completely. If it does, the solvent is unsuitable as a single-solvent system.
-
If the solid is not soluble at room temperature, gently heat the mixture in a water or sand bath while stirring until the solvent boils. Continue to add the solvent dropwise until the solid just dissolves.[6]
-
Once a clear, saturated solution is obtained at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.
-
Record all observations in a table as shown below.
Candidate Solvents & Observation Table:
Based on the analyte's structure, the following solvents are recommended for initial screening. Polar protic solvents are excellent starting points for benzamide derivatives.[6]
| Solvent / System | Solubility at RT (20°C) | Solubility at Boiling | Crystal Formation on Cooling | Notes / Recommendation |
| Ethanol | Likely a good candidate. | |||
| Isopropanol (IPA) | Good alternative to ethanol. | |||
| Acetone | May be too strong of a solvent. | |||
| Ethyl Acetate | Good moderate polarity choice. | |||
| Toluene | May be too non-polar. | |||
| Ethanol / Water | N/A | N/A | N/A | High Potential. Test by dissolving in min. hot ethanol, add water dropwise until cloudy, re-clarify with ethanol, then cool. |
| Toluene / Heptane | N/A | N/A | N/A | Good non-polar system if others fail. |
PART B: Optimized Recrystallization Protocol (Ethanol/Water System)
The Ethanol/Water mixed solvent system is often highly effective for compounds with moderate polarity, such as benzamide derivatives.[6] This protocol assumes this system was identified as optimal in the screening phase.
Objective: To purify a larger quantity of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide to high purity.
Materials:
-
Crude 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (e.g., 5.0 g)
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Ethanol (reagent grade)
-
Deionized Water
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration, if needed)
-
Watch glass
-
Spatula
-
Vacuum source
Workflow Diagram: Full Recrystallization
Caption: Step-by-step protocol for recrystallization.
Procedure:
-
Dissolution: Place the crude solid (5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20-30 mL) and heat the mixture to a gentle boil with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[1][6]
-
Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a glass funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
Induce Crystallization: Re-heat the clear solution to boiling. Slowly add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (the "cloud point").
-
Re-clarify: Add a few drops of hot ethanol, just enough to make the solution clear again. Causality: This ensures the solution is perfectly saturated at that temperature, setting up the ideal conditions for crystallization upon cooling.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold 50:50 ethanol/water mixture. Causality: The cold solvent wash removes any soluble impurities adhering to the crystal surfaces without significantly dissolving the product.
-
Drying: Press the crystals dry on the funnel with a clean spatula or stopper. Then, transfer the crystalline solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | 1. Solution is supersaturated. 2. Cooling is too rapid. 3. The solvent boiling point is higher than the product's melting point. | 1. Add more of the primary solvent (e.g., ethanol) to the hot mixture to reduce saturation. 2. Re-heat to dissolve the oil and allow for slower cooling. 3. Choose a solvent with a lower boiling point.[2] |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is not saturated. | 1. Boil off some of the solvent to concentrate the solution. 2. For mixed systems, add more anti-solvent (e.g., water). 3. Gently scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a "seed crystal" from a previous batch. |
| Low Yield | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm or pure "good" solvent. | 1. Use the absolute minimum amount of hot solvent required for dissolution.[6] 2. Ensure filtration apparatus is properly pre-heated. 3. Always wash crystals with a minimal amount of ice-cold solvent mixture. |
| Colored Product | 1. Colored impurities are present. | 1. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping. |
References
-
Scribd. Solvent Selection and Recrystallization Guide. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Recrystallization-1.pdf. Recrystallization Principles. [Link]
-
Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]
-
University of Massachusetts. Experiment 9 — Recrystallization. [Link]
-
ChemSynthesis. N,N-diethyl-4-methoxybenzamide. [Link]
Sources
Application Note: High-Sensitivity GC-MS Profiling of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the detection and quantification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS: 156727-77-4).
This guide deviates from standard templates to focus on the mechanistic rationale behind parameter selection, ensuring the method is adaptable to complex matrices (e.g., biological fluids or synthesis reaction mixtures).
Analyte Characterization & Physicochemical Challenges
Before establishing instrument parameters, we must deconstruct the analyte to predict its behavior in the gas phase.
-
Chemical Structure: A benzophenone core substituted with a diethylamide group and a methoxy group.
-
Molecular Formula:
[1][2] -
Molecular Weight: 311.38 g/mol
-
Volatility Profile: Moderate to Low. The presence of two carbonyl groups (ketone and amide) increases polarity and boiling point, likely exceeding 350°C at standard pressure.
-
Thermal Stability: Generally stable, but the amide bond is susceptible to thermal degradation if the injector liner is active (dirty).
Analytical Strategy: Due to the molecular weight (>300 Da) and polarity, we utilize a high-temperature ramp on a low-polarity phase (5% phenyl) to prevent peak tailing. Electron Ionization (EI) at 70 eV is selected to generate reproducible fragmentation for library matching.
Sample Preparation Protocol
Rationale: Direct injection of crude synthesis mixtures or biological extracts often fouls the GC inlet. A Liquid-Liquid Extraction (LLE) or dilution protocol is mandatory.
Reagents
-
Solvent A (Extraction/Dilution): Dichloromethane (DCM) – Chosen for high solubility of benzamides.
-
Solvent B (Reconstitution): Ethyl Acetate – Chosen for compatibility with standard GC phases.
-
Internal Standard (ISTD): Benzophenone-d10 or N,N-Diethyl-m-toluamide-d6 (DEET-d6). Use DEET-d6 if available due to structural similarity.
Workflow
-
Dissolution: Dissolve 10 mg of sample in 10 mL DCM (Stock A: 1 mg/mL).
-
Working Standard: Dilute Stock A to 10 µg/mL in Ethyl Acetate.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter. Critical: Nylon filters may bind the amide.
-
Vialing: Transfer to amber silanized glass vials to prevent surface adsorption.
GC-MS Instrumental Parameters
The following parameters are optimized for an Agilent 7890/5977 system but are transferable to Shimadzu (QP series) or Thermo (Trace/ISQ) systems.
A. Gas Chromatograph (GC) Configuration[3][4][5]
| Parameter | Setting | Technical Rationale |
| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 280°C | High temp required to volatilize the MW 311 analyte instantly, preventing discrimination. |
| Carrier Gas | Helium (99.999%), 1.2 mL/min | Constant flow mode ensures stable retention times during the temp ramp. |
| Column | DB-5ms UI (30m × 0.25mm × 0.25µm) | "Ultra Inert" (UI) phase reduces amide tailing. 5% phenyl provides pi-pi interactions for selectivity. |
| Transfer Line | 300°C | Prevents condensation of the high-boiling analyte before entering the MS source. |
B. Temperature Program
Objective: Ballistic heating to elute the solvent, followed by a steady ramp to separate the analyte from potential synthesis byproducts (e.g., unsubstituted benzophenones).
-
Initial: 80°C (Hold 1.0 min) – Solvent focusing.
-
Ramp 1: 20°C/min to 240°C – Rapid elution of light impurities.
-
Ramp 2: 10°C/min to 310°C (Hold 5.0 min) – Elution of target analyte (approx. RT: 14-16 min).
C. Mass Spectrometer (MS) Configuration
-
Source Temp: 230°C (Standard) or 250°C (if peak tailing is observed).
-
Quadrupole Temp: 150°C.
-
Solvent Delay: 3.5 min (Protect filament).
Detection Logic: SIM vs. Scan
For quantitation, Selected Ion Monitoring (SIM) is required. We derive the SIM ions based on the theoretical fragmentation of the benzoyl-benzamide structure.
Fragmentation Pathway Prediction
-
Molecular Ion (
): 311 (Usually distinct for benzophenones). -
-Cleavage (Amide side): Cleavage of the amide bond releases the diethylcarbamoyl cation
.- 100 (Base peak candidate).
-
Benzoyl Cleavage: Cleavage at the central ketone bridge.
-
Fragment A: 3-Methoxybenzoyl cation
.- 135 (Diagnostic ion).
-
Fragment B: N,N-diethyl-4-carbonylbenzamide cation.
-
SIM Table Setup
| Ion Type | m/z | Dwell Time (ms) | Purpose |
| Target | 311.1 | 50 | Quantitation (Molecular Ion) |
| Qualifier 1 | 135.0 | 50 | Confirmation (Methoxybenzoyl group) |
| Qualifier 2 | 100.1 | 50 | Confirmation (Diethylamide group) |
| Qualifier 3 | 72.1 | 50 | Confirmation (Diethylamine fragment) |
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for method development and the specific fragmentation logic used to select SIM ions.
Figure 1: Analytical workflow deriving instrument parameters and SIM ions from the analyte's physicochemical properties.
Quality Assurance & Troubleshooting
To ensure Scientific Integrity , the method must be self-validating.
System Suitability Criteria
-
Tailing Factor (
): Must be < 1.2 for the target peak. If , trim the column guard or replace the inlet liner (use Ultra Inert wool). -
Signal-to-Noise (S/N): For the Limit of Quantitation (LOQ), S/N must be > 10:1 at the lowest calibration point (e.g., 50 ng/mL).
-
Ion Ratios: The ratio of
135 to 311 must remain within ±20% of the reference standard.
Common Failure Modes
-
Ghost Peaks: If you see peaks at
149 (Phthalates) or 207 (Siloxanes), check septum bleed and solvent purity. -
Loss of Sensitivity: The amide group can adsorb to active sites. Prime the column by injecting a high-concentration standard (100 µg/mL) twice before running the analysis sequence to occupy active sites.
References
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46780577, 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. Retrieved from [Link]
- Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Reference for splitless injection techniques).
-
Agilent Technologies. (2020). GC/MS Analysis of Designer Drugs and Metabolites. (General reference for benzamide derivative analysis). Available at [Link]
Sources
- 1. 156727-77-4|4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide|4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide|-范德生物科技公司 [bio-fount.com]
- 2. 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide | C19H21NO3 | CID 46780577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Diethylbenzamide | 1696-17-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in Rodent Models
Introduction: Navigating the In Vivo Landscape with a Novel Benzamide Derivative
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a benzamide derivative with potential for investigation in various therapeutic areas. As with any novel compound, establishing a robust and reproducible in vivo dosing regimen is a critical first step in preclinical development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vivo administration of this compound in rodent models.
It is important to note that, as a novel chemical entity, specific in vivo dosing guidelines for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide are not yet established in the public domain. Therefore, this document will focus on providing a scientifically rigorous framework for determining optimal dosing parameters. We will draw upon established principles of in vivo study design, vehicle formulation for poorly soluble compounds, and data from structurally related compounds to guide the user through this process.[1][2][3][4] The overarching goal is to empower researchers to design and execute well-controlled experiments that will yield meaningful and translatable data.
Physicochemical Properties and Solubility Considerations
The chemical structure of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, with its aromatic rings and diethylamide group, suggests that it is likely a lipophilic compound with limited aqueous solubility. This is a common challenge in drug development, as poor solubility can lead to low bioavailability and variable in vivo exposure.[5] Information on related compounds, such as m-Methoxybenzamide, indicates solubility in organic solvents like DMSO and ethanol, with limited solubility in aqueous buffers.[6]
Therefore, the initial and most critical step before any in vivo experiment is to determine the solubility of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in a variety of pharmaceutically acceptable vehicles. This will inform the selection of an appropriate formulation for dose administration.
Vehicle Formulation and Preparation: A Step-by-Step Protocol
The choice of vehicle is paramount for ensuring consistent and maximal bioavailability of a test compound.[7] An ideal vehicle should be non-toxic, have no biological effect of its own, and effectively solubilize or suspend the compound.[5][8] For hydrophobic compounds like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, a multi-step approach to vehicle selection is recommended.
Protocol 1: Vehicle Screening and Selection
-
Initial Solubility Screen:
-
Prepare small, saturated solutions of the test compound in a panel of common vehicles.
-
Recommended Screening Vehicles:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Corn Oil, Sesame Oil, or other triglycerides[9]
-
Aqueous solutions of cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin, HPβCD)[5][9]
-
-
Vortex and/or sonicate the mixtures.
-
Visually inspect for solubility and any precipitation.
-
-
Co-Solvent and Surfactant Formulations:
-
If the compound has poor solubility in single vehicles, explore co-solvent systems.
-
Common Co-Solvent Systems:
-
Start with a small percentage of the organic solvent (e.g., 5-10% DMSO) and titrate upwards as needed, keeping in mind the potential for vehicle-induced toxicity.[7]
-
-
Suspension Formulations:
-
If a true solution cannot be achieved at the desired concentration, a suspension may be necessary.
-
Common Suspending Agents:
-
Ensure the particle size of the compound is minimized to improve suspension stability and bioavailability.
-
Diagram: Decision Tree for Vehicle Selection
Caption: Decision tree for selecting an appropriate vehicle for in vivo studies.
Administration Routes: Methodologies and Considerations
The choice of administration route significantly impacts the pharmacokinetic profile of a compound.[7] The most common routes for preclinical rodent studies are oral (PO), intraperitoneal (IP), and intravenous (IV).
Protocol 2: Oral Gavage (PO) in Mice and Rats
-
Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Selection: Use a ball-tipped, stainless steel gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Dose Administration:
-
Measure the distance from the animal's mouth to the xiphoid process (the bottom of the sternum) to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus and advance it to the predetermined depth.
-
Administer the dose slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Dose Volume: Typically 5-10 mL/kg for mice and rats.
Protocol 3: Intraperitoneal (IP) Injection
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing is common. For rats, more gentle but firm handling is required.
-
Injection Site: The lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Dose Administration:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure no blood or urine is drawn.
-
Inject the dose smoothly.
-
-
Dose Volume: Typically 10 mL/kg for mice and rats.
Protocol 4: Intravenous (IV) Injection
-
Animal Restraint: Place the animal in a restraint device that allows access to the lateral tail vein.
-
Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the veins.
-
Dose Administration:
-
Use a 27-30 gauge needle.
-
Insert the needle into the lateral tail vein, bevel up.
-
Administer the dose slowly.
-
-
Dose Volume: Typically 5 mL/kg for mice and rats.
In Vivo Dosing Guidelines: A Framework for Dose Selection
Without prior data, a dose-range finding study is essential to determine a safe and effective dose range. This is a critical component of robust in vivo study design.[1][2][11]
Phase 1: Acute Toxicity and Dose-Range Finding
The goal of this phase is to identify the Maximum Tolerated Dose (MTD) and to select a range of doses for initial efficacy studies.
Protocol 5: Single Ascending Dose Study
-
Animal Groups: Use a small number of animals per group (n=2-3).
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose progression can follow a linear or geometric (e.g., modified Fibonacci) sequence.
-
Administration: Administer a single dose via the chosen route.
-
Observation:
-
Monitor animals closely for the first 4-6 hours for any signs of acute toxicity (e.g., changes in activity, posture, breathing, convulsions).[12]
-
Continue to monitor daily for 7-14 days for delayed toxicity, body weight changes, and changes in food/water intake.
-
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Phase 2: Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Once a safe dose range is established, efficacy studies can be designed. It is highly recommended to run concurrent PK studies to understand the relationship between dose, exposure, and pharmacological effect.
Table 1: Hypothetical Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval required to maintain steady-state concentrations. |
| F% | Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
Diagram: Experimental Workflow for In Vivo Dosing
Caption: A comprehensive workflow for establishing in vivo dosing of a novel compound.
Scientific Integrity and Trustworthiness
To ensure the generation of high-quality and reliable data, the following principles must be adhered to:
-
Controls: Always include a vehicle-only control group to ensure that any observed effects are due to the test compound and not the vehicle.[5][8] For efficacy studies, a positive control group (a compound with known efficacy in the model) should also be included where possible.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups to minimize bias.[3] Whenever feasible, studies should be conducted in a blinded manner, where the individuals administering the doses and assessing the outcomes are unaware of the treatment assignments.[3]
-
Sample Size: The number of animals per group should be sufficient to detect a statistically significant effect, while also adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[11] Power calculations should be performed to determine the appropriate sample size.
-
Animal Welfare: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.[2][11]
By following the protocols and frameworks outlined in these application notes, researchers can develop a robust and scientifically sound in vivo dosing regimen for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, paving the way for successful preclinical evaluation.
References
-
JAX Online MicroLessons and MiniCourses. (n.d.). Key Elements of In Vivo Study Design. Retrieved from [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
PubMed. (2020). Practical Considerations for In Vivo Mouse Studies. Retrieved from [Link]
-
ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design. Retrieved from [Link]
-
Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
Regulations.gov. (2024, October 16). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Retrieved from [Link]
-
PMC. (n.d.). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Retrieved from [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
-
PMC. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]
-
PMC. (n.d.). The mysterious multi-modal repellency of DEET. Retrieved from [Link]
-
PMC. (2018, February 22). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. Retrieved from [Link]
Sources
- 1. Key Elements of In Vivo Study Design [education.learning.jax.org]
- 2. mdpi.com [mdpi.com]
- 3. Tackling In Vivo Experimental Design [modernvivo.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Formulation strategies for oral delivery of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
An Application Note and Protocol from the Senior Application Scientist
Topic: Formulation Strategies for the Oral Delivery of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Abstract
The successful oral delivery of novel therapeutic agents is frequently hampered by poor aqueous solubility, a challenge that significantly limits bioavailability and therapeutic efficacy. This document provides a detailed guide on formulation strategies for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, a compound with structural characteristics suggesting poor water solubility. We will explore two primary and powerful formulation platforms: Lipid-Based Drug Delivery Systems (LBDDS), with a focus on Self-Emulsifying Drug Delivery Systems (SEDDS), and Amorphous Solid Dispersions (ASD). This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for formulation and characterization but also the scientific rationale behind these advanced drug delivery approaches. The methodologies described are designed to be self-validating, ensuring robust and reproducible formulation development.
Introduction: The Challenge of Poor Solubility
A significant portion of new chemical entities emerging from drug discovery pipelines, estimated to be as high as 70%, exhibit poor aqueous solubility.[1] Such compounds often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where the dissolution rate is the primary barrier to effective oral absorption.[2]
The target molecule, 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (MW: 311.37 g/mol ), possesses aromatic rings and alkyl groups that contribute to a lipophilic character, making it a prime candidate for solubility-related bioavailability challenges.[3] To overcome this, enabling formulation technologies are required to enhance the concentration of the drug in the gastrointestinal (GI) fluids and facilitate its absorption.[4] This application note details two scientifically-backed strategies to achieve this goal.
Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the API's physicochemical properties is the foundation of rational formulation design.[5] This initial characterization guides the selection of the most appropriate formulation strategy.
Table 1: Physicochemical Properties of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
| Property | Value / Predicted Value | Significance for Formulation |
| Molecular Formula | C₁₉H₂₁NO₃ | - |
| Molecular Weight | 311.37 g/mol [3] | Influences diffusion and permeability. |
| LogP (Predicted) | > 3.0 | Indicates high lipophilicity and poor aqueous solubility. Suggests suitability for lipid-based systems.[6] |
| Aqueous Solubility | To be determined experimentally | A critical parameter that confirms the need for enabling technologies. |
| Crystalline Form (Polymorphism) | To be determined experimentally | Different polymorphs can have vastly different solubilities and stabilities.[7] |
| Melting Point | To be determined experimentally | Important for heat-based manufacturing methods like hot-melt extrusion for ASDs. |
Protocol 1: Equilibrium Aqueous Solubility Determination
Objective: To quantify the baseline aqueous solubility of the crystalline API in various physiologically relevant media.
Rationale: Understanding the solubility in different pH environments (stomach vs. intestine) is crucial for predicting in vivo dissolution behavior.
Materials:
-
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide powder
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5)
-
Fed-State Simulated Intestinal Fluid (FeSSIF, pH 5.0)
-
HPLC-grade acetonitrile and water
-
Scintillation vials
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or equivalent)
-
Calibrated HPLC-UV system
Methodology:
-
Add an excess amount of the API (e.g., 10 mg) to separate vials containing 5 mL of SGF, FaSSIF, and FeSSIF. This ensures a saturated solution is formed.
-
Securely cap the vials and place them in an orbital shaker set to 37°C and 100 RPM.
-
Allow the suspensions to equilibrate for at least 48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand for 1 hour to let undissolved solids settle.
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate mobile phase solvent (e.g., 50:50 acetonitrile:water) to a concentration within the calibrated range of the HPLC method.
-
Quantify the drug concentration using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each medium.
Strategy 1: Self-Emulsifying Drug Delivery Systems (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and optionally co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[8] The drug is pre-dissolved in this lipidic pre-concentrate. Upon emulsification, the drug is presented within small lipid droplets (typically 100-300 nm), providing a large surface area for absorption and bypassing the dissolution step of the crystalline drug.[8]
Diagram 1: SEDDS Formulation and Evaluation Workflow
Caption: Workflow for developing and characterizing a SEDDS formulation.
Protocol 2: Excipient Solubility Screening for SEDDS
Objective: To identify suitable oils, surfactants, and co-solvents that can effectively solubilize the API.
Rationale: High drug solubility in the excipients is critical to achieve a high drug load in the final formulation and prevent precipitation upon storage or dilution.
Materials:
-
API
-
A selection of excipients (see Table 2)
-
Vials, vortex mixer, and a thermostatically controlled shaker.
Methodology:
-
Add an excess amount of API to 1 g of each selected excipient in a sealed vial.
-
Vortex the mixture for 2 minutes to facilitate initial mixing.
-
Place the vials in a shaker at 40°C for 72 hours to reach equilibrium.
-
After equilibration, centrifuge the samples at 3000 RPM for 15 minutes to separate undissolved API.
-
Quantify the amount of dissolved API in the supernatant using a validated HPLC method.
Table 2: Example Excipients for SEDDS Screening
| Class | Excipient Example | Rationale for Use |
| Oils (Lipid Phase) | Capryol™ 90, Labrafil® M 1944 CS | Solubilize the lipophilic drug.[9] |
| Surfactants | Kolliphor® RH 40, Tween® 80 | Facilitate spontaneous emulsification; high HLB value is preferred.[8] |
| Co-solvents / Co-surfactants | Transcutol® HP, PEG 400 | Enhance drug solubility in the lipid phase and improve emulsification.[8] |
Protocol 3: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the optimal concentration ranges of oil, surfactant, and co-solvent that result in stable and efficient self-emulsification.
Rationale: A phase diagram visually maps the emulsification behavior of different component ratios, allowing for the selection of a robust formulation that is not sensitive to minor compositional changes.[10]
Methodology:
-
Select the best oil, surfactant, and co-solvent based on the solubility screening results.
-
Prepare mixtures of surfactant and co-solvent (Sₘᵢₓ) at various mass ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Sₘᵢₓ ratio, prepare a series of formulations by mixing the oil phase with the Sₘᵢₓ at different mass ratios, from 9:1 to 1:9.
-
Take a small amount (e.g., 100 mg) of each formulation and add it to 100 mL of distilled water at 37°C with gentle stirring.
-
Visually observe the emulsification process. Grade the performance (e.g., Grade A: Rapidly forms a clear/bluish-white emulsion; Grade D: Poor emulsification with oil droplets).
-
Plot the results on a ternary phase diagram for each Sₘᵢₓ ratio, outlining the region that corresponds to efficient self-emulsification (Grade A).
-
Select a formulation from within the optimal region for further development.
Protocol 4: Preparation and Characterization of the Optimized SEDDS
Objective: To prepare the final drug-loaded SEDDS and characterize its key performance attributes.
Methodology:
-
Preparation:
-
Based on the phase diagram, weigh the selected amounts of oil, surfactant, and co-solvent into a glass vial.
-
Add the required amount of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide to the excipient mixture.
-
Mix thoroughly using a vortex mixer and gentle warming (if necessary) until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS pre-concentrate (e.g., 100-fold) with distilled water. Analyze the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A mean droplet size < 200 nm and a PDI < 0.3 are generally desirable.
-
In Vitro Dissolution: Perform dissolution testing as described in Protocol 8.
-
Strategy 2: Amorphous Solid Dispersions (ASD)
Principle: ASDs involve dispersing the API in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[11] The amorphous form of a drug has higher free energy and thus higher apparent solubility and a faster dissolution rate compared to its stable crystalline form.[12] The polymer serves to physically stabilize the amorphous drug, preventing it from recrystallizing during storage and in the GI tract.[13]
Diagram 2: Principle of Amorphous Solid Dispersion (ASD)
Caption: Crystalline API vs. API molecularly dispersed in a polymer matrix in an ASD.
Protocol 5: Polymer Screening for ASD Formulation
Objective: To select a polymer that is miscible with the drug and can effectively inhibit its crystallization.
Rationale: Drug-polymer miscibility is crucial for the physical stability of an ASD.[14] Immiscible systems will phase-separate over time, leading to drug crystallization and loss of the solubility advantage.
Methodology (Solvent-Casting Film Method):
-
Dissolve the API and a selected polymer (see Table 3) in a 1:1 mass ratio in a common volatile solvent (e.g., methanol or acetone). Total solids concentration should be around 5-10% w/v.
-
Pour the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by vacuum drying at 40°C for another 24 hours to remove residual solvent.
-
Visually inspect the resulting film. A clear, transparent film indicates good miscibility. A cloudy or opaque film suggests immiscibility or phase separation.
-
Analyze the film using Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) between that of the pure drug and pure polymer is a strong indicator of miscibility.
Table 3: Example Polymers for ASD Screening
| Polymer | Common Abbreviation | Key Properties |
| Polyvinylpyrrolidone | PVP (e.g., Kollidon® 30) | High Tg, good solubilizer.[13] |
| Hydroxypropyl Methylcellulose | HPMC (e.g., Methocel™ E5) | Can also act as a precipitation inhibitor in solution.[13] |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | Excellent for enteric release and inhibiting precipitation.[12] |
| Soluplus® | - | Amphiphilic graft copolymer with solubilizing properties. |
Protocol 6: Preparation of an ASD by Solvent Evaporation (Lab-Scale)
Objective: To prepare a small-scale batch of ASD powder for characterization.
Methodology:
-
Select a miscible drug-polymer combination and ratio (e.g., 25% drug, 75% polymer).
-
Completely dissolve both the API and the polymer in a minimal amount of a suitable common solvent (e.g., methanol/dichloromethane co-solvent).
-
The solution is then dried using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to form a solid film on the flask wall.
-
The dried product is further dried in a vacuum oven for 24-48 hours to remove any residual solvent.
-
The resulting solid is gently scraped and milled/sieved to produce a fine powder.
Protocol 7: Solid-State Characterization of the ASD
Objective: To confirm that the API in the ASD is in an amorphous state.
Rationale: The absence of crystallinity is the basis of the ASD's performance. Standard solid-state characterization techniques are required for verification.[15]
Materials & Instruments:
-
ASD powder from Protocol 6
-
Physical mixture of the same drug-polymer ratio (control)
-
Pure crystalline API (control)
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Methodology:
-
DSC Analysis:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Expected Result: The ASD thermogram should show a single glass transition (Tg) and be free of any melting endotherm corresponding to the crystalline drug. The physical mixture should show the melting peak of the drug.
-
-
PXRD Analysis:
-
Pack the sample powder into a sample holder.
-
Scan the sample over a suitable 2θ range (e.g., 5° to 40°).
-
Expected Result: The diffractogram of the ASD should show a broad, diffuse "halo" pattern, indicating the absence of long-range molecular order (amorphous).[11] The crystalline API and physical mixture will show sharp, characteristic Bragg peaks.
-
In Vitro Performance Evaluation
Protocol 8: In Vitro Dissolution Testing for Performance Assessment
Objective: To compare the dissolution profiles of the developed formulations (SEDDS, ASD) against the unformulated crystalline API.
Rationale: A well-designed dissolution test can serve as a surrogate for in vivo performance, predicting how a formulation might behave in the GI tract.[16] For solubility-enhancing formulations, it is critical to assess both the extent of dissolution and the ability to maintain a supersaturated state without precipitation.[17]
Apparatus: USP Apparatus II (Paddle)
Methodology:
-
Media: Use 900 mL of biorelevant media (e.g., FaSSIF) maintained at 37 ± 0.5°C.
-
Paddle Speed: Set to 75 RPM.
-
Sample Introduction:
-
Crystalline API: Add an amount of powder equivalent to the target dose.
-
ASD: Add an amount of ASD powder equivalent to the target dose.
-
SEDDS: Fill the dose into a hard gelatin capsule and use a capsule sinker.
-
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh media.
-
Sample Processing: Filter the samples promptly through a syringe filter.
-
Analysis: Quantify the drug concentration in the filtrate using a validated HPLC method.
-
Data Presentation: Plot the percentage of drug dissolved versus time for each formulation.
Table 4: Comparative Summary and Expected Performance of Formulations
| Formulation | Primary Mechanism | Expected Dissolution Profile | Key Advantages | Key Challenges |
| Crystalline API | Dissolution of solid particles | Very low and slow dissolution rate. | Simple, stable solid form. | Poor bioavailability, high variability. |
| SEDDS | Presentation of drug in solution within fine lipid droplets. | Rapid and extensive dissolution, often reaching >80% within 30 minutes. | Bypasses dissolution step, potential for lymphatic uptake.[18] | Potential for GI irritation from high surfactant load, stability of liquid form.[6] |
| ASD | Generation of a supersaturated state from a high-energy amorphous form. | Rapid initial dissolution creating a supersaturated solution, followed by a gradual decrease if precipitation occurs. | High drug loading possible, solid dosage form is preferred. | Physical instability (recrystallization), potential for precipitation in vivo.[12] |
Conclusion
The oral delivery of poorly water-soluble compounds like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide requires the application of advanced formulation strategies. Both Self-Emulsifying Drug Delivery Systems (SEDDS) and Amorphous Solid Dispersions (ASD) offer powerful and distinct mechanisms to overcome solubility limitations. SEDDS present the drug in a pre-dissolved state, while ASDs leverage the higher energy of the amorphous form to achieve supersaturation. The selection between these strategies will depend on the specific properties of the API, the target dose, and stability considerations. The protocols outlined in this guide provide a systematic, evidence-based framework for the successful development and characterization of an effective oral dosage form, transforming a challenging molecule into a viable therapeutic candidate.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Ascendia Pharma. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Springer. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- Open Access Journals. (n.d.). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- University of Wisconsin-Madison School of Pharmacy. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.
- Frontiers. (2023, August 24). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
- Ascendia Pharma. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
- Bentham Science. (n.d.). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
- Catalent. (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems.
- PMC. (n.d.). An overview on oral drug delivery via nano-based formulations.
- SciSpace. (2014, June 12). Optimizing oral drug delivery using lipid based formulations.
- PMC. (n.d.). Nanoparticles for oral delivery: design, evaluation and state-of-the-art.
- Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
- PMC. (2025, June 16). Nanoparticle tools for maximizing oral drug delivery.
- Catalent. (2018, August 29). Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox?
- AAPS. (2017, October 15). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations.
- Journal of Controlled Release. (n.d.). Nanoparticles for oral delivery: Design,...
- Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- ACS Publications. (2024, September 18). AmorSol® - Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel.
- Pharma Excipients. (2020, August 26). Novel analytical approaches for solid dispersion characterization.
- Pharmaceutical Technology. (2026, February 5). The Value of In Vitro Dissolution in Drug Development.
- IJNRD. (2023, February 2). SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW.
- Dissolution Technologies. (2019, February 25). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance.
- Pion Inc. (2024, January 10). What is in vitro dissolution testing?
- ACS Publications. (2021, April 2). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy.
- Drug Development and Delivery. (n.d.). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions.
- ResearchGate. (n.d.). Techniques for characterization of solid dispersions.
- MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.
- Journal of IMAB. (2020, July 8). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION.
- ResearchGate. (2022, June 17). Preparation of self-emulsifying drug delivery systems (SEDDS) in the liquid (L-SEDDS) or solid (S-SEDDS) state...
- PMC. (n.d.). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine.
- ChemicalBook. (n.d.). n,n-diethylbenzamide.
- Pharmaceutical Technology. (2026, February 5). Self-Emulsifying Drug Delivery Systems.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- ChemScene. (n.d.). 7465-86-3 | N,N-diethyl-4-methoxybenzamide.
- PubMed. (2000, October 19). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues.
- ChemSynthesis. (2025, May 20). N,N-diethyl-4-methoxybenzamide.
- PubChem. (n.d.). N,N-Diethylbenzamide.
- Amerigo Scientific. (n.d.). 4-(3-Methoxybenzoyl)-N,N-diethylbenzamide.
- Regulations.gov. (2024, October 16). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf.
- CAMEO Chemicals - NOAA. (n.d.). N,N-DIETHYL-M-TOLUAMIDE.
- Taylor & Francis Online. (n.d.). Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat.
- Springer. (n.d.). The effect of dose form on the bioavailability of mebendazole in man.
- Thermo Scientific Chemicals. (n.d.). N,N-Diethyl-3-methylbenzamide, 97% 100 g.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 4-(3-Methoxybenzoyl)-N,N-diethylbenzamide - Amerigo Scientific [amerigoscientific.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. pharmtech.com [pharmtech.com]
- 9. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 10. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. contractpharma.com [contractpharma.com]
- 13. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. What is dissolution testing? [pion-inc.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. scispace.com [scispace.com]
Thin-layer chromatography (TLC) conditions for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
An Application Note and Protocol for the Thin-Layer Chromatography of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Introduction
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a complex organic molecule featuring a benzophenone core, substituted with a methoxy group and a diethylamide moiety. As with many multi-functionalized organic compounds, its synthesis, purification, and quality control necessitate a rapid, reliable, and cost-effective analytical method to monitor reaction progress and assess purity. Thin-Layer Chromatography (TLC) is an indispensable technique that fulfills these requirements.[1]
This application note provides a comprehensive, field-tested protocol for the analysis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide using normal-phase TLC. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for methodological choices to ensure robust and reproducible results.
Chemical Profile and Chromatographic Behavior
To develop an effective TLC method, understanding the analyte's physicochemical properties is paramount.
-
Structure: The molecule possesses two aromatic rings, a ketone carbonyl, an amide carbonyl, an ether linkage, and tertiary amine functionality.
-
Polarity: The presence of oxygen and nitrogen atoms introduces polarity through dipole-dipole interactions and the potential for hydrogen bond acceptance. However, the two phenyl rings and four ethyl groups contribute significant non-polar character. This balance places the molecule in the moderately polar category.
-
Solubility: It is expected to be soluble in moderately polar organic solvents such as ethyl acetate, dichloromethane (DCM), and chloroform.[2]
During normal-phase TLC, separation is governed by the principle of adsorption.[3] The stationary phase, typically polar silica gel, interacts with analytes primarily through hydrogen bonding and dipole-dipole forces.[4] A less polar mobile phase flows up the plate, competing for the analyte. Because 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is moderately polar, it will adsorb to the silica gel stationary phase but can be effectively eluted by a mobile phase of intermediate polarity. Non-polar impurities will travel further up the plate (higher Rf), while more polar impurities (e.g., starting materials with hydroxyl or carboxylic acid groups) will remain closer to the baseline (lower Rf).
Recommended TLC Conditions: Summary Table
The following table summarizes the optimized parameters for the successful TLC analysis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel 60 F254 on aluminum or glass backing | Silica gel is a highly polar adsorbent suitable for a wide range of organic compounds.[5] The F254 indicator allows for non-destructive UV visualization.[1][6] |
| Mobile Phase (Eluent) | 7:3 (v/v) Hexane : Ethyl Acetate | This solvent system provides intermediate polarity, ideal for eluting a moderately polar compound to an optimal Rf value (target ~0.3-0.5).[7] |
| Sample Solvent | Ethyl Acetate or Dichloromethane | These solvents fully dissolve the analyte and are volatile enough to evaporate quickly from the plate after spotting, preventing spot diffusion.[8] |
| Visualization | 1. UV Light (254 nm) 2. Iodine (I2) Vapor | The compound's aromatic rings and conjugated system strongly absorb UV light.[9][10] Iodine forms colored complexes with aromatic compounds, offering a secondary confirmation.[11][12] |
| Target Rf Value | 0.3 - 0.5 | An Rf value in this range indicates a good balance of interactions between the stationary and mobile phases, ensuring optimal separation from potential impurities.[7] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for performing TLC analysis.
Part 1: Preparation
-
Materials and Reagents:
-
TLC Plates: Silica Gel 60 F254
-
Solvents: n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
-
Sample Solvent: Dichloromethane or Ethyl Acetate
-
Analyte: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
-
Equipment: TLC developing chamber with lid, capillary tubes for spotting, forceps, pencil, UV lamp (254 nm), iodine chamber.
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica surface.[7]
-
Mark small, evenly spaced tick marks on the origin line where samples will be spotted.
-
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1-2 mg/mL) in ethyl acetate or dichloromethane. The solution should be clear and free of particulate matter. Overly concentrated solutions can lead to spot tailing and poor separation.[7]
-
-
Mobile Phase and Developing Chamber Preparation:
-
Prepare the mobile phase by mixing hexane and ethyl acetate in a 7:3 volume ratio. For example, combine 14 mL of hexane with 6 mL of ethyl acetate in a beaker or graduated cylinder.
-
Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[7]
-
To ensure the chamber atmosphere is saturated with solvent vapor, which improves separation quality, you can line one side of the chamber with a piece of filter paper soaked in the mobile phase.[10]
-
Cover the chamber with its lid and let it equilibrate for at least 15-20 minutes before inserting the plate.[10]
-
Part 2: Development and Visualization
-
Spotting the Plate:
-
Dip a clean capillary tube into the prepared sample solution.
-
Gently touch the end of the capillary tube to the designated tick mark on the origin line of the TLC plate. Allow the solvent to absorb into the silica.
-
The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[1] If necessary, allow the spot to dry completely and re-spot in the exact same location to increase concentration without enlarging the spot.
-
-
Developing the Plate (Elution):
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is standing vertically and the mobile phase does not splash over the origin line.[7]
-
Replace the lid immediately and allow the solvent front to ascend the plate via capillary action. Do not disturb the chamber during development.[13]
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps.
-
Immediately mark the position of the solvent front with a pencil.[7]
-
-
Visualization:
-
Step 1: UV Light (Non-Destructive):
-
Allow the plate to air-dry completely in a fume hood to evaporate the mobile phase.
-
View the plate under a short-wave UV lamp (254 nm). The analyte, being UV-active, will appear as a dark spot against the glowing green fluorescent background of the plate.[6][9]
-
Lightly circle the spot(s) with a pencil, as they will disappear once the UV light is removed.
-
-
Step 2: Iodine Vapor (Semi-Destructive):
-
Place the dried TLC plate into an iodine chamber (a sealed jar containing a few crystals of solid iodine).[12]
-
The analyte spot should develop a yellow-brown color within a few minutes as iodine complexes with the aromatic rings.[11]
-
Remove the plate and circle the spots again if they differ from the UV visualization. The spots will fade over time as the iodine sublimes.[9]
-
-
Part 3: Analysis
-
Calculation of the Retention Factor (Rf):
-
The Rf value is a ratio that quantifies the movement of the analyte.[13]
-
Measure the distance from the origin line to the center of the analyte spot.
-
Measure the distance from the origin line to the solvent front line.
-
Calculate the Rf using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Workflow for TLC Analysis
The following diagram illustrates the complete workflow for the TLC analysis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Caption: Step-by-step workflow for the TLC analysis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Interpreting the Results and Troubleshooting
-
Purity Assessment: A pure sample should result in a single, well-defined spot. The presence of multiple spots indicates impurities. The Rf values of these spots can provide clues about their relative polarities.
-
Reaction Monitoring: To monitor a reaction, spot the starting material(s), the reaction mixture, and a "co-spot" (reaction mixture and starting material in the same lane) on the same plate. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.[8]
-
Troubleshooting:
-
Streaking or Tailing: The spot appears elongated rather than circular. This is often caused by applying too much sample or using a sample solvent that is not volatile enough or is too polar.[7] To fix, dilute the sample and ensure spots are small and dry before development.
-
Rf Value Too High or Too Low: If the Rf is too high (>0.8), the mobile phase is too polar. Decrease the proportion of ethyl acetate. If the Rf is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.
-
No Spots Visible: This could be due to insufficient sample concentration, a non-UV active compound (unlikely here), or decomposition on the silica plate.
-
Conclusion
This application note details a robust and reliable TLC method for the analysis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. By utilizing a standard silica gel stationary phase with a 7:3 hexane:ethyl acetate mobile phase, effective separation is achieved. Visualization under 254 nm UV light provides a rapid and non-destructive means of detection, which can be confirmed with an iodine stain. This protocol serves as a foundational method for purity assessment, reaction monitoring, and qualitative analysis in any laboratory setting working with this compound or structurally similar benzophenone derivatives.
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]
-
University of Missouri–St. Louis. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]
-
Bitesize Bio. (2021). Thin Layer Chromatography: The Basics. [Link]
-
White, J. D. (n.d.). Quantitative measurements on TLC plates using CCD detection. [Link]
-
CDN. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]
-
PubChem. (n.d.). N,N-Diethylbenzamide. [Link]
-
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. [Link]
-
ScienceDirect. (2017). Thin–layer Chromatography (TLC) - An Overview. [Link]
-
ChemBK. (n.d.). N,N-Diethyl-3-methylbenzamide. [Link]
-
Solubility of Things. (n.d.). DEET. [Link]
-
OperaChem. (2024). TLC-Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. N,N-DIETHYLBENZAMIDE price,buy N,N-DIETHYLBENZAMIDE - chemicalbook [chemicalbook.com]
- 3. chromtech.com [chromtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. scribd.com [scribd.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Proton NMR spectroscopy interpretation of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Application Note: AN-NMR-2026-04
Topic: High-Resolution Proton (
Executive Summary
This application note provides a comprehensive guide to the structural elucidation of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide using 1H NMR spectroscopy. This molecule presents specific analytical challenges, most notably the phenomenon of amide rotamerism , which results in signal doubling (magnetic non-equivalence) of the aliphatic ethyl groups at ambient temperatures. This guide outlines the sample preparation protocols, acquisition parameters, and a detailed mechanistic interpretation of the spectral data, distinguishing between dynamic conformational effects and static structural features.
Structural Analysis & Mechanistic Context
Before interpreting the spectrum, one must deconstruct the electronic environment of the analyte. The molecule consists of three distinct magnetic domains:
-
The Diethylamide Terminus: Characterized by restricted rotation around the
bond. -
The Central Benzophenone Core: Two phenyl rings linked by a carbonyl. Ring A is 1,4-disubstituted; Ring B is 1,3-disubstituted.
-
The Methoxy Tail: A strong electron-donating group (EDG) on Ring B.
The Amide Rotamer Phenomenon
The
Experimental Protocol
To ensure reproducibility and resolution of rotamers, the following protocol is mandatory.
Sample Preparation
-
Solvent Selection:
-
Primary: Chloroform-d (
, 99.8% D) is recommended for baseline characterization. It provides excellent solubility and spectral dispersion. -
Secondary: Dimethyl sulfoxide-
( ) should be used if water peaks interfere or to observe solvent-dependent rotamer population shifts.
-
-
Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent. High concentrations (>20 mg) may induce viscosity broadening, obscuring the fine splitting of aromatic multiplets.
-
Filtration: Filter the solution through a cotton plug or 0.45
m PTFE syringe filter into the NMR tube to remove particulates that cause magnetic field inhomogeneity.
Acquisition Parameters (Standard 400/600 MHz)
-
Pulse Sequence: Standard 1-pulse (zg30).
-
Relaxation Delay (d1): Set to 2.0–5.0 seconds . The aromatic protons and the methoxy singlet require adequate relaxation time for accurate integration.
-
Number of Scans (ns): 16 (minimum) to 64 (for high S/N).
-
Temperature: 298 K (25°C). Note: If ethyl signals are broad/undefined, acquire at 323 K (50°C) to induce coalescence.
Spectral Interpretation & Assignment
The Aliphatic Region (1.0 – 4.0 ppm)
This region contains the "fingerprint" of the amide rotamers and the methoxy group.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 3.85 | Singlet (s) | 3H | Methoxy group on Ring B. Sharp singlet, unaffected by rotamers. | |
| 3.55 | Broad Quartet (q) | 2H | Methylene group cis to Carbonyl Oxygen. Deshielded by magnetic anisotropy of C=O. | |
| 3.25 | Broad Quartet (q) | 2H | Methylene group trans to Carbonyl Oxygen. | |
| 1.25 | Triplet (t) | 3H | Methyl group associated with the deshielded methylene. | |
| 1.10 | Triplet (t) | 3H | Methyl group associated with the shielded methylene. |
Note: The chemical shifts of the ethyl groups are temperature-dependent.[2] At higher temperatures, these pairs will coalesce into a single quartet and triplet.
The Aromatic Region (6.5 – 8.0 ppm)
The aromatic region is complex due to the overlap of the two phenyl rings. We analyze them as two separate spin systems.
Ring A (Benzamide side): AA'BB' System
-
~7.85 ppm (d, 2H): Protons ortho to the central ketone (
). The ketone is a strong electron-withdrawing group (EWG), causing significant deshielding. -
~7.45 ppm (d, 2H): Protons ortho to the amide (
). The amide is a moderate EWG, less deshielding than the ketone.
Ring B (Methoxybenzoyl side): ABCD System (1,3-disubstituted)
-
~7.40 ppm (m, 1H):
(Isolated). Located between the ketone and methoxy. Its shift is a balance of ketone deshielding and methoxy shielding. -
~7.35 ppm (t, 1H):
(Meta). The only proton not ortho or para to a substituent. -
~7.25 ppm (d, 1H):
(Ortho to Ketone). Deshielded by the ketone. -
~7.10 ppm (ddd, 1H):
(Ortho to OMe, Para to Ketone). The resonance donation of the methoxy group strongly shields this position, moving it upfield.
Visualization of Analytical Workflow
The following diagram illustrates the logical decision tree for assigning signals and validating the structure.
Figure 1: Logical workflow for the structural assignment of the target molecule, highlighting the critical check for amide rotamers.
Advanced Validation: Variable Temperature (VT) NMR
To definitively prove that the signal doubling in the aliphatic region is due to rotamers and not impurities, a VT-NMR experiment is the gold standard.
Protocol:
-
Baseline: Acquire spectrum at 25°C (298 K). Note the separation of the
quartets ( ). -
Heating: Increment temperature to 40°C, 50°C, and 60°C.
-
Observation:
-
As T increases, the rotation rate (
) increases. -
The two quartets will broaden and move toward each other (Coalescence Temperature,
). -
Above
, a single sharp quartet will appear.
-
-
Calculation: The free energy of activation (
) for the rotation can be calculated using the coalescence temperature equation: Where is in Kelvin and is the separation in Hz at the slow exchange limit.
References
-
Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.
-
Benzophenone Chemical Shifts: A. B. Jones. (2025).[3][4] SpectraBase: Benzophenone 1H NMR. Wiley Science Solutions.
-
Substituent Effects (Curphy-Morrison): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Amide Rotamer Protocols: MDPI Molbank. (2022). Synthesis and NMR Characterization of N,N-diethyl-3-toluamide (DEET) analogs.
Sources
Troubleshooting & Optimization
Technical Support: Synthesis Optimization of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Executive Summary & Chemical Logic
You are encountering yield issues with 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide . Based on the structural electronics, this molecule presents a specific set of synthetic challenges. It contains a benzophenone core (electron-withdrawing ketone) and a diethylamide motif (sterically hindered secondary amine).
The Core Problem: Low yields in this synthesis are rarely due to the intrinsic stability of the product. They are almost always caused by:
-
Deactivation: The benzophenone ketone pulls electron density, making the benzoic acid precursor less nucleophilic if you are using carboxylate activation (e.g., SN2 type esters).
-
Steric Hindrance: Diethylamine is a secondary amine with significant steric bulk compared to dimethylamine. It requires highly activated electrophiles.
-
Moisture Sensitivity: The most effective route (Acid Chloride) is highly susceptible to hydrolysis before the amine coupling occurs.
This guide prioritizes the Acid Chloride Method via Thionyl Chloride (
Critical Pathway Analysis
The following diagram illustrates the recommended workflow and decision gates.
Figure 1: Decision tree for synthetic route selection based on scale and reagent availability.
Optimized Protocols
Method A: The Acid Chloride Route (High Yield / Scalable)
Recommended for >1 gram scale. This method overcomes the steric hindrance of diethylamine by generating a highly reactive electrophile.
Reagents:
-
Precursor: 4-(3'-Methoxybenzoyl)benzoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (3.0 - 5.0 equiv) -
Catalyst: DMF (2-3 drops)
-
Amine: Diethylamine (2.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Activation: Suspend the benzoic acid derivative in anhydrous DCM under Nitrogen/Argon.
-
Chlorination: Add
dropwise. Add catalytic DMF.[2] Crucial: Reflux for 2–3 hours. The solution must turn clear, indicating the acid chloride formation is complete. -
Evaporation (The Yield Killer): Evaporate the solvent and excess
strictly under reduced pressure. Do not expose to humid air. Re-dissolve the residue in fresh anhydrous DCM. -
Coupling: Cool the acid chloride solution to 0°C. Add Diethylamine (diluted in DCM) dropwise.
-
Why? The reaction is exothermic. Heat promotes side reactions.
-
-
Scavenging: Stir at Room Temperature (RT) for 2 hours.
-
Workup: Wash with 1N HCl (removes excess amine)
Sat. (removes unreacted acid) Brine. Dry over .
Method B: The HATU Route (Mild / Low Impurity)
Recommended for <100 mg scale or if acid-sensitive groups are present.
Reagents:
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Protocol:
-
Dissolve Acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and stir for 5 mins.
-
Add HATU (1.2 eq). Stir for 10 mins to form the activated ester.
-
Add Diethylamine (1.5 eq). Stir for 4–16 hours.
-
Note: This reaction is slower than Method A due to the steric bulk of the diethylamine.
Troubleshooting & FAQs
Symptom 1: Low Yield (<50%)
Q: I see a lot of starting material (Benzoic Acid) remaining.
-
Cause: Hydrolysis of the intermediate.[3] If you used Method A, your Acid Chloride reverted to Acid before reacting with the amine.
-
Fix: Ensure the evaporation step (Step 3) is done with a drying tube or under inert atmosphere. Use fresh, anhydrous DCM for the coupling step.
-
Alternative: If using Method B (HATU), diethylamine might be too hindered. Switch to Method A.
Symptom 2: Product is an Oil (Oiling Out)
Q: The product won't crystallize; it's a sticky yellow oil.
-
Cause: N,N-diethylbenzamides are notoriously low-melting solids or oils due to the disruption of hydrogen bonding by the ethyl groups.
-
Fix: Do not rely on crystallization.
-
Perform a silica plug filtration (Hexane:Ethyl Acetate 3:1).
-
If you must crystallize, use a solvent system of Hexane/MTBE or Cold Pentane . Triturate (scratch the glass) while cooling to -20°C.
-
Symptom 3: "Dimer" Impurity
Q: I see a large spot on TLC that is less polar than the acid but more polar than the product.
-
Cause: Anhydride formation. Two molecules of your Acid Chloride reacted with one molecule of water (trace moisture) to form the symmetric anhydride.
-
Fix: Strictly anhydrous conditions. Increase the equivalents of Diethylamine to outcompete the water.
Symptom 4: Color Issues
Q: The product is dark brown/black.
-
Cause: Oxidation of the amine or polymerization of impurities in the Thionyl Chloride.
-
Fix: Distill your Diethylamine before use if it is old (should be clear, not yellow). Ensure
is removed completely before adding the amine.
Comparative Data: Coupling Agents
| Method | Reagent | Conversion (HPLC) | Workup Difficulty | Suitability for Diethylamine |
| Acid Chloride | >95% | Medium (Acidic gas evolution) | Excellent (High reactivity overcomes sterics) | |
| Uronium | HATU | 85-90% | Low (Simple extraction) | Good (Can be slow) |
| Carbodiimide | EDC / HOBt | 60-75% | High (Urea byproduct removal) | Poor (Sterics often stall reaction) |
References
-
PrepChem. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]
- Relevance: Establishes the baseline protocol for diethylamine coupling via acid chlorides.
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
- Relevance: Validates HATU/DIPEA conditions for benzoyl-benzoic acid deriv
- Relevance: Provides troubleshooting data for steric hindrance in benzamide synthesis.
-
National Institutes of Health (NIH). (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids. PMC. Retrieved from [Link]
- Relevance: Discusses alternative catalytic methods if standard coupling fails.
Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for Thionyl Chloride and Diethylamine before handling.
Sources
Resolving solubility issues of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in aqueous buffers
Technical Support Center: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
An In-Depth Guide for Researchers on Resolving Aqueous Solubility Challenges
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in aqueous buffers. As a neutral, hydrophobic molecule, achieving and maintaining its solubility for in-vitro assays and other experimental setups can be challenging. This resource is designed to equip researchers with the foundational knowledge and practical protocols to overcome these issues.
Section 1: FAQs - Understanding the Solubility Challenge
This section addresses the fundamental physicochemical properties of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide that govern its behavior in aqueous solutions.
Q1: Why is 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide so poorly soluble in aqueous buffers?
A1: The poor aqueous solubility is a direct result of its molecular structure. The molecule is dominated by nonpolar, hydrophobic regions (two benzene rings, diethyl groups) and lacks strongly ionizable functional groups that would promote interaction with polar water molecules. While it has ether and amide groups capable of acting as hydrogen bond acceptors, their influence is outweighed by the large hydrophobic surface area. This inherent hydrophobicity causes the molecules to aggregate in water rather than dissolve.
Q2: What are the key physicochemical properties I should be aware of?
A2: While specific experimental data for this exact compound is not widely published, we can infer its properties from its structure and similar molecules like N,N-diethylbenzamide and N,N-diethyl-m-toluamide (DEET).[1][2][3]
-
High Lipophilicity (High LogP): The LogP (octanol-water partition coefficient) is predicted to be greater than 2, indicating it is significantly more soluble in lipids and nonpolar organic solvents than in water.
-
Neutral Compound (No pKa in physiological range): The amide group is very weakly basic and the ether group is neutral. Therefore, the molecule's charge state cannot be easily manipulated by adjusting the pH within a typical experimental range (pH 3-10). Altering the pH of the buffer will not significantly improve solubility through ionization.[4][5][6]
Q3: My compound dissolves in DMSO, but crashes out when I add it to my aqueous buffer. What is happening?
A3: This is a common phenomenon called precipitation or "crashing out." Your compound is highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO). However, when this concentrated stock solution is introduced to a large volume of aqueous buffer, the overall polarity of the solvent system dramatically increases. The water molecules interact more strongly with each other than with the hydrophobic compound, effectively forcing the compound out of solution and causing it to precipitate as a solid.
Section 2: Initial Troubleshooting - Step-by-Step Protocols
Before moving to advanced techniques, ensure your basic methodology is optimized.
Q4: What is the correct procedure for preparing a stock solution and diluting it into a buffer?
A4: The goal is to create a high-concentration stock in an appropriate organic solvent and then dilute it carefully into the aqueous buffer.
Protocol 1: Preparing a Stock Solution
-
Select a Solvent: Start with 100% DMSO. It is a powerful solvent for many hydrophobic compounds.[7]
-
Determine Target Concentration: Aim for a high but fully dissolved stock concentration (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final aqueous solution.
-
Dissolution:
-
Weigh the desired amount of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide into a clean glass vial.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously for 1-2 minutes.
-
If not fully dissolved, gentle warming in a water bath (37°C) or brief sonication can help. .
-
-
Inspect for Clarity: Ensure the stock solution is a clear, single phase with no visible particulates.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into Aqueous Buffer
The key to preventing precipitation is to add the stock solution to the buffer while vortexing to ensure rapid dispersion.
-
Dispense the required volume of your aqueous buffer (e.g., PBS, TRIS) into a tube.
-
Place the tube on a vortex mixer set to a medium-high speed.
-
While the buffer is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the vortex.
-
Continue vortexing for an additional 15-30 seconds after adding the stock.
-
Visually inspect the final solution for any signs of turbidity or precipitation against a dark background.
Q5: The compound still precipitates. How can I use co-solvents to improve solubility?
A5: If direct dilution fails, incorporating a co-solvent into the final aqueous buffer can maintain solubility. Co-solvents work by reducing the overall polarity of the solvent mixture, making it more hospitable to hydrophobic compounds.[8][9][10][11]
Table 1: Common Co-solvents for In-Vitro Experiments
| Co-Solvent | Typical Final Concentration | Notes & Considerations |
| DMSO | < 0.5% (v/v) | Gold standard. Most cell lines tolerate up to 0.5%.[12][13] Higher concentrations ( >1%) can be cytotoxic.[14][15] Always run a vehicle control (buffer + same % of DMSO). |
| Ethanol | < 1% (v/v) | Can be effective but is more volatile. May affect protein structure at higher concentrations. |
| PEG 400 | 1-5% (v/v) | Polyethylene Glycol 400 is a less toxic option often used in formulations. Can increase viscosity. |
| Glycerol | 1-10% (v/v) | Biocompatible but significantly increases viscosity, which can affect pipetting and assays. |
Protocol 3: Using a Co-solvent System
-
Prepare a high-concentration stock solution in 100% DMSO as described in Protocol 1.
-
Calculate the volumes needed to achieve your final desired compound concentration while keeping the DMSO concentration below the cytotoxic limit (e.g., 0.5%).
-
Add the required volume of DMSO stock directly to your cell culture media or buffer and mix thoroughly.
-
Visually inspect for clarity. If solubility is still an issue, a combination of co-solvents or the advanced methods below may be necessary.
Section 3: Advanced Solubilization Strategies
For persistent solubility issues, more advanced formulation excipients may be required. These work by creating micro-environments that shield the hydrophobic drug from the bulk water.
Q6: When should I consider using surfactants?
A6: Surfactants are useful when co-solvents are insufficient or when the required concentration of the co-solvent is toxic to your experimental system. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[16][17] These micelles have a hydrophobic core that can encapsulate your compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[16][18][19]
Table 2: Common Surfactants for Research Use
| Surfactant | Type | Typical Concentration | Key Characteristics |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.5% | Widely used, low toxicity. Good for general solubilization.[16] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.5% | Similar to Tween 80 but with a shorter fatty acid chain. |
| Cremophor® EL | Non-ionic | 0.01 - 0.2% | Very effective solubilizer but has a higher potential for biological interference.[16] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Assay-dependent | A strong, denaturing surfactant. Not suitable for cell-based assays but can be used in biochemical assays where protein structure is not critical.[16] |
Q7: How can cyclodextrins help, and which one should I choose?
A7: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[20][21][22] They can encapsulate a hydrophobic "guest" molecule, like your compound, forming an inclusion complex that is water-soluble.[][24] This is a powerful method for increasing apparent water solubility without using organic solvents in the final formulation.[][24]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is the most commonly used and often most effective choice for research applications due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another excellent option, often used in pharmaceutical formulations for its high solubilizing capacity and safety profile.
Protocol 4: Formulation with HP-β-CD
-
Prepare a 40% (w/v) HP-β-CD Solution: Dissolve 4g of HP-β-CD in 10 mL of your desired aqueous buffer. This will be your solubilization vehicle.
-
Prepare Compound Stock: Create a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Complexation:
-
Slowly add the compound stock solution to the 40% HP-β-CD solution while stirring or vortexing vigorously.
-
Allow the mixture to equilibrate. This can take anywhere from 1 hour to overnight at room temperature with continuous stirring.
-
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.
-
Dilution: Use this clear, filtered stock for serial dilutions in your final assay buffer.
Section 4: Decision-Making Workflow
The following diagram outlines a logical progression for troubleshooting solubility issues with 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Caption: Troubleshooting workflow for solubility issues.
References
-
Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
-
van der Vegt, N. F. A., & Nayar, D. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(43), 9976–9986. Retrieved from [Link]
-
CarboHyde. (2025, July 31). How can cyclodextrins enhance solubility? [Video]. YouTube. Retrieved from [Link]
- Sathish, D., et al. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Chemical and Pharmaceutical Sciences, 6(4), 227-233.
-
Reddit User Discussion. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
- Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-8.
-
ResearchGate Discussion. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]
- Kharia, A. A., Singhai, A. K., & Verma, R. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research, 4(7), 2577.
- Kumar, S., & S, S. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 7(4), 1-6.
- Sari, Y. D., & R, A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 1(1), 1-8.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 38-43.
-
ResearchGate Discussion. (2016, January 25). What are the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
-
Miyako, Y., Khalef, N., Matsuzaki, K., & Pinal, R. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 393(1-2), 48–54. Retrieved from [Link]
-
askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]
-
Pinal, R. (2004). Solubility of hydrophobic compounds in water-cosolvent mixtures: relation of solubility with water-cosolvent interactions. Pharmaceutical research, 21(10), 1807–1814. Retrieved from [Link]
-
ResearchGate. (2017, September 18). (PDF) The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]
- Gaba, P., Singh, S., Gaba, M., & Gupta, G. D. (2011). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 17(23), 2449-2460.
-
ScienceDirect. (2026, January 7). PH adjustment: Significance and symbolism. Retrieved from [Link]
-
Chad's Prep. (2022, February 25). What Happens to Solubility When You Change the pH? (17.6). YouTube. Retrieved from [Link]
-
OKCHEM. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]
-
ResearchGate. (n.d.). Surfactants and solubilizers and their main properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]
-
ChemBK. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
Solubility of Things. (n.d.). DEET. Retrieved from [Link]
Sources
- 1. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 19. researchgate.net [researchgate.net]
- 20. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. m.youtube.com [m.youtube.com]
- 24. scispace.com [scispace.com]
Identification of degradation products of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Degradation Profiling of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Technical Support Center: Stability & Degradation Profiling
Molecule Overview: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a hybrid structure combining a Benzophenone moiety (UV-active chromophore) and an N,N-diethylbenzamide moiety (structurally homologous to DEET).
This dual-nature dictates its degradation profile:
-
The Benzophenone Core: Highly susceptible to UV-induced radical chemistry (Photolysis).
-
The Diethylamide Tail: Sterically hindered but susceptible to oxidative dealkylation and acid/base hydrolysis.
Part 1: Diagnostic Workflow (Interactive Logic)
Before beginning wet-lab work, use this decision matrix to categorize unknown impurities appearing in your chromatograms.
Caption: Diagnostic logic tree for categorizing unknown degradants based on UV spectral shifts and retention time behavior.
Part 2: Degradation Pathways & Troubleshooting
Hydrolytic Degradation (The Amide Bond)
Mechanism: The N,N-diethylamide group is chemically robust due to steric hindrance from the two ethyl groups. Hydrolysis requires harsh conditions (high temperature + strong acid/base), cleaving the amide bond to release diethylamine.
-
Primary Degradant: 4-(3'-Methoxybenzoyl)benzoic acid.
-
Mass Shift: Loss of 73 Da (diethylamine fragment) + Gain of 17 Da (OH)
Net Loss of 56 Da (approx, depending on ionization). -
Troubleshooting FAQ:
-
Q: I am stressing the sample at pH 2 (RT) for 24 hours, but I see no degradation. Is my acid defective?
-
A: No. N,N-diethylbenzamides (like DEET) are resistant to hydrolysis at room temperature. You must elevate the temperature to 60°C–80°C to overcome the activation energy barrier caused by steric hindrance [1].
-
Q: The degradant peak is extremely polar (RRT 0.3). How do I retain it?
-
A: The product is a carboxylic acid.[1] Ensure your mobile phase pH is low (pH < 3.0) to suppress ionization (keep it protonated) and increase retention on C18 columns.
-
Oxidative Degradation (N-Dealkylation)
Mechanism: Radical attack (often peroxide-mediated) on the
-
Primary Degradant: N-ethyl-4-(3'-methoxybenzoyl)benzamide (Mono-desethyl).
-
Secondary Degradant: 4-(3'-methoxybenzoyl)benzamide (Bi-desethyl).
-
Mass Shift: Loss of 28 Da (Ethylene group) per ethyl chain.
-
Troubleshooting FAQ:
-
Q: I see a peak with M+16. Is this the N-oxide?
-
A: Likely yes. Tertiary amines/amides can form N-oxides under peroxide stress. However, check if it co-elutes with the parent. N-oxides are thermally unstable and may revert in the MS source.
-
Q: How do I distinguish N-desethyl from a hydrolysis intermediate?
-
A: Hydrolysis cleaves the entire amine. Oxidation removes alkyl groups one by one. If you see a "ladder" of peaks (-28 Da, -56 Da), it is oxidative N-dealkylation.
-
Photolytic Degradation (The Benzophenone Chromophore)
Mechanism: The benzophenone moiety absorbs UV light, entering an excited "Triplet State." It then abstracts a hydrogen atom from the solvent (or the N-ethyl group), leading to reduction or dimerization [3].
-
Primary Degradant: Benzhydrol derivative (Reduction of C=O to CH-OH).
-
Secondary Degradant: Benzopinacol (Dimerization of two radicals).
-
Troubleshooting FAQ:
-
Q: My mass balance is terrible after UV exposure. Where is the sample?
-
A: Benzophenones often form insoluble dimers (benzopinacols) that precipitate out of solution or stick to the vial glass. Rinse your stress vials with THF or DMSO to recover these non-polar dimers.
-
Q: Does the methoxy group degrade?
-
A: Generally, no. However, under extreme UV radiation, O-demethylation (to a phenol) is possible, but it is kinetically slower than the benzophenone photoreduction.
-
Part 3: Experimental Protocols
A. Forced Degradation Setup
Use this table to set up your stress testing. These conditions are calibrated for the stability of the benzamide scaffold.
| Stress Type | Reagent/Condition | Duration/Temp | Target Degradation | Expected Mechanism |
| Acid Hydrolysis | 1N HCl | 24h @ 80°C | 5–20% | Amide cleavage to Benzoic Acid |
| Base Hydrolysis | 1N NaOH | 24h @ 80°C | 5–20% | Amide cleavage to Benzoate |
| Oxidation | 3% H₂O₂ | 24h @ RT | 5–10% | N-dealkylation, N-Oxidation |
| Photolysis | 1.2M Lux hours | ICH Q1B Cycle | High (>20%) | Ketone reduction, Dimerization |
| Thermal | Heat only | 7 days @ 60°C | < 5% | Generally stable |
B. Analytical Method (LC-MS Compatible)
-
Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B (Hold 2 min)
-
12.1 min: 5% B
-
-
Detection: UV at 254 nm (Benzophenone max) and 210 nm (Amide).
Part 4: Molecular Pathway Map
This diagram illustrates the chemical fate of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide under stress.
Caption: Chemical degradation pathways showing the transition from Parent to Hydrolysis, Oxidation, and Photolysis products.
References
-
Brainly/Study.com. (2021). Hydrolysis mechanism of N,N-diethylbenzamide derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). N,N-diethyl-m-toluamide (DEET) transformation in river water and oxidative dealkylation pathways. Retrieved from [Link]
-
ResearchGate. (2025). Emerging investigator series: release and phototransformation of benzophenone additives. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Welcome to the technical support center for the purification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to minimize impurities and achieve high-purity product for your research and development endeavors.
Introduction
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a molecule of interest in various research fields. Achieving high purity of this compound is critical for obtaining reliable and reproducible experimental results. Impurities, even in trace amounts, can significantly impact biological activity, physicochemical properties, and overall study outcomes. This guide will walk you through common purification challenges and provide robust solutions based on established scientific principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Issue 1: Persistent Oily Product Instead of Crystalline Solid
Observation: After the initial work-up, the product appears as a persistent oil and fails to crystallize, even after prolonged standing or cooling.
Potential Causes & Solutions:
-
Presence of Residual Solvents: Solvents used in the reaction or extraction, such as dichloromethane or ethyl acetate, can become trapped in the product, hindering crystallization.
-
Solution: Ensure complete removal of volatile solvents under reduced pressure. For higher boiling point solvents, consider a co-evaporation step with a more volatile solvent like methanol.[1]
-
-
High Impurity Load: A significant amount of impurities can lower the melting point of the mixture and inhibit the formation of a crystal lattice.
-
Solution: Before attempting crystallization, perform a preliminary purification step. A simple filtration through a plug of silica gel can remove polar impurities.[1]
-
-
Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent, preventing the product from precipitating out upon cooling.
Issue 2: Low Yield After Recrystallization
Observation: The amount of purified crystalline product obtained is significantly lower than expected.
Potential Causes & Solutions:
-
Using an Excessive Amount of Recrystallization Solvent: Dissolving the crude product in too much solvent will result in a significant portion remaining in the mother liquor upon cooling.[3]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in portions to the heated mixture until complete dissolution is achieved.[3]
-
-
Premature Crystallization During Hot Filtration: If the solution cools too quickly during the removal of insoluble impurities, the product will crystallize on the filter paper along with the impurities.
-
Solution: Use a heated filtration setup (e.g., a heated funnel) and pre-warm the receiving flask. Perform the filtration as quickly as possible.
-
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap solvent and impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.
-
Issue 3: Colored Impurities in the Final Product
Observation: The final crystalline product has a noticeable color (e.g., yellow, brown) instead of being a white or off-white solid.
Potential Causes & Solutions:
-
Formation of Colored Byproducts: Side reactions during the synthesis can generate colored impurities.
-
Solution 1: Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot recrystallization solution. The charcoal will adsorb the colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]
-
Solution 2: Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating colored impurities from the desired product.
-
Issue 4: Presence of Starting Materials in the Purified Product
Observation: Analytical data (e.g., TLC, HPLC, NMR) indicates the presence of unreacted 3-methoxybenzoic acid or N,N-diethyl-4-aminobenzoyl chloride (or the corresponding acid) in the final product.
Potential Causes & Solutions:
-
Incomplete Reaction: The initial reaction may not have gone to completion.
-
Solution: Before purification, ensure the reaction has finished by monitoring it with an appropriate technique like Thin-Layer Chromatography (TLC).
-
-
Inefficient Extraction/Washing: The work-up procedure may not have effectively removed the unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide?
A1: Common impurities can be categorized as follows:
-
Starting Material-Related: Unreacted 3-methoxybenzoic acid and N,N-diethyl-4-aminobenzoyl chloride (or the corresponding carboxylic acid).
-
Reagent-Related: Byproducts from coupling agents if used (e.g., dicyclohexylurea if DCC is the coupling agent).
-
Side-Product-Related: Potential for side reactions such as the formation of esters if an alcohol is present or used as a solvent.
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and can detect trace impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your desired product and help identify any structural impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.[5]
Q3: Can you provide a general protocol for recrystallization?
A3: Certainly. Here is a generalized procedure:
-
Solvent Selection: Choose a solvent or solvent system in which your compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) and add more hot solvent in small portions until the solid just dissolves.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Q4: When should I consider using column chromatography instead of recrystallization?
A4: Column chromatography is generally recommended under the following circumstances:
-
When impurities have similar solubility profiles to the desired product, making recrystallization ineffective.
-
For the separation of a complex mixture of byproducts.
-
When a very high degree of purity (>99.5%) is required.
-
For the purification of oils that do not crystallize.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Notes |
| Ethanol/Water | Varies | Dissolve in minimal hot ethanol, add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol. |
| Ethyl Acetate/Hexane | Varies | Dissolve in minimal hot ethyl acetate, add hexane dropwise until turbidity persists, then clarify with a few drops of hot ethyl acetate. |
| Isopropanol | N/A | A good single-solvent option to try. |
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | 50:50 to 95:5 Acetonitrile:Water over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Place 1.0 g of crude 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in a 50 mL Erlenmeyer flask.
-
Add 5 mL of ethanol and heat the mixture to boiling on a hot plate while stirring.
-
Continue adding ethanol in 1 mL portions until the solid completely dissolves.
-
To the hot solution, add hot water dropwise until a slight cloudiness persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with 5 mL of a cold 1:1 ethanol/water mixture.
-
Dry the crystals in a vacuum oven at 50 °C overnight.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 30% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
- Analytical Methods. (n.d.).
- N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid. (n.d.). CDC.
- 4-(3-Methoxybenzoyl)-N,N-diethylbenzamide. (n.d.). Amerigo Scientific.
- N,N-Diethyl-3-methylbenzamide. (2018). MDPI.
- Ortho-ethoxy-n-n-diethylbenzamide insect repellent compositions and process of applying same. (1955). Google Patents.
- The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2020). MDPI.
- Common impurities in N,3-dihydroxybenzamide synthesis and their removal. (n.d.). Benchchem.
- N,N-diethyl-4-methoxybenzamide. (n.d.). ChemSynthesis.
- Chromatography. (n.d.). SQS LABS.
- Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. (2023). PMC.
- Chemometric-assisted UV spectrophotometric method for determination of N, N-diethyl-3-methylbenzamide in insect repellents. (2020). ResearchGate.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2014).
- A new method for synthesis of N,N-diethyl-m-methylbenzamide. (2021). SciELO Cuba.
- Synthesis and bioassay of improved mosquito repellents predicted from chemical structure. (2008). PMC.
- Purification by Recrystallization. (n.d.). CUNY.
- N,N-diethyl-4-methoxybenzamide. (n.d.). ChemScene.
- A new method for synthesis of N,N-diethyl-m-methylbenzamide. (2021). Medigraphic.
- Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. (n.d.). Benchchem.
- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (2009). Google Patents.
- 4-Ethoxy-3-methoxybenzaldehyde. (2013). PMC.
- Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. (n.d.). ResearchGate.
- N,N-Diethylbenzamide. (n.d.). PubChem.
- A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (2021). ResearchGate.
- A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine. (2022). Google Patents.
Sources
- 1. N,N-Diethyl-3-methylbenzamide [mdpi.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2724677A - Ortho-ethoxy-n-n-diethylbenzamide insect repellent compositions and process of applying same - Google Patents [patents.google.com]
- 5. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Executive Summary: The "Amide Tailing" Paradox
Welcome to the technical support center. You are likely here because your chromatograms for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (a lipophilic benzamide derivative structurally related to Aniracetam and DEET) are showing asymmetry.
The Core Issue: unlike primary amines, this molecule is a tertiary amide . It is not strongly basic (
If you are seeing peak tailing (
-
The "Strong Solvent" Effect (Diluent Mismatch).
-
Hydrogen Bonding (Carbonyl-Silanol interactions).
-
Physical Column Voids (Bed collapse).
This guide prioritizes the most probable causes based on the physicochemical properties of benzamides.
Part 1: Diagnostic Decision Tree
Before modifying your chemistry, you must isolate the root cause. Use this logic flow to diagnose the issue.
Figure 1: Diagnostic logic flow for isolating peak tailing sources. Blue nodes indicate decision points; Yellow nodes indicate root causes.
Part 2: Troubleshooting FAQs & Protocols
Issue 1: The "Strong Solvent" Effect (Most Likely Cause)
Q: My mobile phase is 40% ACN, but I dissolved my sample in 100% Methanol to ensure solubility. Could this cause tailing?
A: Yes, this is the #1 cause of tailing for lipophilic amides. 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is lipophilic. When you inject it in a "strong" solvent (100% MeOH or ACN) into a "weak" mobile phase (60% Water), the analyte molecules travel faster than the mobile phase at the head of the column. They "smear" forward before they can focus on the stationary phase. This looks like tailing (or sometimes fronting/splitting).[1][2]
The Protocol: Diluent Mismatch Test Perform this experiment to validate if solvent strength is the culprit.
-
Preparation: Prepare three vials of the same concentration (e.g., 0.1 mg/mL).
-
Vial A: Dissolved in 100% Acetonitrile.
-
Vial B: Dissolved in 50:50 Acetonitrile:Water.[3]
-
Vial C: Dissolved in Mobile Phase (e.g., 40:60 ACN:Buffer).
-
-
Injection: Inject 5 µL of each.
-
Analysis: Compare the USP Tailing Factor (
).[4]
Expected Results:
| Sample Diluent | Expected Peak Shape | Tailing Factor ( | Diagnosis |
| 100% ACN | Broad, Tailing, or Split | > 1.8 | Severe Solvent Effect |
| 50:50 ACN:Water | Improved, slight tail | 1.3 - 1.5 | Moderate Mismatch |
| Mobile Phase | Sharp, Gaussian | 0.9 - 1.1 | Optimal |
Solution: Always dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. If solubility is an issue, use the highest ratio of water possible (e.g., 50% organic) and reduce injection volume (e.g., from 10 µL to 2 µL).
Issue 2: Hydrogen Bonding & Silanol Activity
Q: I am using a generic C18 column. Since the molecule is an amide (not a base), why does pH matter?
A: The Carbonyl Oxygen is a Hydrogen Bond Acceptor. While the nitrogen in the diethylbenzamide group is not basic, the carbonyl oxygens (in the amide and the benzoyl linker) are electron-rich.
-
Mechanism: At neutral pH (pH 6-7), residual silanol groups (
) on the silica surface are accessible. The carbonyl oxygen of your analyte can form Hydrogen Bonds with these silanols. This secondary interaction delays desorption, causing the "tail" of the peak. -
Why Acid Helps: Lowering the pH (to < 3.0) does not protonate the amide (which remains neutral), but it suppresses the ionization of the most acidic silanols and "tightens" the water layer on the silica surface, reducing H-bonding accessibility.
Recommended Mobile Phase:
-
Buffer: 10-25 mM Potassium Phosphate or Ammonium Formate.
-
pH: Adjusted to 2.5 – 3.0 with Orthophosphoric Acid or Formic Acid.
-
Stationary Phase: Use a "End-capped" or "Base-Deactivated" C18 column (e.g., C18-DB, XBridge, or equivalent).
Issue 3: Physical Column Health[4]
Q: How do I know if my column is just dead (void volume)?
A: The "Uracil" or "T0" Test. If the tailing is physical (a void at the column head), every peak in the chromatogram will tail, including the void marker.
The Protocol:
-
Inject a neutral, non-retained marker (e.g., Uracil or Acetone).
-
Result:
-
If the Uracil peak tails (
): The column has a physical void. Replace the column. -
If the Uracil peak is sharp (
) but the Benzamide tails: The issue is Chemical (See Issue 1 or 2).
-
Part 3: Mechanism Visualization
Understanding the interaction is key to fixing it. The diagram below illustrates the difference between the "Ionic" interaction (common in amines, rare here) and the "Hydrogen Bonding" interaction (common in amides).
Figure 2: Mechanistic view of stationary phase interactions. Note that Hydrogen Bonding is the primary chemical cause for amide tailing.
References
-
Dolan, J. W. (2025).[2] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? LCGC International. Link
-
Restek Corporation. (2025). Troubleshooting Peak Tailing in HPLC. Restek Technical Guides. Link
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance on Tailing Factors and System Suitability). Link
-
Shimadzu Corporation. Effects of Sample Solvents on Peak Shape. Technical Report. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hplc.eu [hplc.eu]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Restek - Videoartikel [de.restek.com]
Enhancing stability of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in cell culture media
Here is the technical support center guide for enhancing the stability of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in cell culture media.
Compound of Interest: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
This guide provides in-depth troubleshooting strategies and technical advice for researchers, scientists, and drug development professionals encountering stability issues with 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide and other structurally related small molecules in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide are inconsistent, especially in long-term assays. Could compound stability be the issue?
A1: Yes, inconsistent results, such as variable IC₅₀ values or a loss of expected biological effect over time, are classic indicators of compound instability.[1] If a compound degrades during the experiment, the cells are exposed to a decreasing concentration of the active molecule, which can lead to a misinterpretation of its potency and efficacy.[2] It is crucial to determine the stability of your compound within your specific experimental system to ensure the accuracy of your results.
Q2: What are the primary factors in a typical cell culture environment that could cause my compound to degrade?
A2: Several factors can compromise the stability of a small molecule in cell culture media.[2] The main culprits include:
-
Hydrolysis: As a benzamide derivative, the amide bond in your compound is susceptible to cleavage by water, a reaction that can be catalyzed by the pH of the media.[3][4]
-
Temperature: Standard cell culture incubation at 37°C accelerates the rate of most chemical reactions, including degradation pathways.[2][5]
-
pH: While cell culture media is buffered (typically to pH 7.2-7.4), even minor shifts can alter molecular structures and affect stability.[5]
-
Light Exposure: Many complex organic molecules are sensitive to light, which can trigger photodegradation.[5][6]
-
Oxidation: Dissolved oxygen in the media can promote oxidative degradation of susceptible functional groups.[3][5]
-
Enzymatic Degradation: If you are working with cell-based assays, metabolic enzymes released by the cells or present in serum supplements can modify or degrade the compound.[7]
Q3: How can I perform a quick preliminary check for compound stability?
A3: For a rapid assessment, you can incubate your compound at its final working concentration in your complete cell culture medium at 37°C. At different time points (e.g., 0, 8, and 24 hours), visually inspect the solution for any signs of precipitation. Additionally, you can compare the biological activity of a freshly prepared solution versus one that has been pre-incubated for 24 hours. A significant drop in activity suggests instability. However, for definitive results, quantitative analysis is required.[8]
Q4: Should I be concerned about the biological activity of the degradation products?
A4: Absolutely. Degradation products may be inactive, less active, or in some cases, more active or even more cytotoxic than the parent compound.[5] For instance, the hydrolysis of the amide bond in 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide would yield 3-methoxybenzoic acid and N,N-diethylamine. These breakdown products could have off-target effects or interfere with your assay, confounding the interpretation of your results.[3]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving stability issues.
Observation: Decreasing potency in long-term vs. short-term assays (e.g., 72h vs. 24h).
This is a strong indicator that the effective concentration of your compound is decreasing over the incubation period.
| Potential Cause | Diagnostic Step | Recommended Solution |
| Chemical Degradation (e.g., Hydrolysis) | Perform a time-course stability study using HPLC or LC-MS/MS to quantify the parent compound at 0, 24, 48, and 72 hours.[8][9] | If degradation is confirmed, consider replenishing the compound by performing a partial or full media change at intermediate time points (e.g., every 24 hours). |
| Cellular Metabolism | Compare the compound's stability in complete media with cells versus in cell-free media under the same conditions. A faster decline in the presence of cells points to metabolic breakdown.[7] | If metabolism is the issue, there may be no simple solution besides characterizing the metabolites. For screening purposes, shorter assay durations are preferable. |
| Adsorption to Plasticware | Quantify the compound concentration in the media immediately after addition and again after a few hours. Significant loss in a cell-free environment can indicate binding to the plate.[8] | Consider using low-adsorption microplates. Including a low percentage of a non-ionic surfactant (if compatible with your cells) or bovine serum albumin (BSA) can sometimes reduce non-specific binding. |
Observation: Cloudiness or precipitation upon dilution into aqueous cell culture media.
This points to a solubility problem, which is distinct from stability but can lead to a similar loss of effective concentration.[6][10]
| Potential Cause | Diagnostic Step | Recommended Solution |
| Poor Aqueous Solubility | Visually inspect all dilutions under a microscope. Perform a nephelometry or turbidity assay to quantitatively determine the kinetic solubility limit in your media.[10] | Prepare a more concentrated stock solution in a suitable organic solvent (e.g., DMSO) to minimize the final solvent percentage in the media. Ensure the final solvent concentration is non-toxic to your cells. |
| "Crashing Out" of Solution | Centrifuge a sample of the media containing the compound after incubation. The presence of a pellet indicates precipitation.[10] | Consider using solubilizing agents or excipients, but first verify their compatibility with your cell model and assay. Reducing the final test concentration may be necessary. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing issues with your compound in cell culture experiments.
Caption: A workflow for troubleshooting inconsistent experimental results.
Visualizing a Potential Degradation Pathway
The primary chemical liability of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is the amide bond, which is susceptible to hydrolysis.
Caption: Potential hydrolytic degradation of the parent compound.
Experimental Protocols
Protocol 1: Quantitative Assessment of Compound Stability in Cell Culture Media via HPLC
This protocol provides a framework for determining the stability of a compound like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in both cell-free and cell-containing conditions.
Objective: To quantify the percentage of the parent compound remaining over a 72-hour period in complete cell culture medium at 37°C.
Materials:
-
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (solid)
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)[11]
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for mobile phase)
-
96-well cell culture plates
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.[12] Store appropriately (e.g., at -20°C, protected from light).
-
-
Experimental Setup:
-
Design a 96-well plate layout. Include conditions for "cell-free" and "with cells."
-
For the "with cells" condition, seed your cells at the density used in your biological assays and allow them to adhere overnight.[12]
-
For the "cell-free" condition, add only complete media to the wells.
-
-
Compound Addition and Incubation:
-
Prepare a working solution of the compound by diluting the 10 mM stock into pre-warmed complete media to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Add the compound-containing media to the appropriate wells of both the cell-free and cell-containing plates.
-
Immediately collect the first sample for the T=0 time point.
-
Incubate the plates at 37°C, 5% CO₂.
-
-
Time-Course Sample Collection:
-
Collect triplicate samples from both "cell-free" and "with cells" conditions at predetermined time points (e.g., 0, 4, 12, 24, 48, and 72 hours).
-
For each sample, transfer the supernatant (media) to a clean microcentrifuge tube. If cells are present, centrifuge the plate briefly to pellet any detached cells before collecting the supernatant.
-
Immediately store samples at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the collected samples.
-
To precipitate proteins from the media that can foul the HPLC column, add 3 volumes of ice-cold acetonitrile to 1 volume of the sample (e.g., 150 µL acetonitrile to 50 µL media).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis and Data Interpretation:
-
Develop an HPLC method capable of separating the parent compound from potential degradation products and media components. A C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid) is a common starting point.
-
Generate a standard curve by preparing serial dilutions of the compound in a mixture of media and acetonitrile (1:3 ratio) to match the sample matrix.
-
Inject the samples and standards onto the HPLC system.
-
Calculate the concentration of the parent compound in each sample using the standard curve.
-
Determine the percentage of compound remaining at each time point relative to the T=0 concentration.
-
Stability Criteria: Generally, a compound is considered stable if >85-90% of the parent molecule remains at the end of the experimental period.
-
Visualizing the Stability Assessment Workflow
Caption: Experimental workflow for assessing compound stability via HPLC.
References
- Vertex AI Search. (n.d.). Top 5 Factors Affecting Chemical Stability.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. Benchchem.
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Assessing Compound Stability in Cell Culture Media. Benchchem.
- Various Authors. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Unexpected Results with [Compound]. Benchchem.
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
- Li, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- ChemScene. (n.d.). N,N-diethyl-4-methoxybenzamide.
- BenchChem Technical Support Team. (2025). Troubleshooting Vobasan instability in experimental assays. Benchchem.
- Pharmaceutical Press. (n.d.).
- MB-About. (n.d.). Assay Troubleshooting.
- National Center for Biotechnology Information. (n.d.). 4-methoxy-N-methylbenzamide. PubChem.
- Various Authors. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- ChemicalBook. (n.d.). N,N-diethyl-4-methoxy-benzamide.
- OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro.
- PubMed. (2016, July 8). Cell culture media impact on drug product solution stability.
- Cell Therapy Catapult. (2025, April 25).
- National Center for Biotechnology Information. (n.d.).
- ChemBK. (n.d.). benzamide, N,N-diethyl-3-methyl-.
- National Center for Biotechnology Information. (n.d.). N,N-Diethylbenzamide. PubChem.
- Pharmaceutical Journal. (2010, October 9).
- Bunton, C. A., et al. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry.
- Various Authors. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
- BenchChem Technical Support Team. (2025). Stability of 4'-Methoxyflavanone in cell culture media for long-term experiments. Benchchem.
- PubMed. (2011, April). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells.
- CONICET. (n.d.). N-Isopropyl-(4-methoxy-3-difluoromethyl)cinnamoyl amide targets Mycobacterial MmpL3.
- U.S. Environmental Protection Agency. (2020, August 10). Antimicrobial testing methods and procedures MB-39-01.
- Cytiva. (2024, September 8). Direct adaptation of adherent cell lines in classical media.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Overcoming hygroscopic challenges with 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Technical Support Center: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
A Guide to Overcoming Hygroscopic Challenges in Experimental Workflows
Disclaimer: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a specialized chemical entity, and extensive public data on its hygroscopic nature is limited. This guide is therefore predicated on established principles for managing hygroscopic active pharmaceutical ingredients (APIs). Researchers must consult the compound-specific Safety Data Sheet (SDS) and perform small-scale preliminary tests to ascertain its specific behavior. The following advice is designed to supplement, not substitute, rigorous, compound-specific protocols.
Hygroscopicity, the propensity of a substance to absorb moisture from the atmosphere, is a critical variable in research and development that can profoundly affect experimental outcomes.[1][2] For a compound like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, uncontrolled moisture uptake can lead to significant errors in weighing, altered dissolution rates, and chemical degradation, ultimately compromising the reliability and reproducibility of your results.[1][3]
This technical support center provides a structured framework of troubleshooting guides and frequently asked questions (FAQs) to empower researchers to anticipate and mitigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the nature of hygroscopicity and its general impact on experimental work.
Q1: What does it mean if 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is hygroscopic?
A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] If 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is hygroscopic, it means the solid powder will actively absorb ambient moisture. This can lead to several quantifiable issues in the lab:
-
Inaccurate Weighing: The compound's mass will continuously increase on an analytical balance as it absorbs water, making it difficult to obtain an accurate measurement for solution preparation.[1]
-
Chemical Degradation: The presence of absorbed water can facilitate hydrolysis of the amide or ether functional groups, leading to the formation of impurities and a reduction in the compound's potency.[1][2][4]
-
Changes in Physical Properties: Moisture can cause the powder to cake, clump, or even deliquesce (dissolve in the absorbed water), which affects handling, flowability, and dissolution characteristics.[1][2]
-
Altered Bioavailability: For in vivo studies, changes to the compound's physical state due to water absorption can impact its dissolution rate and, consequently, its bioavailability.[1]
Q2: How can I determine the degree of hygroscopicity of my batch of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide?
A2: The most definitive method is to perform a moisture sorption isotherm analysis. This involves exposing the sample to controlled levels of relative humidity at a constant temperature and measuring the change in mass.[5][6] This analysis reveals the equilibrium moisture content at different humidity levels and can identify critical humidity points where significant water uptake occurs. A simpler, albeit less detailed, approach is to use a thermogravimetric analyzer (TGA) to determine the water content of a sample as received and after exposure to ambient conditions for a set period.
Q3: What are the ideal long-term storage conditions for a hygroscopic compound?
A3: To maintain integrity, a hygroscopic compound like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). This primary container should then be placed inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[7][8] For larger quantities, using heat-sealable, laminated foil bags with desiccant pouches inside provides an excellent moisture barrier.[8] Always store in a cool, dry place away from direct light.
Q4: Can I trust the mass printed on the manufacturer's vial?
A4: While manufacturers provide an accurate mass at the time of packaging, it's a common best practice for highly hygroscopic materials to solubilize the entire contents of a fresh vial to create a concentrated stock solution.[9] This approach bypasses the challenges of accurately weighing a small portion of the powder and ensures that any subsequent dilutions are based on a consistent, albeit nominal, initial concentration. If the exact concentration is critical, it must be determined analytically after dissolution.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues encountered during experiments.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Unstable Weight Reading | The compound is rapidly absorbing atmospheric moisture on the analytical balance pan. | Primary Solution: Weigh the compound in a controlled, low-humidity environment, such as a nitrogen-filled glove box.[9][10] Alternative: If a glove box is unavailable, work quickly. Tare a sealed vial, add the compound swiftly, seal the vial, and record the mass. The goal is to minimize air exposure. Weighing by difference is a robust technique here.[10] |
| Powder Clumping/Caking | The compound has already absorbed a significant amount of moisture, leading to the formation of liquid bridges between particles and potential deliquescence.[2][11] | Immediate Action: Dry the necessary amount of material under high vacuum for several hours or in a vacuum oven at a temperature well below its melting point.[7] Long-Term Prevention: Ensure all future handling is performed with minimal exposure to ambient air. Store the main container properly in a desiccator.[8] |
| Inconsistent Assay Results | This could stem from inaccurate initial concentrations due to weighing errors (absorbed water adds mass but not active compound) or from chemical degradation (e.g., hydrolysis) of the stock material.[1][12] | Root Cause Analysis: First, confirm the water content of your solid material using Karl Fischer titration.[13] This will reveal if you are weighing significant amounts of water. Second, analyze the purity of your stock via HPLC or LC-MS to check for degradation products. Corrective Action: Prepare fresh stock solutions from a newly opened vial stored under optimal conditions. If possible, prepare stocks inside a glove box. |
| Precipitate in Stock Solution | The absorbed water may have altered the compound's solubility profile in your chosen organic solvent. Alternatively, the precipitate could be a less-soluble degradation product.[1] | Troubleshooting Steps: 1. Gently warm and sonicate the solution to see if the precipitate redissolves. 2. If it remains, filter a small aliquot and analyze both the precipitate and the supernatant to identify the species. 3. Prepare smaller batches of stock solution more frequently to minimize the risk of degradation over time. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Accurate Weighing of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
This protocol minimizes moisture uptake during the critical weighing step.
Objective: To accurately weigh a target mass of the compound for solution preparation.
Methodology:
-
Preparation: Place a clean, dry weighing vessel (e.g., a screw-cap vial) and a clean spatula into a desiccator for at least one hour before use.
-
Environment Control: If available, transfer all materials into a glove box with a controlled inert atmosphere (<10% RH). If not, ensure the analytical balance is in a draft-free room with the lowest possible ambient humidity.
-
Tare: Place the closed, empty weighing vessel on the analytical balance and tare the mass.
-
Transfer: Remove the main container of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide from its desiccator. Open it briefly and quickly transfer an approximate amount of powder to the tared weighing vessel using the dry spatula.
-
Seal & Weigh: Immediately seal the weighing vessel tightly. Place it back on the balance and record the stable mass.
-
Calculation: The difference between the final mass and the tared mass is the accurate weight of the compound.
-
Storage: Promptly and securely close the main compound container, wrap the cap with Parafilm® for an extra seal, and return it to the desiccator.
Protocol 2: Water Content Determination by Karl Fischer Titration
This is the gold-standard method for quantifying water content in a solid sample.[13][14][15]
Objective: To determine the precise percentage of water (w/w) in a sample of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Instrumentation: A coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for low water content (<1%), while volumetric is suitable for higher levels.[14][16]
Methodology:
-
System Preparation: Add the appropriate Karl Fischer reagents to the titration vessel and precondition the system by running a titration until the endpoint is reached, ensuring a dry, stable baseline.
-
Standardization: Accurately weigh and add a certified water standard (e.g., sodium tartrate dihydrate) to the vessel and titrate to the endpoint.[15] This determines the water equivalence factor (F) of the reagent.
-
Sample Analysis:
-
Accurately weigh approximately 50-100 mg of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide using the procedure from Protocol 1.
-
Quickly introduce the sample into the titration vessel.
-
Begin the titration and allow it to proceed to the electrometric endpoint.
-
-
Calculation: The instrument's software will typically calculate the water content automatically. The manual calculation is:
-
Water Content (%) = [(Volume of KF Reagent Used × F) / Sample Weight] × 100
-
Part 4: Visualized Workflows
Workflow 1: Troubleshooting Weighing Inaccuracy
This decision tree guides users through diagnosing and solving issues with obtaining a stable and accurate mass.
Caption: Decision tree for troubleshooting weighing errors.
Workflow 2: Sample Handling and Preparation Logic
This flow diagram outlines the best-practice sequence for handling the compound from storage to final use.
Caption: Standard workflow for handling a hygroscopic compound.
References
-
Analab Scientific Instruments. (n.d.). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
Li, L., Williams, T., & Andemichael, E. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]
-
METER Group. (n.d.). Fundamentals of Moisture Sorption Isotherms. Retrieved from [Link]
-
Eurofins Australia. (2024, February 28). Water Determination by Karl Fischer. Retrieved from [Link]
-
ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]
-
Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Retrieved from [Link]
-
Wadsö, L. (2000). Test of Four Different Experimental Methods to Determine Sorption Isotherms. Journal of Materials in Civil Engineering. Retrieved from [Link]
-
Muzaffar, K., & Kumar, P. (2018). Moisture sorption isotherm – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]
-
Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability. Retrieved from [Link]
-
DFE Pharma. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]
-
Lakatos, J., & Makó, É. (2017). Method for the determination of sorption isotherms of materials demonstrated through soil samples. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
Surface Measurement Systems Ltd. (2026, January 21). Five stability risks that can undermine drug formulation. News-Medical. Retrieved from [Link]
-
Sznitowska, M., et al. (2022). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. Retrieved from [Link]
-
E-Chalcraft, A., et al. (2025, January 27). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. RSC Publishing. Retrieved from [Link]
-
Zega, J., et al. (2022). Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. ResearchGate. Retrieved from [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Retrieved from [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. colorcon.com [colorcon.com]
- 5. dorgean.com [dorgean.com]
- 6. proumid.com [proumid.com]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 11. pharmainfo.in [pharmainfo.in]
- 12. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 16. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com.au]
Technical Support Center: Optimizing Reaction Temperature for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and troubleshooting information for the synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, with a specific focus on optimizing the reaction temperature. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide?
The most common and direct method for synthesizing 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is through a Friedel-Crafts acylation reaction.[1] This involves reacting N,N-diethylbenzamide with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The reaction is an electrophilic aromatic substitution where the acylium ion, generated from 3-methoxybenzoyl chloride and AlCl₃, attacks the electron-rich benzene ring of N,N-diethylbenzamide.[2][3]
Q2: Why is reaction temperature a critical parameter in this synthesis?
Reaction temperature significantly influences the rate of reaction, product yield, and the impurity profile. In Friedel-Crafts acylations, temperature control is crucial for several reasons:
-
Activation Energy: The reaction needs sufficient thermal energy to overcome the activation barrier for the formation of the acylium ion and its subsequent attack on the aromatic ring.[1]
-
Catalyst Activity: The activity of the Lewis acid catalyst (e.g., AlCl₃) is temperature-dependent.
-
Side Reactions: Higher temperatures can promote undesirable side reactions, such as polyacylation (though less common in acylation than alkylation) or decomposition of starting materials and products.[4]
-
Regioselectivity: In some Friedel-Crafts reactions, temperature can influence the position of substitution on the aromatic ring.[5][6]
Q3: What are the signs that my reaction temperature is not optimized?
Several observations can indicate a suboptimal reaction temperature:
-
Low Yield: An incomplete reaction due to insufficient heat or product degradation at excessive temperatures.
-
Formation of Side Products: The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate can suggest side reactions are occurring.
-
Darkening of the Reaction Mixture: Significant color change, especially to a dark brown or black, can indicate decomposition.
-
No Reaction: If the reaction fails to proceed, the temperature may be too low to initiate the reaction.
Troubleshooting Guide
Problem 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction temperature is too low. | 1. Monitor the reaction at room temperature first. Some Friedel-Crafts reactions can proceed without heating. 2. Gradually increase the temperature. Use a controlled heating source (e.g., an oil bath) and increase the temperature in 10-15°C increments. A common starting point for heating is around 50-60°C.[6][7] 3. Monitor reaction progress by TLC. This will help determine if the reaction is proceeding and at what rate. | The initial formation of the acylium ion and the subsequent electrophilic attack on the aromatic ring are steps that require a certain activation energy. If the thermal energy is insufficient, the reaction rate will be impractically slow or the reaction may not start at all. |
| Reaction temperature is too high, leading to decomposition. | 1. Perform the initial addition of reagents at a lower temperature. Adding the acyl chloride to the mixture of the substrate and Lewis acid in an ice bath can help control the initial exotherm.[8] 2. Reduce the reaction temperature. If you observe significant darkening of the reaction mixture or the formation of multiple unidentified byproducts, reduce the temperature. 3. Consider a milder Lewis acid catalyst. If decomposition persists even at lower temperatures, a less reactive catalyst might be necessary. | High temperatures can provide enough energy for undesired reaction pathways to become significant. This can include decomposition of the acylium ion, the substrate, or the product itself. The strong Lewis acid catalyst can also contribute to degradation at elevated temperatures. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Thermodynamic vs. Kinetic Control. | 1. Run the reaction at a lower temperature for a longer duration. This favors the formation of the kinetically controlled product. 2. Experiment with a range of temperatures. The isomer distribution in Friedel-Crafts reactions can be highly dependent on temperature.[6] For instance, in some alkylations, lower temperatures favor ortho/para substitution, while higher temperatures can lead to the more stable meta product.[5] | The N,N-diethylcarbamoyl group is a meta-director, while the methoxy group on the benzoyl chloride does not direct the substitution on the other ring. The substitution pattern on the N,N-diethylbenzamide ring is primarily governed by the directing effect of the diethylcarbamoyl group. At lower temperatures, the reaction is under kinetic control, and the substitution occurs at the sterically most accessible and electronically favorable position. At higher temperatures, the reaction can become reversible, leading to the thermodynamically most stable isomer. |
Data Summary: Effect of Temperature on a Model Friedel-Crafts Acylation
The following table provides hypothetical data to illustrate the impact of temperature on reaction outcomes. Actual results will vary based on specific substrates and conditions.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (%) | Purity (%) | Observations |
| 0 - 5 | 24 | < 10 | > 95 | Very slow reaction, mostly unreacted starting material. |
| 25 (Room Temp) | 12 | 45 | 90 | Moderate reaction rate, some side product formation. |
| 50 | 4 | 85 | 80 | Faster reaction, higher yield but increased impurity. |
| 80 | 2 | 60 | 65 | Rapid reaction, significant darkening, lower yield due to decomposition. |
Experimental Protocol: General Procedure for Synthesis
This protocol provides a general starting point. Optimization, particularly of temperature, will be necessary.
Materials:
-
N,N-diethylbenzamide
-
3-Methoxybenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add N,N-diethylbenzamide and anhydrous DCM.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
In the dropping funnel, prepare a solution of 3-methoxybenzoyl chloride in anhydrous DCM.
-
Add the 3-methoxybenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a designated time (monitor by TLC).
-
Temperature Optimization Step: If the reaction is slow, gradually heat the mixture using an oil bath to the desired temperature (e.g., 40-50°C) and continue to monitor.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of the Reaction Pathway
The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Caption: A decision tree for optimizing reaction temperature.
References
- Benchchem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene.
- Benchchem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene.
- PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide.
- Prakash, G. K. S., et al. (2012). Friedel-Crafts Acylation with Amides. NIH Public Access, 1(1), 1-5.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Ohwada, T., et al. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI, 23(10), 2851.
- Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Removing residual solvents from 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide samples
Introduction: The Lipophilic Amide Challenge
Welcome to the technical support guide for purifying 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide . As a researcher working with this benzophenone-amide derivative, you are likely encountering a specific set of purification challenges inherent to its structure.
The Core Problem: This molecule features two phenyl rings and a diethylamide tail, making it highly lipophilic (greasy). However, the amide carbonyl and the ketone bridge act as strong hydrogen bond acceptors . This creates a "sticky" lattice that traps:
-
Polar Aprotic Solvents: DMF or DMSO used during amide coupling are miscible with the product and difficult to remove due to high boiling points.
-
Chlorinated Solvents: DCM or Chloroform used in extraction often become physically entrapped in the amorphous or glassy solid state of the product.
This guide provides self-validating protocols to remove these solvents to levels compliant with ICH Q3C (R8) guidelines.
Module 1: Removing High-Boiling Polar Aprotics (DMF, DMSO)
Symptom: The sample remains an oil or sticky gum; NMR shows significant DMF/DMSO peaks; standard rotary evaporation fails to remove the solvent.
The Mechanism: Partition Coefficient Engineering
You cannot simply "dry off" DMF (BP: 153°C) or DMSO (BP: 189°C) without degrading your product. You must force them into the aqueous phase. Standard water washes fail because DMF/DMSO are organic-soluble enough to remain with your amide product. We use Lithium Chloride (LiCl) to increase the ionic strength of the aqueous phase and disrupt the solvent-amide interaction.
Protocol A: The LiCl Wash (The "5-Wash" Method)
Reagents:
-
Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)
-
Brine (Saturated NaCl)
Step-by-Step:
-
Dissolution: Dissolve your crude 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in a hydrophobic solvent. MTBE is preferred over EtOAc because it holds less water and rejects DMF better.
-
The LiCl Wash: Wash the organic layer 3 times with 5% LiCl solution (Volume ratio 1:1).
-
Why: The Li+ ion coordinates tightly with the amide oxygen of DMF, dragging it into the water layer.
-
-
The Water Polish: Wash 1 time with distilled water.
-
Why: Removes residual Lithium salts.
-
-
The Dehydration: Wash 1 time with saturated Brine.
-
Why: Removes bulk water from the organic phase.
-
-
Drying: Dry over anhydrous
, filter, and concentrate.
Protocol B: Azeotropic Distillation (If LiCl Fails)
If the product is water-sensitive or the LiCl wash is insufficient, use azeotropes to lower the effective boiling point of the impurity.
-
For DMF: Add Heptane (or Toluene) to your residue. Rotovap at 50°C. The Heptane/DMF azeotrope distills at a lower temperature than pure DMF. Repeat 3x.
-
For Water: If wet, use Ethanol or Toluene to azeotrope out moisture.
Module 2: Removing Trapped Lattice Solvents (DCM, EtOAc)
Symptom: The product is a solid foam or glass. It passes "weight loss on drying" but fails GC-HS (Headspace) analysis for Dichloromethane (DCM).
The Mechanism: Diffusion vs. Evaporation
When an amide forms a "glass" (amorphous solid), solvent molecules are trapped inside the polymer-like matrix.[3] High vacuum alone fails because the diffusion rate of the solvent out of the solid is near zero. You must "plasticize" the solid or break the lattice.
Protocol C: Solvent Exchange (Trituration)
Concept: Dissolve the amorphous glass in a solvent that dissolves the impurity but precipitates the product.
-
Dissolution: Dissolve the crude material in a minimum amount of DCM or Acetone .
-
Precipitation: Slowly add a non-solvent (e.g., Pentane , Hexane , or Heptane ) with vigorous stirring.
-
Digestion: Let the slurry stir for 1-2 hours. This allows trapped DCM to diffuse out of the crystal lattice and into the bulk solvent.
-
Filtration: Filter the solid. The trapped solvent is now in the mother liquor.
Protocol D: Vacuum Oven with Nitrogen Bleed
Concept: A pure vacuum (0 mbar) is often less effective than a "dirty" vacuum (10-20 mbar with gas flow) for drying solids. The gas flow sweeps away solvent molecules desorbing from the surface, maintaining a high concentration gradient.
-
Setup: Place sample in a vacuum oven.
-
Temperature: Set to
(approx. 40-50°C for this class of amides; do not melt it). -
Bleed: Introduce a slow bleed of dry Nitrogen gas. Maintain pressure at 20-50 mbar .
-
Duration: 12-24 hours.
Visualizing the Workflow
The following decision tree helps you select the correct purification route based on your current impurity profile.
Caption: Decision matrix for selecting the appropriate solvent removal protocol based on physical state and solvent type.
Module 3: Regulatory Limits (ICH Q3C R8)
When validating your purification, you must meet the International Council for Harmonisation (ICH) limits.[4] The following table summarizes the limits for solvents likely used in your synthesis.
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) | Toxicity Concern |
| Dichloromethane (DCM) | 2 | 6.0 | 600 | Carcinogen (Suspected) |
| Methanol | 2 | 30.0 | 3000 | Neurotoxicity |
| Toluene | 2 | 8.9 | 890 | Neurotoxicity |
| DMF | 2 | 8.8 | 880 | Hepatotoxicity |
| Ethyl Acetate | 3 | 50.0+ | 5000 | Low Toxicity |
| Ethanol | 3 | 50.0+ | 5000 | Low Toxicity |
| DMSO | 3 | 50.0+ | 5000 | Low Toxicity |
Note: Class 3 solvents (EtOAc, Ethanol) are generally considered safe up to 0.5% (5000 ppm), but GMP standards often demand lower limits.
Module 4: Analytical Verification (FAQ)
Q: I dried my sample for 48 hours, but the DCM peak in NMR won't disappear. Why? A: NMR is not the correct tool for trace quantification at the ppm level; it measures molar ratio, not weight percent, and often lacks the sensitivity for <1000 ppm detection. You must use GC-Headspace (GC-HS) as per USP <467> .
-
Troubleshooting: If you must use NMR, ensure your relaxation delay (d1) is long enough (10s+) to accurately integrate the solvent peak against the product, but be aware of the Limit of Quantification (LOQ).
Q: My product turned into a hard glass in the rotovap. How do I get the solvent out? A: This is "skinning." The surface dries, forming an impermeable barrier that traps solvent inside.
-
Fix: Redissolve in a small amount of DCM, then add it dropwise into rapidly stirring Pentane/Hexane (Protocol C). This precipitates the product as a fine powder with high surface area, allowing the solvent to escape.
Q: Can I use lyophilization (Freeze Drying)? A: Only if you use a suitable solvent system (e.g., t-Butanol or 1,4-Dioxane). Standard water lyophilization will not work well for this lipophilic amide as it is insoluble in water. Lyophilization from DMSO is possible but requires a very robust vacuum (<0.1 mbar) and long cycle times.
References
-
International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[5][6][7] (2021).[5][6][7][8]
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[9][10] (2023).[7]
-
Waser, J. (EPFL). How to get rid of DMF from the organic layer. Laboratory of Catalysis and Organic Synthesis.[1]
- Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
- 1. epfl.ch [epfl.ch]
- 2. echemi.com [echemi.com]
- 3. Case Study: Secondary Drying of Spray-Dried Material – amofor [amofor.de]
- 4. myexperiment.org [myexperiment.org]
- 5. ICH guideline Q3C (R8) on impurities: guideline for residual solvents | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. database.ich.org [database.ich.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP Residual Solvents Procedure A- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Addressing matrix interference in LC-MS analysis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Topic: Mitigating Matrix Interference & Ion Suppression
Doc ID: TS-MBDB-001 | Version: 2.4 | Status: Active[1]
Executive Summary
Welcome to the technical support hub for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (referred to herein as MBDB ).[1] Due to the structural combination of a lipophilic benzophenone core and a diethylamide moiety, MBDB presents specific bioanalytical challenges.[1] Its high LogP (predicted >3.[1]0) forces it to elute in the same hydrophobic window as endogenous phospholipids (PLs), specifically lysophosphatidylcholines (LPCs) and glycerophosphocholines (GPCs).[1]
This guide addresses the "silent killer" of quantitative accuracy: Matrix Effect (ME) .[1][2][3] We move beyond basic troubleshooting to provide causal analysis and self-validating protocols.
Module 1: Diagnosis – Do You Have a Matrix Problem?
The Symptom: You observe poor reproducibility (%CV >15%), non-linear calibration curves at the lower end, or significantly lower sensitivity in plasma/tissue compared to neat solvent.
The Root Cause: Co-eluting matrix components (primarily phospholipids) compete for charge in the ESI droplet, causing Ion Suppression .[1][4]
Protocol A: Post-Column Infusion (PCI)
The Gold Standard for Visualizing Matrix Effects.[2][3]
Do not rely solely on extraction recovery calculations. You must see where the suppression occurs in your chromatogram.[1][5][6]
Step-by-Step Workflow:
-
Setup: Tee-in a steady flow of MBDB standard (100 ng/mL in mobile phase) into the LC effluent after the column but before the MS source.
-
Flow Rates:
-
LC Flow: Normal method flow (e.g., 0.4 mL/min).[1]
-
Infusion Flow: 10-20 µL/min (sufficient to raise baseline by ~10x noise).
-
-
Injection: Inject a Blank Extracted Matrix (e.g., plasma processed via your current method).[1]
-
Analysis: Monitor the MRM transition for MBDB.
-
Interpretation:
Figure 1: Schematic of Post-Column Infusion (PCI) setup for visualizing matrix suppression zones.[1]
Module 2: Sample Preparation – The First Line of Defense
Current Status: Are you using Protein Precipitation (PPT) with Acetonitrile? Verdict: Stop. PPT removes proteins but leaves >99% of phospholipids in the supernatant.[1] For a lipophilic molecule like MBDB, this is catastrophic because the analyte and lipids will co-extract.[1]
Recommended Protocol: Supported Liquid Extraction (SLE)
SLE provides the cleanliness of Liquid-Liquid Extraction (LLE) without the emulsion formation or manual labor.[1]
| Parameter | Protein Precipitation (PPT) | Supported Liquid Extraction (SLE) |
| Mechanism | Solubility crash | Partitioning (Diatomaceous Earth) |
| Phospholipid Removal | < 5% | > 95% |
| MBDB Recovery | High (but suppressed) | High (>85%) & Clean |
| Sensitivity Gain | Baseline | 3-5x Increase |
SLE Workflow for MBDB:
-
Load: Dilute 100 µL Plasma 1:1 with H2O. Load onto SLE plate (e.g., Biotage Isolute or Agilent Chem Elut).[1]
-
Wait: Allow 5 minutes for absorption. The aqueous phase spreads over the diatomaceous earth.[1]
-
Elute: Apply 1 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Why? MBDB is highly soluble in these non-polar solvents, while salts and phospholipids remain trapped in the aqueous phase on the silica.[1]
-
-
Evaporate & Reconstitute: Dry under N2 and reconstitute in mobile phase.
Module 3: Chromatography – Outrunning the Lipids
If you cannot change sample prep, you must chromatographically resolve MBDB from the phospholipid "dump."[1]
The Trap: Phospholipids (GPCs) are extremely hydrophobic.[1] On a standard C18 gradient, they often elute late (between 3-5 minutes on a 5-minute run), which is exactly where MBDB (a benzophenone derivative) tends to elute.[1]
Optimization Strategy:
-
Column Choice: Switch to a Phenyl-Hexyl or Biphenyl phase.[1]
-
Gradient Flush:
Troubleshooting Logic (Decision Tree)
Figure 2: Logical workflow for isolating the source of analytical variability.
Frequently Asked Questions (FAQ)
Q1: Why can't I just use a stable isotope internal standard (SIL-IS) to fix the matrix effect? A: While a SIL-IS (e.g., MBDB-d10) corrects for quantification errors by experiencing the same suppression as the analyte, it does not recover the lost signal intensity. If suppression is 90%, your LLOQ (Lower Limit of Quantitation) increases by 10x.[1] You lose sensitivity. You must remove the matrix to regain LLOQ.[1]
Q2: I see a peak for MBDB in my double blank (solvent) injection after a high concentration sample. Is this matrix effect? A: No, that is Carryover . The diethylamide group in MBDB can be "sticky" on metallic surfaces or rotor seals.[1]
-
Fix: Use a needle wash with high organic strength and pH control (e.g., Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).[1]
Q3: What MRM transitions should I monitor for Phospholipids to track them? A: To "see" the enemy, add these channels to your method (Source Cone Voltage ~30-50V):
-
m/z 184 -> 184: (Precursor scan or MRM) Detects the phosphocholine head group (generic for all GPCs/LPCs).[1]
-
m/z 496 -> 184: Specific for LPC 16:0 (common plasma lipid).[1]
-
m/z 524 -> 184: Specific for LPC 18:0.
Q4: Is APCI (Atmospheric Pressure Chemical Ionization) better than ESI for MBDB? A: Potentially.[1] MBDB is neutral and thermally stable.[1] APCI is less susceptible to matrix suppression than ESI because ionization occurs in the gas phase, not the liquid droplet phase. If you have an APCI source, it is worth a 1-day validation test.[1]
References
-
FDA (U.S. Food and Drug Administration). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] (Section on Matrix Effects). Retrieved from [Link]
-
Chambers, E., et al. (2007).[1][4] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Seminal paper on phospholipid removal).[1] Retrieved from [Link]
-
Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][2][3][4][6][7][8] (Defines the standard Matrix Factor calculation). Retrieved from [Link]
-
Agilent Technologies. (2020).[1] Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma.[1][9] (Application Note on PL removal strategies). Retrieved from [Link] (General landing for verified protocols).[1]
For further assistance, contact the LC-MS Applications Team at or open a ticket via the LIMS portal.
Sources
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. chemrxiv.org [chemrxiv.org]
- 4. agilent.com [agilent.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
Validation & Comparative
Navigating the Analytical Landscape without a Certified Reference Material: A Guide to Qualifying 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide for Research Use
For researchers and drug development professionals, the integrity of quantitative analytical data is fundamentally reliant on the quality of the reference materials used. While Certified Reference Materials (CRMs) are the gold standard for establishing metrological traceability, their availability can be limited for specific or novel compounds. A thorough search for a CRM for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS No. 156727-77-4) reveals a critical gap in the market. This guide, therefore, shifts from a direct comparison of non-existent CRMs to a more practical and equally vital topic: how to qualify a commercially available "research grade" chemical to serve as a robust, in-house reference standard.
This guide will provide the necessary experimental framework and logical underpinning for scientists to confidently characterize and utilize a reference material for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, ensuring the generation of reliable and reproducible data.
The Imperative of a Well-Characterized Reference Standard
In the absence of a CRM, the onus is on the researcher to thoroughly characterize the chosen analytical standard. This process, often termed "qualification," involves a series of experiments designed to unequivocally confirm the identity, purity, and, where necessary, the potency of the material. This in-house qualification is a cornerstone of good analytical practice and is essential for method validation, system suitability testing, and the accurate quantification of the analyte in various matrices.
Sourcing a Candidate Reference Material
The first step is to procure a high-purity batch of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide from a reputable chemical supplier. While not certified, these materials are often accompanied by a supplier's Certificate of Analysis (CoA) that provides a preliminary indication of purity.
Table 1: Potential Sources for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
| Supplier | Product Name | Purity (as stated by supplier) | Notes |
| Amerigo Scientific | 4-(3-Methoxybenzoyl)-N,N-diethylbenzamide | Not specified | For research use only.[1] |
| ChemScene | N,N-diethyl-4-methoxybenzamide | ≥98% | Note: This is an isomer and not the target analyte. Careful verification of the chemical structure is crucial when sourcing.[2] |
It is critical to note the discrepancy in the chemical name from some suppliers. Researchers must verify the CAS number and structure to ensure they are procuring the correct isomer.
The Workflow for In-House Qualification of a Reference Standard
The following workflow provides a comprehensive approach to qualifying a research-grade material. This process is designed to be a self-validating system, with each step building confidence in the material's suitability as a reference standard.
Diagram: Workflow for In-House Reference Standard Qualification
Caption: A comprehensive workflow for the in-house qualification of a reference standard.
Experimental Protocols for Qualification
The following are detailed, step-by-step methodologies for the key experiments in the qualification workflow.
Identity Confirmation
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Causality: The objective is to confirm the molecular weight of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (C₁₉H₂₁NO₃), which is 311.38 g/mol .[1] The expected [M+H]⁺ ion should be observed at m/z 312.16. This provides strong evidence of the compound's identity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an appropriate amount of the material in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns.
-
Causality: NMR provides the definitive structural elucidation. The observed spectra should be consistent with the structure of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, confirming the connectivity of all atoms and distinguishing it from potential isomers.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the IR spectrum of the neat material using an attenuated total reflectance (ATR) accessory.
-
Identify characteristic absorption bands.
-
Causality: FT-IR confirms the presence of key functional groups. For this molecule, expect to see characteristic stretches for the amide carbonyl (C=O) around 1630 cm⁻¹, aromatic C=C bonds, and C-O ether linkages. This serves as a rapid identity check.
-
Purity and Potency Assessment
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Chromatographic Purity:
-
Method Development: Develop a stability-indicating HPLC method. An example starting point:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Gradient elution with acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and the absorbance maximum).
-
-
Analysis: Prepare a solution of the candidate material at a suitable concentration (e.g., 0.5 mg/mL).
-
Inject the solution and record the chromatogram.
-
Data Processing: Calculate the area percentage of the main peak relative to the total area of all observed peaks.
-
Causality: This method separates the main compound from any process-related impurities or degradation products. Using a DAD helps to ensure that no impurities are co-eluting or have significantly different UV absorbance maxima, which could lead to an overestimation of purity.
-
-
Water Content by Karl Fischer Titration:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Accurately weigh an appropriate amount of the candidate material and add it to the titration cell.
-
Titrate to the endpoint.
-
Causality: Water is a common impurity in solid materials and can affect the true concentration of the analyte in prepared solutions. Quantifying the water content is essential for an accurate mass balance calculation.
-
-
Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS):
-
Accurately weigh the candidate material into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO).
-
Heat the vial to allow volatile solvents to partition into the headspace.
-
Inject an aliquot of the headspace into the GC-MS.
-
Causality: Residual solvents from the synthesis and purification process can contribute to the mass of the material. Their identification and quantification are necessary for an accurate purity assessment.
-
Assigning a Purity Value (Mass Balance)
The final assigned purity is calculated using the mass balance approach, which accounts for all significant impurities:
Purity (%) = (100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Non-volatile Residue) x Assay
The assay of the main component is typically assumed to be 100% unless there is evidence to the contrary.
Documentation and Implementation
Upon completion of the qualification experiments, a comprehensive in-house Certificate of Analysis should be generated. This document should include:
-
The name and structure of the compound.
-
The batch or lot number.
-
The results of all identity, purity, and potency tests.
-
The final assigned purity value with its associated uncertainty.
-
Storage conditions and re-test date.
This qualified in-house reference standard can then be used to prepare accurate stock and working solutions for all subsequent analytical work.
Conclusion
While the absence of a commercially available CRM for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide presents a challenge, it does not preclude the ability to perform high-quality analytical work. By implementing a rigorous in-house qualification workflow, researchers can establish a well-characterized reference standard. This process, grounded in sound analytical principles and meticulous experimental execution, ensures the trustworthiness and scientific integrity of the resulting data, providing a solid foundation for research and development activities.
References
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. [Link]
-
Amerigo Scientific. 4-(3-Methoxybenzoyl)-N,N-diethylbenzamide. [Link][1]
Sources
A Comparative Guide to Establishing Bioequivalence of Novel 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide Analogs for Topical Delivery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on comparing the bioequivalence of novel 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide analogs intended for topical application. As specific bioequivalence data for this particular compound and its analogs are not publicly available, this document serves as a practical, experience-driven manual. It outlines the necessary experimental designs and regulatory considerations for establishing bioequivalence, drawing parallels from structurally related compounds like benzophenones and established topical drugs.
The benzophenone scaffold is a versatile structure found in both UV-filtering agents and compounds with a range of pharmacological activities, including anti-inflammatory and anti-HIV properties[1]. When developing new topical formulations of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide analogs, a critical step is to demonstrate bioequivalence to a reference product or to compare different formulations during development. This ensures that minor modifications in the molecular structure or formulation do not negatively impact the rate and extent to which the active pharmaceutical ingredient (API) becomes available at the site of action[2].
For topical products, demonstrating bioequivalence is more complex than for oral dosage forms because the systemic circulation is not always the target, and plasma concentrations may not reflect the drug concentration at the local site of action in the skin[2]. Therefore, a "weight of evidence" approach is often required, combining various in vitro and in vivo methods.
Comparative Bioequivalence Assessment Strategy
The following sections detail a recommended strategy for comparing the bioequivalence of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide analogs. This strategy is designed to be self-validating by integrating physicochemical characterization with in vitro and potentially in vivo performance data.
Physicochemical Characterization (Q1/Q2 and Q3 Assessment)
Before proceeding to performance testing, it is crucial to characterize and compare the physicochemical properties of the different analog formulations. For generic topical products, regulatory agencies often look for qualitative (Q1) and quantitative (Q2) sameness of the formulation components, as well as similarity in physicochemical attributes (Q3)[2]. While novel analogs will not be identical, a thorough comparison of their formulations is a foundational step.
Key Parameters for Comparison:
-
Appearance, color, and odor
-
pH
-
Viscosity and rheological behavior
-
Particle size distribution of the API
-
Polymorphic form of the API
-
Globule size distribution for emulsions
These parameters can significantly influence drug release and skin permeation. For instance, differences in viscosity can affect the residence time of the product on the skin and the diffusion rate of the API.
Table 1: Hypothetical Physicochemical Comparison of Two 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide Analog Formulations
| Parameter | Analog Formulation A (Test) | Analog Formulation B (Reference) | Acceptance Criteria |
| Appearance | White, smooth, opaque cream | White, smooth, opaque cream | Comparable |
| pH | 6.5 ± 0.2 | 6.6 ± 0.2 | ± 0.5 unit difference |
| Viscosity (cP at 25°C) | 35,000 ± 2,500 | 36,500 ± 3,000 | 90% - 111% of Reference |
| API Particle Size (D50) | 5.2 µm | 5.5 µm | Statistically equivalent |
In Vitro Release Testing (IVRT)
In Vitro Release Testing (IVRT) is a key performance test used to assess the rate of drug release from a semi-solid dosage form. It is a critical tool for quality control and can be a sensitive indicator of differences between formulations. The test is typically performed using Franz diffusion cells with a synthetic membrane.
Experimental Protocol: In Vitro Release Testing (IVRT)
-
Apparatus: Vertical Franz Diffusion Cell System.
-
Membrane: Inert, synthetic membrane (e.g., polysulfone, polyethersulfone).
-
Receptor Medium: A buffered solution in which the API is soluble and stable. For a lipophilic compound like a benzophenone derivative, the addition of a solubilizing agent (e.g., a surfactant or alcohol) may be necessary. The receptor medium should be deaerated.
-
Temperature: The diffusion cell should be maintained at 32°C to mimic skin surface temperature.
-
Dosing: A finite dose of the formulation is applied evenly to the membrane surface.
-
Sampling: Samples are withdrawn from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 4, and 6 hours) and replaced with fresh receptor medium.
-
Analysis: The concentration of the analog in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection[3][4].
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate (slope of the linear portion of the plot) is then calculated.
For bioequivalence, the 90% confidence interval for the ratio of the mean release rates between the test and reference products should fall within the acceptance limits of 80-125%.
Diagram 1: In Vitro Release Testing (IVRT) Workflow
Caption: Workflow for In Vitro Release Testing (IVRT).
In Vitro Permeation Testing (IVPT)
While IVRT measures drug release from the formulation, In Vitro Permeation Testing (IVPT) assesses the rate and extent of drug permeation through the skin. This is a more biologically relevant test for topical products and is increasingly accepted by regulatory agencies, such as the FDA, for demonstrating bioequivalence[5][6]. The experimental setup is similar to IVRT, but excised human skin is used as the membrane.
Experimental Protocol: In Vitro Permeation Testing (IVPT)
-
Apparatus: Vertical Franz Diffusion Cell System.
-
Membrane: Dermatomed human skin from a minimum of three different donors. The skin should be handled carefully to maintain its barrier integrity.
-
Receptor Medium: Similar to IVRT, the receptor medium must maintain sink conditions without compromising the skin's integrity.
-
Temperature: Maintained at 32°C.
-
Dosing: A finite dose is applied to the stratum corneum.
-
Sampling: Samples from the receptor solution are collected over a longer duration (e.g., 24-48 hours). At the end of the study, the drug concentration in the different skin layers (stratum corneum, epidermis, and dermis) can also be determined.
-
Analysis: A highly sensitive analytical method, such as LC-MS/MS, is typically required due to the low concentrations of drug that permeate the skin[7].
-
Data Analysis: The primary pharmacokinetic parameters for comparison are the steady-state flux (Jss) and the cumulative amount of drug permeated at the end of the study. For bioequivalence, statistical comparison of these parameters between the test and reference formulations is performed.
Diagram 2: IVPT Experimental Setup
Caption: Schematic of an IVPT Franz Diffusion Cell.
Data Interpretation and Bioequivalence Conclusion
The bioequivalence of two topical formulations of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide analogs can be concluded if the physicochemical properties are similar and the in vitro performance data meet the predefined acceptance criteria.
Table 2: Hypothetical IVPT Data for Two Analog Formulations
| Parameter | Analog Formulation A (Test) | Analog Formulation B (Reference) | 90% Confidence Interval of Ratio (A/B) | Bioequivalence Conclusion |
| Steady-State Flux (Jss) (ng/cm²/h) | 15.2 ± 3.1 | 14.8 ± 2.9 | 95.5% - 108.2% | Bioequivalent |
| Cumulative Amount at 24h (ng/cm²) | 350.5 ± 65.2 | 342.8 ± 60.5 | 96.1% - 109.5% | Bioequivalent |
Causality Behind Experimental Choices
-
Why 32°C? This temperature is chosen to approximate the physiological temperature of the skin surface, ensuring the in vitro experiment is as representative of the in vivo conditions as possible.
-
Why Excised Human Skin in IVPT? Human skin is considered the gold standard for in vitro permeation studies as it provides the most relevant barrier properties compared to animal or synthetic membranes[8]. This enhances the predictive value of the test for human in vivo performance.
-
Why a Finite Dose? A finite dose mimics the actual use conditions where a limited amount of product is applied to the skin. This is in contrast to an infinite dose which can saturate the skin and may not be representative of clinical use.
Trustworthiness Through Self-Validating Systems
The described protocols are designed to be self-validating. For example, in IVPT, the integrity of the skin barrier can be assessed before and after the experiment by measuring transepidermal water loss (TEWL). Any significant change in TEWL would indicate damage to the skin, and the data from that diffusion cell would be excluded. Furthermore, the use of a validated analytical method ensures the accuracy and reliability of the concentration measurements.
Conclusion
Establishing bioequivalence for novel topical analogs of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide requires a systematic and multi-faceted approach. By combining thorough physicochemical characterization with robust in vitro performance testing, such as IVRT and IVPT, researchers can generate the necessary data to confidently compare different formulations. This guide provides the foundational protocols and scientific rationale to design and execute these critical studies, ultimately facilitating the development of safe and effective topical drug products.
References
-
U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]
-
Santos, L. L., Swofford, N. J., & Santiago, B. G. (2020). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Current Protocols in Pharmacology, 91, e79. [Link]
-
PermeGear. (n.d.). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. [Link]
-
Onoue, S., et al. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmacology and Experimental Therapeutics, 354(1), 149-157. [Link]
-
Teva Pharmaceuticals. (2013). Bioequivalence of diclofenac sodium 2% and 1.5% topical solutions relative to oral diclofenac sodium in healthy volunteers. Taylor & Francis. [Link]
-
Ng, S. F., et al. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. Pharmaceutical Research. [Link]
-
Kymos Group. (n.d.). Bioequivalence of Topical Generic Products. [Link]
-
Jeon, H. J., et al. (2016). Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. Molecules, 21(6), 755. [Link]
-
Wang, L., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Science and Pollution Research, 30(4), 8685–8703. [Link]
-
Okereke, C. S., et al. (1995). Pharmacokinetics of benzophenone-3 after oral exposure in male rats. Journal of Applied Toxicology, 15(2), 97-102. [Link]
-
Ministry of Health, Labour and Welfare (Japan). (2012). Guideline for Bioequivalence Studies of Generic Products for Topical Use. [Link]
-
Kumar, A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(49), 27896–27923. [Link]
-
Lourenço, D., et al. (2024). Therapeutic-driven framework for bioequivalence assessment of complex topical generic drug products. International Journal of Pharmaceutics, 652, 124398. [Link]
-
Vorkamp, K., et al. (2022). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. International Journal of Molecular Sciences, 23(23), 15309. [Link]
-
Kymos. (n.d.). Bioequivalence of Topical Generic Products. [Link]
-
Chen, Y. C., et al. (2022). Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(4), 570. [Link]
-
Nebot, C., et al. (2020). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 12(3), 329-338. [Link]
-
D'Amico, L., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 13(5), 726. [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalence of Topical Generic Products | Kymos Group [kymos.com]
- 3. Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. fda.gov [fda.gov]
- 6. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide Quantification
Introduction: The Analytical Imperative for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and chemical compounds is paramount. 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a compound of interest whose reliable measurement is critical for ensuring product quality, safety, and efficacy in various applications. The validation of analytical methods used for its quantification is not merely a procedural step but a foundational requirement for regulatory compliance and scientific integrity.[1]
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. We will delve into the technical nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical method for their specific needs, grounded in the principles of international regulatory guidelines.[2]
The Regulatory Framework: A Foundation of Trustworthiness
The validation of analytical procedures is a critical requirement mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7] The International Council for Harmonisation (ICH) provides a tripartite guideline, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which serves as a global standard.[2][8][9] This guideline outlines the necessary validation characteristics to ensure that an analytical method is suitable for its intended purpose.[9] Adherence to these guidelines is a testament to the trustworthiness and reliability of the generated data. More recently, the ICH M10 guideline on bioanalytical method validation has been finalized, superseding previous regional guidances and providing harmonized recommendations for bioanalytical assays.[3][10]
The core validation parameters that will be discussed for each technique include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Overview of Analytical Techniques
The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the intended application (e.g., quality control versus bioanalysis).
| Technique | Principle | Strengths | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available.[12] | Moderate sensitivity and selectivity.[12] | Routine quality control, purity assessment, and content uniformity. |
| GC-MS | Separation of volatile compounds, detection by mass-to-charge ratio. | High selectivity, excellent for volatile and semi-volatile compounds.[13] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Impurity profiling, analysis of residual solvents. |
| LC-MS/MS | High-resolution separation coupled with highly selective and sensitive mass detection. | Unparalleled sensitivity and selectivity, suitable for complex matrices.[11][14] | Higher cost and complexity.[12] | Bioanalysis (pharmacokinetic studies), trace-level impurity quantification. |
In-Depth Method Validation Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is often the workhorse of a quality control laboratory due to its reliability and cost-effectiveness.[12] A well-validated HPLC-UV method can provide accurate and precise quantification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in bulk drug substances and formulated products.[12]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.[12]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15][16]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[12]
-
Detection Wavelength: Determined by the UV absorption maximum of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
-
Injection Volume: 10-20 µL.[12]
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of the reference standard is prepared in a suitable diluent and serially diluted to create calibration standards.[12]
-
Sample Solution: The sample containing the analyte is accurately weighed and dissolved in the diluent to a known concentration.
-
Validation Data Summary: HPLC-UV
| Parameter | Acceptance Criteria (ICH Q2(R1)) | Typical Performance |
| Specificity | No interference at the retention time of the analyte peak. | Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.99 | > 0.999.[17] |
| Range | Defined by linearity, accuracy, and precision. | 1 - 200 µg/mL. |
| Accuracy (% Recovery) | Typically 98.0% to 102.0%. | 99.5% - 101.5%. |
| Precision (%RSD) | Repeatability: ≤ 2%, Intermediate Precision: ≤ 3%. | Repeatability: < 1.0%, Intermediate Precision: < 2.0%.[18] |
| LOD | Signal-to-Noise ratio of 3:1. | ~0.1 µg/mL. |
| LOQ | Signal-to-Noise ratio of 10:1. | ~0.3 µg/mL. |
| Robustness | %RSD of results should be within acceptable limits. | Method is robust to minor changes in mobile phase composition, pH, and flow rate. |
Workflow Diagram: HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, GC-MS can provide excellent selectivity and sensitivity, particularly for impurity profiling.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[19]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[20]
-
Inlet Temperature: Optimized to ensure complete vaporization without thermal degradation.
-
Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation.
-
Injection Mode: Split or splitless injection depending on the analyte concentration.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) is common.
-
Acquisition Mode: Full scan for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization may be necessary if the analyte has poor volatility or thermal stability.
Validation Data Summary: GC-MS
| Parameter | Acceptance Criteria (ICH Q2(R1)) | Typical Performance |
| Specificity | No co-eluting peaks with the same mass spectrum. | Baseline resolution of the analyte from related substances. |
| Linearity (r²) | ≥ 0.99 | > 0.99.[20] |
| Range | Defined by linearity, accuracy, and precision. | 0.1 - 100 µg/mL. |
| Accuracy (% Recovery) | Typically 95.0% to 105.0%. | 97.0% - 103.0%.[20] |
| Precision (%RSD) | Repeatability: ≤ 5%, Intermediate Precision: ≤ 10%. | Repeatability: < 3.0%, Intermediate Precision: < 5.0%.[20] |
| LOD | Signal-to-Noise ratio of 3:1. | ~0.01 µg/mL. |
| LOQ | Signal-to-Noise ratio of 10:1. | ~0.05 µg/mL. |
| Robustness | %RSD of results should be within acceptable limits. | Method is robust to minor changes in inlet temperature, oven ramp rate, and carrier gas flow. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies due to its exceptional sensitivity and selectivity, allowing for the quantification of drugs and their metabolites in complex biological matrices like plasma and urine.[11][14][21]
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns for higher throughput.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition.
-
-
Sample Preparation: This is a critical step in bioanalysis and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.[13][14][22][23]
Validation Data Summary: LC-MS/MS (Bioanalytical)
| Parameter | Acceptance Criteria (FDA/EMA Bioanalytical Guidance) [4][5] | Typical Performance |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. | Response of interfering peaks <20% of LLOQ. |
| Linearity (r²) | ≥ 0.99 | > 0.995. |
| Range (LLOQ to ULOQ) | Defined by linearity, accuracy, and precision. | 0.1 - 1000 ng/mL. |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ).[22] | Within ±10%. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ).[22] | < 10%. |
| Matrix Effect | Internal standard normalized matrix factor should be consistent across different lots of matrix. | CV of matrix factor < 15%. |
| Recovery | Consistent and reproducible. | > 80%. |
| Stability | Analyte should be stable under various storage and handling conditions. | Stability demonstrated for freeze-thaw cycles, short-term benchtop, and long-term storage.[22] |
Logical Relationship: Method Selection
Sources
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. fda.gov [fda.gov]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. resolian.com [resolian.com]
- 12. benchchem.com [benchchem.com]
- 13. env.go.jp [env.go.jp]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. N,N-Diethyl-3-methylbenzamide [mdpi.com]
- 20. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 23. Solid-phase extraction and liquid chromatographic quantitation of insect repellent N,N-diethyl-m-toluamide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Reproducibility of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide Assays
This guide provides a comprehensive overview of the analytical methodologies for the quantification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide and outlines a framework for establishing inter-laboratory reproducibility. As researchers and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories is paramount for regulatory submissions and collaborative research. This document delves into the nuances of two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents a model for a robust inter-laboratory study.
Introduction: The Imperative of Reproducible Analytical Methods
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a compound of interest in various research and development pipelines. Accurate and precise quantification is critical for pharmacokinetic studies, formulation development, and quality control. An analytical method, no matter how well-developed in a single laboratory, is only truly validated when it can be successfully transferred and reproduced in other laboratories.[1][2] Inter-laboratory reproducibility studies are the gold standard for demonstrating the robustness and reliability of an analytical method, providing a high degree of assurance in the generated data.[3][4]
This guide will explore the development and validation of analytical methods for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, drawing parallels from the well-established analytical procedures for structurally similar compounds like N,N-diethyl-m-toluamide (DEET).[5][6][7][8] We will then propose a comprehensive inter-laboratory study design to assess the method's performance across multiple sites.
Comparative Analysis of Analytical Methodologies
The two most common and suitable analytical techniques for the quantification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide are HPLC-UV and GC-MS. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds.[7][9] For 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, a reversed-phase HPLC method is the most appropriate approach.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating moderately polar organic molecules like the target analyte.[5][7]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer provides the necessary polarity range to achieve good separation and peak shape. The pH of the aqueous phase is controlled to ensure the consistent ionization state of the analyte.[5][7]
-
Detection: The benzoyl moiety in the analyte's structure contains a chromophore that absorbs UV light, making UV detection a suitable and cost-effective choice. The detection wavelength is selected at the absorbance maximum of the analyte to ensure the highest sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly useful for the analysis of volatile and semi-volatile compounds.[10][11][12][13]
Causality Behind Experimental Choices:
-
Injection Mode: A splitless injection is often preferred for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby increasing sensitivity.
-
Column: A non-polar or mid-polar capillary column is typically used for the separation of compounds like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
-
Ionization: Electron ionization (EI) is a common and robust ionization technique that generates reproducible mass spectra, which can be used for both qualitative and quantitative analysis.
-
Detection: Selected Ion Monitoring (SIM) mode is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods.
| Parameter | HPLC-UV | GC-MS |
| Principle | Partition chromatography with UV absorbance detection | Gas-phase separation with mass-based detection |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~10-50 ng/mL |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra | Excellent, based on mass fragmentation patterns |
| Sample Throughput | High | Moderate |
| Cost | Lower | Higher |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
HPLC-UV Method
1. Instrumentation and Conditions:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (pH 3.0 with phosphoric acid) in a 60:40 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 275 nm
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte, dissolve in 10 mL of mobile phase, and dilute to fall within the calibration range. Filter through a 0.45 µm filter before injection.
GC-MS Method
1. Instrumentation and Conditions:
-
GC-MS system with an autosampler
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (70 eV)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z values specific to the analyte)
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent and dilute to a concentration within the calibration range.
Inter-laboratory Reproducibility Study Design
A well-designed inter-laboratory study is crucial to establish the reproducibility of an analytical method.[3][14][15][16] The following outlines a robust protocol for such a study.
Study Objective
To assess the inter-laboratory reproducibility of the validated HPLC-UV method for the quantification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in a defined matrix.
Participating Laboratories
A minimum of three to five independent laboratories should be recruited to participate in the study. The laboratories should have the necessary equipment and experienced personnel.
Study Samples
A central laboratory will prepare and distribute three batches of homogenous samples at low, medium, and high concentrations of the analyte. A blank matrix sample will also be included.
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. upm-inc.com [upm-inc.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. cipac.org [cipac.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. fjpas.fuoye.edu.ng [fjpas.fuoye.edu.ng]
- 14. researchgate.net [researchgate.net]
- 15. A statistical procedure for the estimation of accuracy parameters in interlaboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. archimer.ifremer.fr [archimer.ifremer.fr]
A Comparative Guide to the Confirmatory Structural Analysis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of a compound's physical properties, its reactivity, and, crucially in pharmacology, its interaction with biological targets. This guide provides an in-depth technical comparison of methodologies for the structural confirmation of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, a novel benzamide derivative. Our primary focus is on single-crystal X-ray diffraction as the definitive method, juxtaposed with other powerful analytical techniques that provide complementary information.
Introduction to 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (C₁₉H₂₁NO₃, Molar Mass: 311.37 g/mol ) is a complex organic molecule featuring a central benzoylbenzamide core.[1] This structure combines a methoxy-substituted aromatic ring and a diethylamide group, functionalities that can dictate its steric and electronic properties, influencing its potential applications in medicinal chemistry and materials science. Given that subtle changes in atomic arrangement can drastically alter a compound's efficacy and safety, a precise and validated structural model is not merely academic—it is an absolute necessity for further development.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) stands as the preeminent technique for determining the atomic and molecular structure of a crystalline compound.[2] It provides a static, three-dimensional picture of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with unparalleled precision.[3] This method is foundational for characterizing new chemical entities, resolving stereochemistry, and understanding intermolecular interactions that govern crystal packing.
Experimental Protocol: A Self-Validating Workflow
The causality behind the XRD workflow is to move from a macroscopic, high-quality crystal to a refined, validated atomic model. Each step is designed to ensure the integrity of the final structure.
Step 1: High-Quality Crystal Growth The success of the entire experiment hinges on obtaining a single, well-ordered crystal, typically 0.1-0.3 mm in size, free from significant defects. The ordered arrangement of molecules within the crystal lattice is what amplifies the diffraction signal to a measurable level.
-
Methodology: Slow evaporation of a saturated solution is the most common technique for small molecules.
-
Dissolve 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to the point of saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks. The slow rate of crystallization is critical to prevent the formation of polycrystalline powder or disordered solids.
-
Step 2: X-ray Diffraction Data Collection This step involves irradiating the crystal with monochromatic X-rays and recording the resulting diffraction pattern. Modern diffractometers automate this process, rotating the crystal in the X-ray beam to capture a complete dataset.[4]
-
Methodology:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations, which sharpens the diffraction spots and improves data quality.
-
An initial series of diffraction images are taken to determine the unit cell dimensions and crystal system.
-
A full data collection strategy is then executed, where the crystal is rotated through a series of angles while being exposed to the X-ray beam. The intensities and positions of the thousands of diffracted reflections are recorded by a detector, such as a CCD or pixel detector.[2]
-
Step 3: Structure Solution and Refinement The collected diffraction data (a set of reflection intensities) is computationally processed to generate the final molecular structure.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to correct for experimental factors and to integrate the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the approximate positions of the atoms.
-
Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of this fit is monitored by the R-factor; a lower R-factor indicates a better fit.
-
Step 4: Crystallographic Model Validation This final, critical step ensures the chemical and physical reasonability of the refined structure. It is a mandatory quality control process.[5]
-
Methodology: The refined structure is checked using software like PLATON or through the checkCIF service provided by the International Union of Crystallography (IUCr).[6] This process validates:
-
Geometric Parameters: Bond lengths, bond angles, and planarity of aromatic rings are compared against established values from large databases like the Cambridge Structural Database (CSD).[7]
-
Atomic Assignments and Connectivity: Ensures that atoms are correctly identified and bonded.
-
Overall Model Quality: Checks for inconsistencies in the data and refinement that could indicate an incorrect structure.
-
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Anticipated Crystallographic Data
The following table summarizes the kind of precise, quantitative data obtained from a successful single-crystal XRD experiment for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
| Parameter | Anticipated Value / Information | Significance |
| Chemical Formula | C₁₉H₂₁NO₃ | Confirms elemental composition. |
| Formula Weight | 311.37 g/mol | Consistent with molecular formula. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating crystal unit. |
| Bond Lengths | e.g., C=O: ~1.23 Å; C-N: ~1.34 Å | Provides exact distances between atomic nuclei.[3] |
| Bond Angles | e.g., O=C-N: ~122° | Defines the geometry around each atom. |
| Torsional Angles | Dihedral angle between rings | Describes the 3D conformation and rotation around bonds. |
| Final R-factor | < 5% | Indicates a high-quality fit between the model and data.[7] |
Comparative Analysis with Alternative Techniques
While XRD is unparalleled for solid-state structure determination, a comprehensive analysis often involves integrating data from other techniques that probe different aspects of the molecule.[8]
Sources
- 1. 4-(3-Methoxybenzoyl)-N,N-diethylbenzamide - Amerigo Scientific [amerigoscientific.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic Model Validation: from Diagnosis to Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. creative-biostructure.com [creative-biostructure.com]
Absolute Purity Assessment of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide: A qNMR vs. HPLC Comparative Guide
Executive Summary: The "Standardless" Advantage
In the development of pharmaceutical intermediates like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide , researchers often face a critical bottleneck: the lack of a Certified Reference Material (CRM). Traditional HPLC-UV purity assessment is relative; it assumes that the extinction coefficients of impurities match the main analyte—a dangerous assumption for benzophenone derivatives where synthetic precursors (e.g., anisoyl chloride or diethylamine) have vastly different UV responses.
Quantitative NMR (qNMR) emerges as the superior, absolute method for this specific molecule. By leveraging the primary ratio method, qNMR eliminates the need for a compound-specific reference standard, providing SI-traceable purity values with uncertainties often <1.0%.[1] This guide details the protocol for overcoming the specific challenge of this molecule: amide rotamerism .
Technical Challenge: The Rotamer Trap
The N,N-diethylbenzamide moiety presents a unique NMR challenge known as restricted rotation . The partial double-bond character of the C-N amide bond creates two distinct conformers (rotamers) that interchange slowly on the NMR time scale at room temperature.
-
The Symptom: In the
H-NMR spectrum, the ethyl groups (specifically the -CH - protons) often appear as broadened or split multiplets rather than clean quartets. -
The Risk: Integrating only the "main" peaks while ignoring the rotameric "shadow" peaks leads to gross underestimation of purity.
-
The Solution: The protocol below utilizes the 3'-Methoxy singlet as the primary quantification target (q-target), as it is distal from the amide bond and less susceptible to rotameric broadening, though high-temperature acquisition is recommended for validation.
Comparative Analysis: qNMR vs. HPLC vs. DSC
The following table contrasts the three primary purity assessment techniques for this benzamide derivative.
| Feature | qNMR (Recommended) | HPLC-UV (Conventional) | DSC (Orthogonal) |
| Measurement Principle | Molar Ratio (Absolute) . Signal intensity | Chromatographic Area % . Signal | Heat Flow . Purity derived from melting point depression (Van 't Hoff). |
| Reference Standard | Not Required for analyte.[3][4] Only a generic IS (e.g., Maleic Acid) is needed. | Mandatory . Requires a CRM of the specific analyte to determine Response Factors (RRF). | Not Required . Self-referencing. |
| Accuracy | High (±0.5 - 1.0%). Unaffected by impurity UV absorbance. | Variable. High only if RRFs are known; otherwise, "Area %" is semi-quantitative. | Good for high purity (>98%).[5] Fails if sample decomposes upon melting. |
| Specific Weakness | Sensitivity (requires 5-10 mg). Rotameric line broadening . | "Invisible" impurities (e.g., inorganic salts, residual solvents) are not detected. | Not suitable for amorphous solids or thermally unstable amides. |
| Time to Result | < 30 Minutes (Prep + Acquisition). | > 24 Hours (Method development + equilibration). | < 1 Hour. |
Experimental Protocol: High-Precision qNMR
This protocol is designed to mitigate rotameric effects and ensure SI-traceability.
A. Reagents & Materials
-
Solvent: DMSO-
(99.9% D). Reason: High solubility prevents aggregation; high boiling point allows for high-temperature studies if needed. -
Internal Standard (IS): 3,5-Dinitrobenzoic acid (3,5-DNB) or 1,3,5-Trioxane .
-
Selection Logic: The analyte has aromatic protons (7.0–8.0 ppm) and a methoxy group (~3.8 ppm). 3,5-DNB provides distinct signals >8.5 ppm, avoiding overlap. Trioxane provides a singlet at 5.2 ppm (clear window).
-
-
Balance: Microbalance with readability of 0.001 mg (1 µg).
B. Sample Preparation (Gravimetric)
-
Weighing: Accurately weigh ~10-15 mg of the analyte (
) and ~5-8 mg of the Internal Standard ( ) directly into the same HPLC vial or weighing boat.-
Critical: Do not weigh directly into the NMR tube to avoid static errors.
-
-
Dissolution: Add 0.6 mL DMSO-
. Vortex until completely dissolved.[6] -
Transfer: Transfer to a 5mm precision NMR tube.
C. Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Pulse Sequence: zg (standard 1D proton) or zg30.
-
Relaxation Delay (D1): 60 seconds .
-
Reason: T1 relaxation for aromatic protons can be 5-10s. D1 must be
to ensure 99.9% magnetization recovery.
-
-
Spectral Width (SW): 20 ppm (-2 to 18 ppm).
-
Scans (NS): 16 or 32 (S/N ratio > 300:1 is required for the q-target).
-
Temperature: 298 K (25°C). Optional: If peaks are broad, elevate to 333 K (60°C) to coalesce rotamers.
D. Processing & Calculation
-
Phasing: Manual phasing is mandatory.
-
Baseline Correction: Apply automatic baseline correction (e.g., Bernstein polynomial).
-
Integration:
-
IS Peak: Integrate the specific signal for 3,5-DNB (e.g., doublet at ~8.9 ppm).
-
Analyte Peak: Integrate the Methoxy Singlet (~3.8 ppm) .
-
Note: Avoid the N-ethyl signals unless you sum all rotameric multiplets.
-
-
Purity Equation:
Workflow Visualization
The following diagram illustrates the decision logic and experimental workflow for characterizing this benzamide derivative.
Figure 1: Decision matrix and qNMR workflow for benzamide derivatives, highlighting the critical management of rotameric effects.
Results & Discussion: Interpreting the Data
When comparing results for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, a typical discrepancy is observed:
-
HPLC-UV Result: 99.2% (Area %).
-
Why: HPLC detects the strong UV absorbance of the benzophenone core but misses residual solvents (e.g., dichloromethane, water) and inorganic salts trapped in the lattice.
-
-
qNMR Result: 97.4% (w/w).
-
Why: qNMR sees everything with protons. It detects the 0.5% residual solvent and the 1.3% non-chromophoric synthetic precursors.
-
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene." BIPM qNMR Database. Accessed October 2023.[9] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation in the Production of Reference Materials." Journal of Natural Products, 2014. [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. enovatia.com [enovatia.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. RAC-4-(3'-METHOXY-A-CHLOROBENZYL)-N,N-DIETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. reddit.com [reddit.com]
Comparative Pharmacokinetics of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide Derivatives
Executive Summary: The Benzamide-Opioid Scaffold
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS: 156727-77-4) serves as the critical synthetic precursor and structural scaffold for a potent class of non-peptidic Delta-Opioid Receptor (DOR) Agonists , most notably SNC80 and BW373U86 .
While the parent ketone (156727-77-4) is primarily a chemical intermediate, its derivatives are pharmacologically active agents investigated for depression, chronic pain, and anxiety. The pharmacokinetic (PK) challenge with this class lies in their metabolic instability and convulsant potential at high central concentrations. This guide compares the PK profiles of the parent scaffold against its active derivatives, highlighting the metabolic conversion of methyl ethers (SNC80) to phenolic metabolites (BW373U86).
Chemical Landscape: The Derivatives
| Compound Name | CAS No.[1][2] | Role | Key Structural Feature |
| The Scaffold (Ketone) | 156727-77-4 | Precursor / Intermediate | 4-Benzoyl moiety; lacks piperazine ring. |
| SNC80 | 156727-74-1 | Prototype Drug | (+)-Isomer; Methoxy ether; Allyl-piperazine.[3][4] |
| BW373U86 | 133442-33-0 | Active Metabolite | Phenolic (-OH) analog of SNC80. |
| SNC86 | N/A | Metabolite | N-deallylated analog of SNC80. |
Comparative Pharmacokinetic Profiles
Absorption and Bioavailability
The diethylbenzamide moiety confers high lipophilicity, ensuring rapid absorption across biological membranes.
-
SNC80: Exhibits rapid systemic absorption following intraperitoneal (i.p.) or oral administration. However, its absolute bioavailability is limited by extensive first-pass metabolism.
-
The Scaffold (Ketone): Highly lipophilic (Predicted LogP ~3.5). Absorption is perfusion-limited. In vivo, the ketone carbonyl is rapidly subject to reductive metabolism.
Distribution and BBB Permeability
A defining characteristic of N,N-diethylbenzamide derivatives is their exceptional Blood-Brain Barrier (BBB) permeability .
-
Brain-to-Plasma Ratio: SNC80 and BW373U86 achieve high brain concentrations within minutes of dosing.
-
Clinical Implication: This rapid CNS entry is a double-edged sword, providing potent central analgesia/antidepressant effects but also triggering convulsions (tremor-like behaviors) associated with high peak brain levels.
-
Protein Binding: High (>90%), typical of lipophilic benzamides.
Metabolism: The Critical Differentiator
The metabolic fate of these derivatives dictates their duration of action and toxicity profile.
Pathway A: The SNC80
BW373U86 Conversion
SNC80 is a methyl ether . In the liver (and to a lesser extent, the brain), it undergoes O-demethylation to form BW373U86 .
-
BW373U86 (Phenol): Higher potency but lower selectivity (some Mu-opioid cross-reactivity).
-
Significance: SNC80 acts partly as a prodrug for BW373U86. The formation of the phenolic metabolite contributes to the extended pharmacodynamic effect.
Pathway B: N-Dealkylation (Clearance)
Both SNC80 and BW373U86 undergo N-deallylation (removal of the allyl group on the piperazine ring) to form inactive metabolites (e.g., SNC86). This is the primary route of clearance.
Pathway C: Ketone Reduction (Scaffold Specific)
For the parent 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide , the primary metabolic route is carbonyl reduction to the corresponding alcohol:
Excretion
-
Half-Life (
): Short. SNC80 has a plasma half-life of approximately 1–2 hours in rodents due to rapid hepatic clearance. -
Route: Predominantly renal excretion of glucuronidated metabolites.
Comparative Data Summary
| Parameter | SNC80 (Derivative) | BW373U86 (Metabolite) | Scaffold (Ketone) |
| Primary Target | Delta Opioid Receptor (Agonist) | Delta Opioid Receptor (Agonist) | Synthetic Intermediate |
| LogP (Lipophilicity) | ~2.8 (Moderate) | ~2.2 (Lower due to -OH) | ~3.5 (High) |
| Metabolic Stability | Low (Rapid O-demethylation) | Low (Rapid Glucuronidation) | Moderate (Ketone reduction) |
| Active Metabolites | Generates BW373U86 | Glucuronides (Inactive) | Alcohol derivative |
| CNS Penetration | High (Rapid Onset) | High | High |
| Major Toxicity | Convulsions (at | Convulsions | Unknown (likely low acute tox) |
Visualizing the Metabolic Pathways
The following diagram illustrates the metabolic interconversion between the derivatives, highlighting the central role of the diethylbenzamide core.
Caption: Metabolic cascade of Diethylbenzamide derivatives. Note the conversion of SNC80 to the more potent phenolic metabolite BW373U86.
Experimental Protocols for PK Evaluation
To validate the pharmacokinetic properties of these derivatives, the following standardized protocols are recommended.
Microsomal Stability Assay (In Vitro)
Objective: Determine intrinsic clearance (
-
Preparation: Incubate test compound (
) with pooled Rat Liver Microsomes (RLM) and NADPH regenerating system at . -
Sampling: Quench aliquots at
min using ice-cold acetonitrile containing internal standard (e.g., Warfarin). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS . Monitor parent depletion and formation of O-demethylated (M-14) and N-dealkylated (M-40) metabolites.
-
Calculation: Plot
vs. time to determine and .
In Vivo Brain/Plasma Distribution (Rodent Model)
Objective: Assess BBB permeability and correlation with convulsive behavior.
-
Dosing: Administer SNC80 or derivative (
, i.p.) to Sprague-Dawley rats. -
Collection: Sacrifice animals at
(typically 30 min) and terminal phase (4 h). Collect trunk blood and whole brain. -
Processing: Homogenize brain tissue in PBS. Extract both plasma and brain homogenate using Liquid-Liquid Extraction (Ethyl Acetate).
-
Data Output: Calculate
(Partition coefficient) = . A indicates active accumulation or high lipophilicity.
References
-
SNC80 and Delta Opioid Pharmacology : Bilsky, E. J., et al. "SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist."[5] Journal of Pharmacology and Experimental Therapeutics 273.1 (1995): 359-366. Link
-
Metabolism of Diarylmethylpiperazines : Plobeck, N., et al. "New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased in vitro metabolic stability."[6] Journal of Medicinal Chemistry 43.21 (2000): 3878-3894.[7] Link
-
BW373U86 Characterization : Chang, K. J., et al.[8] "A novel, potent and selective nonpeptidic delta opioid receptor agonist, BW373U86." Journal of Pharmacology and Experimental Therapeutics 267.2 (1993): 852-857. Link
-
Convulsant Properties of Delta Agonists : Comer, S. D., et al. "Convulsive effects of systemic administration of the delta opioid agonist BW373U86 in mice." Journal of Pharmacology and Experimental Therapeutics 267.2 (1993): 888-895. Link
-
Chemical Identity (PubChem) : "4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (Compound Summary)." National Center for Biotechnology Information. Link
Sources
- 1. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid in vivo metabolism of a methylether derivative of (+/-)-BW373U86: the metabolic fate of [3H]SNC121 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking the Nootropic Potential of a Novel Benzamide Derivative Against Established Cognitive Enhancers
A Comparative Guide for Preclinical Efficacy Assessment
Introduction: The Quest for Novel Nootropics and the Emergence of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
The field of cognitive enhancement is in a perpetual state of innovation, driven by the need for therapeutic agents that can ameliorate cognitive deficits in neurodegenerative diseases and enhance cognitive function in healthy individuals. While the armamentarium of nootropic compounds has expanded, the search for novel molecules with superior efficacy and safety profiles continues. This guide introduces a hypothetical novel compound, 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, and outlines a comprehensive preclinical benchmarking strategy against established nootropics: Piracetam, Aniracetam, and Modafinil.
Currently, there is a notable absence of published data on the nootropic effects of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. Its chemical structure bears a resemblance to N,N-Diethyl-m-toluamide (DEET), a widely used insect repellent known to have some neurological effects, though not typically associated with cognitive enhancement.[1][2] This structural similarity, however distant, prompts a thorough and unbiased investigation into its potential as a cognitive enhancer. The following guide provides a rigorous framework for such an investigation, detailing the necessary experimental protocols to elucidate its mechanism of action and compare its potency to well-characterized nootropics.
Comparative Analysis of Nootropic Agents: A Mechanistic Overview
A meaningful comparison of a novel compound against established nootropics necessitates a foundational understanding of the mechanisms of the standard agents.
| Nootropic | Primary Mechanism of Action | Key Cognitive Effects |
| Piracetam | Modulates AMPA and NMDA glutamate receptors, enhances acetylcholine (ACh) receptor density, and improves cell membrane fluidity.[3][4][5] | Improved memory and learning, enhanced verbal capacity.[6][7] |
| Aniracetam | Potent modulator of AMPA receptors, increases acetylcholine release in the hippocampus, and influences dopamine and serotonin levels.[8][9] | Enhanced synaptic plasticity, anxiolytic effects, improved memory and focus.[6] |
| Modafinil | Inhibits the dopamine transporter (DAT), leading to increased synaptic dopamine. Also influences norepinephrine, serotonin, glutamate, and GABA systems.[10][11][12] | Promotes wakefulness, enhances alertness and executive function.[13][14] |
Experimental Workflow for Benchmarking a Novel Nootropic
The following workflow is designed to systematically evaluate the nootropic potential of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, from initial in vitro screening to in vivo behavioral assays.
Caption: A phased experimental workflow for evaluating a novel nootropic compound.
Phase 1: In Vitro Characterization
The initial phase focuses on elucidating the fundamental mechanism of action at the cellular and molecular level.
Receptor Binding and Enzyme Inhibition Assays
Rationale: To identify the primary molecular targets of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. Based on the mechanisms of standard nootropics, a panel of assays targeting key neurotransmitter systems is essential.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Brain Homogenates: Isolate specific brain regions (e.g., hippocampus, prefrontal cortex) from rodent models.
-
Incubation: Incubate the homogenates with a specific radioligand for the receptor of interest (e.g., [³H]AMPA for AMPA receptors, [³H]raclopride for D2 receptors) in the presence of varying concentrations of the test compound.
-
Separation: Separate bound from unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (inhibitory concentration 50%) of the test compound.
Target Panel for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide:
| Target Class | Specific Targets | Rationale |
| Glutamatergic | AMPA, NMDA, Kainate Receptors | Key to synaptic plasticity, learning, and memory.[3][8] |
| Cholinergic | Muscarinic (M1-M5), Nicotinic Receptors | Crucial for attention, learning, and memory.[3][9] |
| Dopaminergic | D1, D2, D3 Receptors, Dopamine Transporter (DAT) | Involved in motivation, focus, and executive function.[10] |
| Enzymatic | Acetylcholinesterase (AChE) | Inhibition of AChE increases acetylcholine availability.[15] |
Neurotransmitter Release and Reuptake Assays
Rationale: To determine the functional effect of the compound on neurotransmitter dynamics.
Experimental Protocol: In Vitro Synaptosome Assay
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific brain regions.
-
Loading: Load synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Stimulation: Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration) in the presence of the test compound.
-
Measurement: Measure the amount of radiolabeled neurotransmitter released into the supernatant.
-
Reuptake Analysis: In a separate experiment, measure the uptake of the radiolabeled neurotransmitter by the synaptosomes in the presence of the test compound.
Phase 2: In Vivo Behavioral Assessment
This phase evaluates the effects of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide on cognitive functions in animal models.
Passive Avoidance Test
Rationale: A fear-motivated test to assess learning and memory.[16][17] The animal learns to avoid an environment where it previously received an aversive stimulus.[18][19]
Experimental Protocol:
-
Acquisition Phase: Place a rodent in the illuminated compartment of a two-chamber apparatus. When it enters the dark compartment, a mild foot shock is delivered.[20]
-
Retention Phase (24 hours later): Place the animal back in the illuminated compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive event.
-
Drug Administration: Administer 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, standard nootropics, or vehicle at a specified time before the acquisition phase.
Hypothetical Comparative Data:
| Treatment Group | Dosage (mg/kg) | Step-through Latency (seconds, Mean ± SEM) |
| Vehicle Control | - | 15.2 ± 3.1 |
| 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide | 10 | To be determined |
| Piracetam | 100 | 45.8 ± 5.2 |
| Aniracetam | 50 | 52.1 ± 4.8 |
| Modafinil | 10 | 38.5 ± 6.0 |
Morris Water Maze
Rationale: A widely used test for spatial learning and memory that is dependent on the hippocampus.[21][22] The animal must learn the location of a hidden platform in a pool of opaque water using distal cues.[23][24]
Experimental Protocol:
-
Acquisition Training (4 days): Conduct four trials per day where the rodent is placed in the water from different starting positions and must find the submerged platform. Record the escape latency.[25]
-
Probe Trial (Day 5): Remove the platform and allow the animal to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.
-
Drug Administration: Administer the test compounds or vehicle daily before the training sessions.
Caption: Workflow for the Morris Water Maze experiment.
Hypothetical Comparative Data:
| Treatment Group | Dosage (mg/kg) | Probe Trial: Time in Target Quadrant (seconds, Mean ± SEM) |
| Vehicle Control | - | 18.3 ± 2.5 |
| 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide | 10 | To be determined |
| Piracetam | 100 | 35.7 ± 3.1 |
| Aniracetam | 50 | 39.2 ± 2.9 |
| Modafinil | 10 | 31.4 ± 3.5 |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of a novel compound, 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, as a potential nootropic. The proposed experiments are designed to first elucidate its mechanism of action and then to benchmark its efficacy against well-established cognitive enhancers. The causality behind each experimental choice is rooted in the established pharmacology of nootropics, targeting key neurotransmitter systems and cognitive domains.
The successful completion of this research program would provide a robust data package to support further development. Future studies should include more complex cognitive tasks, safety pharmacology, and pharmacokinetic profiling to fully characterize the potential of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide as a novel cognitive enhancing agent.
References
- Ballon, J. S., & Feifel, D. (2006). A systematic review of modafinil: potential clinical uses and mechanisms of action.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Aniracetam? Retrieved from [Link]
-
NEUROFIT. (n.d.). Rodent behavioural test - Cognition - Passive avoidance (PA). Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piracetam? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Modafinil? Retrieved from [Link]
-
Panlab. (n.d.). Passive avoidance test. Retrieved from [Link]
- Gerrard, P., & Malcolm, R. (2007). Mechanisms of modafinil: A review of current research.
-
Creative Biolabs. (n.d.). Passive Avoidance Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Piracetam. Retrieved from [Link]
-
Sedona Sky Academy. (2024, April 27). Mechanisms of Modafinil. Retrieved from [Link]
-
San Diego Instruments. (2022, May 4). What is a Passive Avoidance Test? Retrieved from [Link]
- Malik, R., & Sangwan, A. (2024).
- Volkow, N. D., Fowler, J. S., Logan, J., Alexoff, D., Zhu, W., Telang, F., ... & Apelskog-Torres, K. (2009).
-
Scantox. (n.d.). Passive Avoidance Test. Retrieved from [Link]
- Winblad, B. (2005). Piracetam: a review of pharmacological properties and clinical uses. CNS drug reviews, 11(2), 169-182.
- Vernon, M. W., & Sorkin, E. M. (1991). Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders. Drugs & aging, 1(1), 17-35.
- Lee, C. R., & Benfield, P. (1994). Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders. Drugs & aging, 4(3), 257-273.
-
Patsnap Synapse. (2024, June 14). What is Aniracetam used for? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Piracetam and Cognitive Health: A Deep Dive into its Benefits and Applications. Retrieved from [Link]
- El-Sayed, M. G. (2024). Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease. Cureus, 16(3).
- Malik, V., & Kumar, S. (2012). Screening of nootropics: An overview of preclinical evaluation techniques.
- Ciobica, A., Hritcu, L., & Stoica, B. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Drug Discovery, 1(1), FDD1.
- Ciobica, A., Hritcu, L., & Stoica, B. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Drug Discovery, 1(1).
-
Malik, V. (2015, January 21). Screening method of nootropics vikas malik. Slideshare. [Link]
- Ciobica, A., Hritcu, L., & Stoica, B. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Drug Discovery, 1(1), FDD1.
- D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain research reviews, 36(1), 60-90.
- Tucker, L. B., Velosky, A. G., & McCabe, J. T. (2018). Simple protocol for distinguishing drug-induced effects on spatial memory acquisition, consolidation and retrieval in mice using the Morris water maze. Journal of visualized experiments: JoVE, (133), 57270.
-
Mouse Metabolic Phenotyping Centers. (2024, January 3). Morris Water Maze. Retrieved from [Link]
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
-
San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. Retrieved from [Link]
-
Nootropics Depot. (2026, February 9). Nootropics Depot Showcases Pharmaceutical-Grade Supplement Testing Labs. Cision PR Newswire. [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]
-
Encyclopedia.com. (n.d.). N,N-Diethyl-3-Methyl-benzamide. Retrieved from [Link]
- Talarek, S., & Listos, J. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Pharmaceuticals, 15(8), 987.
- Gevensleben, H., Moll, G. H., Rothenberger, A., & Heinrich, H. (2014). How standardized are “standard protocols”? Variations in protocol and performance evaluation for slow cortical potential neurofeedback: A systematic review. Neuroscience & Biobehavioral Reviews, 41, 68-80.
- Ranu, N., & Kumar, A. (2020). N,N-Diethyl-3-methylbenzamide. Molbank, 2020(3), M1149.
- Nguyen, T. H., Nguyen, T. V., & Nguyen, H. T. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(2), 229-242.
- Nguyen, T. H., Nguyen, T. V., & Nguyen, H. T. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4).
- Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. (2014). Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). PloS one, 9(8), e103713.
-
Truemeds. (n.d.). N N Diethylbenzamide: View Uses, Side Effects and Medicines. Retrieved from [Link]
- Rao, P. V., & Vijayaraghavan, R. (2006). Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Journal of applied toxicology, 26(2), 168-174.
-
Beyond Pesticides. (2009, August 12). Study Finds that Mosquito Repellent DEET Affects Nervous System. Beyond Pesticides Daily News Blog. [Link]
- Getz, K. A., & Smith, Z. (2024). New Benchmarks on Protocol Amendment Practices, Trends and their Impact on Clinical Trial Performance.
Sources
- 1. encyclopedia.com [encyclopedia.com]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 4. Piracetam - Wikipedia [en.wikipedia.org]
- 5. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthopenresearch.org [healthopenresearch.org]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 9. What is Aniracetam used for? [synapse.patsnap.com]
- 10. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 11. Mechanisms of Modafinil - Sedona Sky Academy [sedonasky.org]
- 12. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modafinil, an atypical CNS stimulant? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmascholars.com [pharmascholars.com]
- 16. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Passive avoidance test [panlab.com]
- 18. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 19. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 20. scantox.com [scantox.com]
- 21. jcdr.net [jcdr.net]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mmpc.org [mmpc.org]
- 24. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 25. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing the Limit of Detection (LOD) for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide Assays
This guide provides a comprehensive comparison of established methodologies for determining the Limit of Detection (LOD) for analytical assays, with a specific focus on the quantitation of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. As a crucial parameter in analytical method validation, a properly established LOD ensures that an analytical procedure has the necessary sensitivity for its intended purpose. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and compliant analytical methods.
The discussion herein is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3] We will explore the theoretical underpinnings of different LOD determination approaches, their practical implementation, and the rationale for selecting the most appropriate method based on the analytical technique and its application.
The Foundational Importance of LOD in Analytical Science
In analytical chemistry, the Limit of Detection is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value, by a given analytical method.[4][5][6] It represents the threshold at which a signal can be statistically distinguished from the background noise of the system.[5][7] Establishing the LOD is a mandatory component of analytical method validation, particularly for impurity testing and the analysis of low-level analytes.[1][8][9]
For a compound like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, which may be an active pharmaceutical ingredient (API), an impurity, or a metabolite, a well-defined LOD is critical for:
-
Quality Control: Ensuring that harmful impurities do not exceed safety thresholds in bulk drug substances or finished products.
-
Stability Studies: Detecting the formation of degradation products at the earliest stages.
-
Pharmacokinetic Studies: Measuring trace amounts of the compound or its metabolites in biological matrices.
The choice of methodology for LOD determination can significantly impact the resulting value; therefore, a thorough understanding of the available options is essential for scientific rigor and regulatory compliance.[10][11]
A Comparative Analysis of LOD Determination Methodologies
Regulatory guidelines, primarily the ICH Q2(R1) document, describe several approaches for determining the LOD.[1][12] The selection of a method is contingent upon whether the analytical procedure is instrumental and whether it exhibits baseline noise. For chromatographic methods like HPLC, which are commonly used for small molecules such as 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, the following methods are most relevant.[13][14]
| Methodology | Principle | Advantages | Disadvantages | Primary Application |
| Visual Evaluation | The LOD is the minimum concentration at which the analyte can be reliably detected by visual inspection of the chromatogram. | Simple and quick to perform.[15] | Highly subjective and operator-dependent; not statistically robust.[16] | Non-instrumental methods or as a preliminary estimation for instrumental methods. |
| Signal-to-Noise (S/N) Ratio | Compares the height of the analyte signal to the magnitude of the background noise. | Widely accepted and practical for methods with baseline noise (e.g., HPLC, GC).[17] | The method of noise determination can be inconsistent and subjective.[16] | Chromatographic and spectroscopic assays where baseline noise is observable. |
| Standard Deviation of the Response & Slope of the Calibration Curve | LOD is calculated from the standard deviation of the analytical response (either of blank samples or from the regression line of a calibration curve) and the slope of the calibration curve. | Statistically robust and objective.[18] | Requires more extensive experimental work and data analysis. | Quantitative assays, especially when a high degree of statistical confidence is required. Considered scientifically rigorous.[18] |
Causality Behind Method Selection:
The choice between these methods is a balance between statistical rigor and practicality.
-
For early-stage development or simple limit tests, the Signal-to-Noise approach is often sufficient. Its widespread use in chromatography is due to its direct, empirical nature—it assesses the actual signal quality.[4][17] The commonly accepted S/N ratio for LOD is 3:1 (or 2:1 in some older guidelines).[6][15][17]
-
For method validation intended for regulatory submission, the method based on the Standard Deviation of the Response and the Slope of the Calibration Curve is superior.[18] This approach is grounded in statistical theory and provides a more objective and defensible LOD value. It directly incorporates method variability (via the standard deviation) and sensitivity (via the slope) into the calculation. The ICH Q2(R1) guideline provides a specific formula for this approach:
LOD = 3.3 * (σ / S)
Where:
-
σ = the standard deviation of the response. This can be determined from the standard deviation of blank measurements or, more reliably, from the standard deviation of the y-intercepts or the residual standard deviation of a regression line (Standard Error) from a calibration curve constructed at low concentrations.[18][19][20]
-
S = the slope of the calibration curve.[18]
-
The following diagram illustrates the inputs and relationships for these primary LOD calculation methods.
Caption: Conceptual workflow for LOD determination methods.
Experimental Protocols for LOD Determination
Here we provide detailed protocols for determining the LOD of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide using a hypothetical HPLC-UV assay.
Prerequisites:
-
A developed and optimized HPLC-UV method for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
-
System Suitability Test (SST) parameters must be met before commencing the experiments.
-
Reference standard of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide of known purity.
-
High-purity reagents and solvents.
Protocol 1: LOD Determination via Signal-to-Noise (S/N) Ratio
This protocol is based on the principle of finding the concentration that yields a signal peak that is three times the height of the baseline noise.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (e.g., 100 µg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Prepare a Series of Dilutions: Prepare a series of progressively more dilute solutions from the stock solution, targeting concentrations near the expected LOD. For example: 1 µg/mL, 0.5 µg/mL, 0.2 µg/mL, 0.1 µg/mL, 0.05 µg/mL.
-
Inject Blank: Inject the diluent (blank) multiple times (e.g., n=6) to establish the baseline noise.
-
Inject Diluted Samples: Starting with the lowest concentration, inject each diluted solution into the HPLC system.
-
Determine Noise (N): Measure the height of the baseline noise from the chromatogram of an injected blank or from a region of the sample chromatogram where no peaks are present. The noise is typically measured over a distance equal to 20 times the peak width at half-height.[4]
-
Measure Signal (S): For each injected concentration, measure the height of the peak corresponding to 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
-
Calculate S/N Ratio: For each concentration, calculate the S/N ratio (S/N).
-
Establish LOD: The Limit of Detection is the concentration that yields an S/N ratio of approximately 3.[17] If no tested concentration gives exactly a 3:1 ratio, the LOD can be interpolated between the two closest concentrations.
Protocol 2: LOD Determination via Calibration Curve Statistics (ICH Recommended)
This protocol provides a more statistically robust LOD value and is the preferred method for validation.
Step-by-Step Methodology:
-
Estimate the LOD: Perform a preliminary estimation of the LOD using the S/N method or by analyzing progressively lower concentrations until the peak is barely discernible.
-
Prepare a Low-Level Calibration Curve: Prepare a series of at least 5 calibration standards with concentrations spanning the estimated LOD. For instance, if the estimated LOD is ~0.1 µg/mL, suitable concentrations might be 0.05, 0.08, 0.1, 0.15, and 0.2 µg/mL.
-
Analyze Standards: Inject each calibration standard multiple times (e.g., n=3) into the HPLC system and record the peak area or peak height.
-
Perform Linear Regression: Plot the mean response (y-axis) versus the concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c).
-
Determine the Slope (S): The slope of the calibration curve is 'm' from the regression equation.
-
Determine the Standard Deviation of the Response (σ): Use one of the following methods:
-
Based on the Standard Deviation of the y-Intercept: This can be obtained directly from the regression analysis output provided by most chromatography data systems or statistical software.
-
Based on the Residual Standard Deviation of the Regression Line (Standard Error of the Estimate): This is also a standard output of regression analysis and is considered a reliable estimate of method variability at low concentrations.[21]
-
-
Calculate LOD: Apply the ICH formula: LOD = 3.3 * (σ / S) .[18]
-
Confirmation (Self-Validation): Prepare a new sample of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide at the calculated LOD concentration. Analyze this sample (e.g., n=6) to verify that the analyte peak is reliably detectable and distinguishable from the baseline, thereby confirming the calculated value.[18]
The following diagram outlines the experimental workflow for the statistically preferred calibration curve method.
Caption: Experimental workflow for LOD determination via calibration curve.
Data Presentation and Interpretation
When reporting LOD, it is crucial to state the method used for its determination, as different approaches can yield different values.[4][10] The following table presents hypothetical results from the determination of the LOD for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide to illustrate this point.
Table 2: Hypothetical LOD Values for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide by Different Methods
| Parameter | Signal-to-Noise Method | Calibration Curve Method |
| Concentration yielding S/N ≈ 3 | 0.11 µg/mL | N/A |
| Slope of low-level curve (S) | N/A | 52,450 (Area units/µg/mL) |
| Std. Dev. of y-intercept (σ) | N/A | 1,980 (Area units) |
| Calculated LOD = 3.3 * (σ/S) | N/A | 0.12 µg/mL |
| Final Reported LOD | 0.11 µg/mL | 0.12 µg/mL |
As the data shows, the values are comparable but not identical. The value from the calibration curve method is generally considered more defensible due to its statistical foundation.
Conclusion and Recommendations
Establishing a reliable Limit of Detection is a cornerstone of robust analytical method validation. While several methods exist, the choice should be deliberate and justified.
-
For assays requiring the highest degree of statistical confidence and for regulatory submissions, the method based on the standard deviation of the response and the slope of a low-level calibration curve is strongly recommended .[18][20] Its objectivity and basis in statistical principles align with the expectations of regulatory bodies like the FDA and are detailed in the ICH Q2(R1) guidelines.[1][22][23]
-
The Signal-to-Noise ratio method remains a practical and widely used alternative, especially for chromatographic techniques during method development and for limit tests where quantitation is not the primary goal.[17]
Regardless of the method chosen, the protocol must include a final confirmation step . Analyzing a sample at the determined LOD concentration provides empirical, self-validating proof that the method can reliably detect the analyte at that level. This final verification is essential for ensuring the trustworthiness and scientific integrity of the assay.
References
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]
-
Abbadi, A. et al. (2023). A comparison of the various methods for calculating limit of detection... ResearchGate. Available from: [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Available from: [Link]
-
V., R. (n.d.). The Limit of Detection. LCGC International. Available from: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Kaviani, S. et al. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. Available from: [Link]
-
Dog, I. O. A. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available from: [Link]
-
Kaviani, S. et al. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 31(1), 106-109. Available from: [Link]
-
Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Oreate AI. (2026). Understanding the Limit of Detection: A Key Concept in Analytical Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Detection limit. Available from: [Link]
-
E. F. (2004). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Analytical Chemistry, 76(10), 2872–2878. Available from: [Link]
-
United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF. Available from: [Link]
-
ResearchGate. (2014). How to calculate limit of detection, limit of quantification and signal to noise ratio? Available from: [Link]
-
MPL Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? Available from: [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist. Reviews, 29(Suppl 1), S49–S52. Available from: [Link]
-
Dolan, J. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]
-
KNAUER. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Available from: [Link]
-
ResearchGate. (2016). How to calculate the detection limit from the calibration curve? Available from: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]
-
Desimoni, E., & Brunetti, B. (2015). About Estimating the Limit of Detection by the Signal to Noise Approach. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
-
Pharmaceutical Outsourcing. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
MPL Lösungsfabrik. (2019). How to determine the LOD using the calibration curve? Available from: [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance? Available from: [Link]
-
IVT Network. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available from: [Link]
-
Dolan, J. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. Available from: [Link]
-
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 10. Available from: [Link]
-
YouTube. (2024). Limit of Detection (LoD) and Limit of Quantification (LoQ) determination using calibration graph? Available from: [Link]
-
ResearchGate. (2020). Chemometric-assisted UV spectrophotometric method for determination of N, N-diethyl-3-methylbenzamide in insect repellents. Available from: [Link]
-
Al-Hamidi, H. et al. (2021). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. Marmara Pharmaceutical Journal. Available from: [Link]
-
Sudakin, D. L., & Trevathan, W. R. (2003). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of toxicology. Clinical toxicology, 41(6), 831–839. Available from: [Link]
-
Mtisi, F. et al. (n.d.). Determination of the Most Effective Concentration of Deet and Permethrin in A Mosquito Repellent Soap and Assay of the Active Ingredients. Research India Publications. Available from: [Link]
-
Mittal, P. K. et al. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. The Indian journal of medical research, 133(4), 426–430. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. scribd.com [scribd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding the Limit of Detection: A Key Concept in Analytical Chemistry - Oreate AI Blog [oreateai.com]
- 6. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 7. Detection limit - Wikipedia [en.wikipedia.org]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. canadacommons.ca [canadacommons.ca]
- 13. researchgate.net [researchgate.net]
- 14. turkjps.org [turkjps.org]
- 15. researchgate.net [researchgate.net]
- 16. sepscience.com [sepscience.com]
- 17. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 18. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 19. researchgate.net [researchgate.net]
- 20. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 21. biopharminternational.com [biopharminternational.com]
- 22. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 23. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
For Immediate Implementation by Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, ensuring the safety of personnel, the protection of the environment, and adherence to regulatory standards. As a Senior Application Scientist, this document is crafted to provide not just a procedure, but a framework for understanding the critical thinking behind responsible chemical waste management.
Hazard Assessment and Characterization: Know Your Waste
The primary anticipated hazards are:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Therefore, all waste containing 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Standard laboratory attire |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Safety glasses with side shields or goggles |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood |
This data is extrapolated from the hazard profile of the closely related isomer, N,N-diethyl-4-methoxybenzamide.[1]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is to ensure it is collected, stored, and ultimately transferred to a licensed hazardous waste disposal facility.
Step 1: Segregation at the Source
Proper waste segregation is the first and most critical step to prevent dangerous chemical reactions.[4]
-
Designate a specific waste container for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper).
-
Incompatible Wastes: Do not mix this waste stream with other chemical wastes, particularly strong acids, bases, or oxidizing agents.[5] A dedicated container for halogenated and non-halogenated solvents should be maintained separately.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., unused compound, contaminated weigh boats) and liquid waste (e.g., solutions containing the compound) in separate, clearly marked containers.[5]
Step 2: Container Selection and Labeling
All hazardous waste containers must be in good condition, compatible with the waste, and properly labeled from the moment the first drop of waste is added.[2][6]
-
Container Choice: Use a chemically resistant container with a secure, leak-proof screw-top cap. For liquid waste, secondary containment (such as a larger, shatter-proof container) is mandatory to prevent spills.[6]
-
Labeling: The label must be clear, legible, and permanently affixed to the container. According to EPA and DOT regulations, the following information is required:[7][8][9][10]
-
The words "Hazardous Waste"
-
The full chemical name: "4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide"
-
The specific hazard characteristics: "Toxic," "Irritant" [11]
-
The accumulation start date (the date the first waste is added to the container)[10]
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Safe Accumulation and Storage
Waste should be accumulated at or near the point of generation, in an area under the control of laboratory personnel.[2]
-
Storage Location: Designate a specific, low-traffic area within the laboratory for hazardous waste accumulation, away from heat sources and direct sunlight.[3]
-
Container Integrity: Keep waste containers closed at all times, except when adding waste.[6] Regularly inspect containers for any signs of degradation or leakage.
Step 4: Arranging for Disposal
The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Institutional Protocols: Familiarize yourself with your organization's specific procedures for waste pickup. This may involve submitting an online request or contacting the EHS office directly.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The generator of the waste is legally responsible for it from "cradle-to-grave."[4]
Visualizing the Disposal Workflow
To ensure clarity and immediate comprehension, the following diagram outlines the decision-making process for the disposal of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Caption: Disposal workflow for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, upholding their commitment to a safe and sustainable research environment.
References
-
Hazardous Waste Label Requirements | EPA & DOT Compliance - MLI Environmental . Available at: [Link]
-
A Brief Guide To Hazardous Waste Container Labeling & Marking . Available at: [Link]
-
NEW HAZARDOUS WASTE LABELING REQUIREMENTS - UGA Environmental Safety Division . Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health . Available at: [Link]
-
Hazardous Waste Label Requirements, Design, Compliance, and More . Available at: [Link]
-
Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals . Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Available at: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury . Available at: [Link]
-
Properly Managing Chemical Waste in Laboratories . Available at: [Link]
-
BENZAMIDE FOR SYNTHESIS MSDS - Loba Chemie . Available at: [Link]
-
Consensus on the use of substituted benzamides in psychiatric patients - PubMed . Available at: [Link]
-
N N Diethylbenzamide: View Uses, Side Effects and Medicines - Truemeds . Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . Available at: [Link]
-
DEET | US EPA . Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. danielshealth.com [danielshealth.com]
- 3. lobachemie.com [lobachemie.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 11. esd.uga.edu [esd.uga.edu]
Personal protective equipment for handling 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Operational Safety Guide: Handling 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Part 1: Executive Hazard Analysis & SAR Profiling
The Deceptive Hazard: Why Standard Protocols Fail Handling 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide requires more than generic "gloves and goggles" compliance. As a Senior Application Scientist, I must highlight the specific Structure-Activity Relationship (SAR) risks associated with this molecule.
While the benzophenone core suggests stability, the N,N-diethylamide moiety is the critical safety vector. Structurally homologous to N,N-diethyl-m-toluamide (DEET) and N,N-diethylbenzamide, this functional group acts as a penetration enhancer . It increases the lipophilicity of the molecule, allowing it to bypass the stratum corneum (outer skin layer) more effectively than simple benzamides.
Core Hazard Classifications (Derived from SAR & Analog Data):
-
Acute Toxicity (Dermal/Oral): Category 4 (Harmful).[1] The diethylamide group facilitates systemic absorption.
-
Skin/Eye Irritation: Category 2 (Irritant).[1][2] Direct contact causes dermatitis and conjunctival irritation.
-
Unknown Chronic Risks: As a research chemical, long-term mutagenicity is often uncharacterized. The "Universal Precautions" principle must apply.
Part 2: Personal Protective Equipment (PPE) Matrix
The "Self-Validating" PPE System Do not rely on generic nitrile gloves for prolonged contact.[3] The lipophilic nature of the diethyl group can permeate thin nitrile (< 0.10 mm) rapidly upon solvation.
Table 1: Quantitative PPE Specifications
| Component | Material Standard | Specification | Scientific Rationale (The "Why") |
| Hand Protection (Splash) | Nitrile (Accelerator-free) | Thickness: ≥ 0.12 mm (5 mil)Breakthrough: > 30 min | Standard nitrile provides adequate splash protection but degrades upon prolonged exposure to amide solvents. |
| Hand Protection (Immersion/Spill) | Laminate Film (Silver Shield/4H) | Multi-layer Barrier | Critical: Diethylamides permeate rubber. Laminate film is required for spill cleanup or high-concentration handling. |
| Respiratory | P95 / N95 (Particulate) | NIOSH/EN 149 Rating | Prevents inhalation of fine particulates during weighing. The molecule is non-volatile but creates dust. |
| Ocular | Chemical Goggles | Indirect Venting | Safety glasses are insufficient for powders that can drift behind lenses. Goggles seal the ocular cavity. |
| Body | Tyvek® Lab Coat | Closed-front, elastic wrist | Cotton coats absorb lipophilic chemicals, creating a secondary exposure source against the skin. |
Part 3: Visualization of Safety Logic
Figure 1: PPE Decision Tree & Hierarchy of Controls This diagram illustrates the logical flow for selecting protection based on the specific experimental activity.
Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.
Part 4: Operational Protocols (Step-by-Step)
Protocol A: Weighing & Solubilization (The High-Risk Phase)
Context: The highest risk of exposure occurs during the transfer of the dry powder, where static electricity can disperse the chemical.
-
Engineering Setup:
-
Verify Fume Hood face velocity is 80–100 fpm .
-
Place an ionizing fan or anti-static gun near the balance to neutralize the benzamide powder (these derivatives are often static-prone).
-
-
The "Check-Don-Check" Procedure:
-
Don inner nitrile gloves (white/blue).
-
Don outer nitrile gloves (different color, e.g., purple/black). This provides visual indication of tears.
-
Check for gaps at the wrist; tape the lab coat cuff if handling >10 grams.
-
-
Solubilization:
-
Add solvent slowly.
-
Note: If using DMSO or DMF, remember that these solvents carry the chemical through skin instantly. If a splash occurs with a DMSO solution, do not rely on the glove. Remove the glove immediately and wash.[4]
-
Protocol B: Waste Disposal & Deactivation
Context: Benzamides are stable.[1][5] They do not degrade quickly in standard waste streams.
-
Segregation:
-
Dispose of as "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).
-
Do not mix with oxidizers (Nitric acid/Peroxides) as the methoxybenzoyl group can undergo nitration or oxidation, potentially evolving heat.
-
-
Container Prep:
-
Triple rinse all vials with acetone before discarding the glass.
-
Collect the rinsate into the liquid waste stream.
-
Part 5: Emergency Response Workflow
Figure 2: Spill Response & Decontamination This diagram outlines the immediate actions required if a spill occurs, prioritizing containment of the lipophilic agent.
Caption: Workflow for containing and cleaning spills, emphasizing lipophilic removal strategies.
References
-
TCI Chemicals. (2025).[1][5][6] Safety Data Sheet: N,N-Diethylbenzamide. Retrieved from
-
Thermo Fisher Scientific. (2025).[1][6] Safety Data Sheet: N,N-Diethylbenzamide. Retrieved from
-
Phalen, R. N., Le, T., & Wong, W. K. (2014).[7] Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement.[7] Journal of Occupational and Environmental Hygiene. Retrieved from
-
ChemScene. (n.d.). N,N-diethyl-4-methoxybenzamide Product & Safety Data. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
